molecular formula C8H10Cl3N5 B1301578 1-(3,5-Dichlorophenyl)biguanide hydrochloride CAS No. 175205-04-6

1-(3,5-Dichlorophenyl)biguanide hydrochloride

Cat. No.: B1301578
CAS No.: 175205-04-6
M. Wt: 282.6 g/mol
InChI Key: MGZOKKDDBDONAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dichlorophenyl)biguanide hydrochloride is a useful research compound. Its molecular formula is C8H10Cl3N5 and its molecular weight is 282.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(diaminomethylidene)-2-(3,5-dichlorophenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N5.ClH/c9-4-1-5(10)3-6(2-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZOKKDDBDONAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N=C(N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369623
Record name 1-(3,5-Dichlorophenyl)biguanide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-04-6
Record name 1-(3,5-Dichlorophenyl)biguanide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,5-Dichlorophenyl)biguanide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3,5-Dichlorophenyl)biguanide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Dichlorophenyl)biguanide hydrochloride is a chemical compound belonging to the biguanide class. While this class of molecules is well-known for its therapeutic applications, particularly as antidiabetic and antimalarial agents, specific and detailed research on the biological activities of the 3,5-dichloro substituted derivative is limited in publicly available scientific literature. This guide aims to provide a comprehensive overview of the known basic properties of this compound and to contextualize its potential pharmacological profile by drawing parallels with closely related and well-studied biguanide analogues.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and analysis in a research and development setting.

PropertyValueReference
Chemical Name This compoundN/A
Synonyms N-(3,5-Dichlorophenyl)imidodicarbonimidic diamide hydrochloride; 1-(diaminomethylene)-2-(3,5-dichlorophenyl)guanidine hydrochloride[1]
CAS Number 175205-04-6[1]
Molecular Formula C₈H₁₀Cl₃N₅[1]
Molecular Weight 282.56 g/mol [1]
Melting Point 251-255 °C[1]
Appearance Solid (form not specified in literature)N/A
Solubility Data not available; biguanide hydrochlorides are generally soluble in water and polar organic solvents.N/A

Synthesis and Characterization

General Synthetic Pathway

The synthesis would likely proceed via the reaction of 3,5-dichloroaniline hydrochloride with dicyandiamide in a suitable solvent, followed by heating.

G cluster_reactants Reactants cluster_product Product 3,5-Dichloroaniline_HCl 3,5-Dichloroaniline Hydrochloride Target_Compound 1-(3,5-Dichlorophenyl)biguanide Hydrochloride 3,5-Dichloroaniline_HCl->Target_Compound + Dicyandiamide (Heat, Solvent) Dicyandiamide Dicyandiamide G Aryl_Biguanide Aryl Biguanide (e.g., Proguanil) Metabolism Metabolism (in vivo) Aryl_Biguanide->Metabolism Active_Metabolite Active Metabolite (e.g., Cycloguanil) Metabolism->Active_Metabolite DHFR Parasite Dihydrofolate Reductase (DHFR) Active_Metabolite->DHFR Inhibits Folate_Pathway Folate Synthesis Pathway DHFR->Folate_Pathway Catalyzes Nucleic_Acid_Synthesis Nucleic Acid Synthesis Folate_Pathway->Nucleic_Acid_Synthesis Required for Parasite_Replication Parasite Replication Nucleic_Acid_Synthesis->Parasite_Replication Essential for G cluster_setup Assay Setup cluster_experiment Experiment cluster_readout Data Acquisition cluster_analysis Data Analysis Culture Cell/Parasite Culture Seeding Seeding in Microplate Culture->Seeding Treatment Incubation with Compound Seeding->Treatment Compound_Prep Compound Dilution Compound_Prep->Treatment Viability_Assay Viability/Growth Assay Treatment->Viability_Assay Measurement Signal Measurement Viability_Assay->Measurement IC50_Calc IC50 Determination Measurement->IC50_Calc

References

In-depth Technical Guide: 1-(3,5-Dichlorophenyl)biguanide hydrochloride (CAS 175205-04-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 1-(3,5-Dichlorophenyl)biguanide hydrochloride, a chemical compound with potential applications in various research fields. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from studies on structurally related biguanide and dichlorophenyl-containing compounds to infer its potential properties and guide future research. All presented data and protocols should be considered within this context.

Chemical Identity and Properties

PropertyValueReference
CAS Number 175205-04-6[1]
IUPAC Name 1-(diaminomethylidene)-2-(3,5-dichlorophenyl)guanidine;hydrochloride[1]
Synonyms N-(3,5-Dichlorophenyl)imidodicarbonimidic diamide hydrochloride[1]
Molecular Formula C₈H₁₀Cl₃N₅[1]
Molecular Weight 282.56 g/mol [1]
Appearance SolidGeneral knowledge
Melting Point 251-255 °C[1]

Synthesis

The synthesis of aryl biguanides like this compound typically proceeds through the condensation of an aniline hydrochloride with dicyandiamide. This established method provides a reliable route to this class of compounds.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common methods for synthesizing aryl biguanides.[2]

Materials:

  • 3,5-Dichloroaniline

  • Dicyandiamide

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Water

Procedure:

  • Salt Formation: Dissolve 3,5-dichloroaniline in ethanol. Add an equimolar amount of concentrated hydrochloric acid dropwise with stirring to form 3,5-dichloroaniline hydrochloride. The salt may precipitate and can be collected by filtration or used directly as a slurry.

  • Reaction: To the suspension of 3,5-dichloroaniline hydrochloride, add 1.1 equivalents of dicyandiamide.

  • Reflux: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: After cooling to room temperature, the product, this compound, will precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from an ethanol/water mixture.

  • Drying: Dry the purified product under vacuum.

Potential Biological Activities and Mechanisms of Action

Based on the activities of related biguanide compounds, this compound is hypothesized to possess antimicrobial and anticancer properties.

Potential Antimicrobial Activity

Biguanides, such as polyhexamethylene biguanide (PHMB), are well-known for their broad-spectrum antimicrobial efficacy.[3][4] The primary mechanism of action is the electrostatic interaction of the cationic biguanide with the negatively charged phospholipids in bacterial cell membranes, leading to membrane disruption and cell death.[3][5]

Caption: Proposed mechanism of antimicrobial action.

Potential Anticancer Activity

Aryl biguanides and related structures have shown promise as anticancer agents.[6][7] The proposed mechanism often involves the inhibition of mitochondrial complex I, leading to cellular energy stress and the activation of AMP-activated protein kinase (AMPK). Activated AMPK can then modulate downstream pathways to inhibit cell proliferation and induce apoptosis. A structurally similar compound, 1,3-bis(3,5-dichlorophenyl) urea, has been demonstrated to exert its anticancer effects through this pathway.[8][9]

Caption: Potential anticancer signaling pathway.

Quantitative Data

No specific quantitative biological data for this compound has been identified in the public domain. The following table presents the anticancer activity of the structurally related compound 1,3-bis(3,5-dichlorophenyl) urea (referred to as COH-SR4) against various lung cancer cell lines to provide a conceptual framework for potential efficacy.

Table 2: In Vitro Anticancer Activity of 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) [9]

Cell Line (Lung Cancer)IC₅₀ (µM) after 48h
H14171.2 ± 0.2
H16181.5 ± 0.2
H3582.1 ± 0.2
H5202.4 ± 0.3

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the investigation of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial suspension equivalent to a 0.5 McFarland standard

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (optional, for viability assessment)

Procedure:

  • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.

  • Add 100 µL of the compound stock solution to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Add 50 µL of sterile CAMHB to well 12.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured mammalian cells.

Objective: To determine the concentration of the compound that reduces the viability of a cell population by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., HCT116, SW620)[6][7]

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well tissue culture plates

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the compound in complete growth medium.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC₅₀ value using non-linear regression analysis.

Experimental Workflow Visualization

The following diagram outlines a logical workflow for the preclinical evaluation of this compound.

Caption: A preclinical research workflow for the compound.

Future Directions

The dearth of specific data on this compound highlights a significant opportunity for novel research. Future studies should focus on:

  • Confirmation of Biological Activity: Systematically screening the compound against a broad panel of bacterial, fungal, and cancer cell lines.

  • Elucidation of Mechanism of Action: Investigating its effects on microbial membranes, mitochondrial function, and key signaling pathways like AMPK.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the contribution of the dichlorophenyl moiety and the biguanide core to its biological activity.

  • In Vivo Efficacy and Safety: Progressing promising in vitro findings to animal models to assess therapeutic potential and toxicological profiles.

This technical guide serves as a starting point for the scientific community to explore the potential of this compound. Through rigorous investigation, its therapeutic value can be fully ascertained.

References

An In-Depth Technical Guide to 1-(3,5-Dichlorophenyl)biguanide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 1-(3,5-Dichlorophenyl)biguanide hydrochloride is limited. This guide provides a comprehensive overview based on the known properties of the biguanide class of compounds, related analogs, and established scientific principles. The experimental protocols and potential mechanisms of action described herein are illustrative and should be adapted and validated in a laboratory setting.

Core Compound Information

This compound is a chemical compound belonging to the biguanide class. Its structure is characterized by a 3,5-dichlorophenyl group attached to a biguanide moiety. This structural motif is of interest to researchers in medicinal chemistry and drug discovery due to the established biological activities of biguanides, most notably the anti-diabetic drug metformin, and the potential for the dichlorophenyl substitution to modulate activity and selectivity towards various biological targets.

Chemical Structure and Properties

The chemical structure of this compound is presented below:

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 175205-04-6[1][2]
Molecular Formula C₈H₁₀Cl₃N₅[1][2]
Molecular Weight 282.56 g/mol
Melting Point 251-255 °C[2]
Appearance Solid
Synonyms 1-(diaminomethylene)-2-(3,5-dichlorophenyl)guanidine hydrochloride, N-(3,5-dichlorophenyl)imidodicarbonimidic diamide hydrochloride[2]

Synthesis

The synthesis of this compound can be achieved through the reaction of 3,5-dichloroaniline with dicyandiamide in the presence of a strong acid catalyst, typically hydrochloric acid. This reaction is a common method for the preparation of N-arylbiguanides.[3][4]

Proposed Experimental Protocol for Synthesis

Materials:

  • 3,5-Dichloroaniline

  • Dicyandiamide

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Water

  • Sodium Hydroxide (for neutralization, if isolating the free base)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 3,5-dichloroaniline in ethanol.

  • Add 1.0 equivalent of dicyandiamide to the solution.

  • Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The hydrochloride salt of the product may precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3,5-Dichloroaniline 3,5-Dichloroaniline Reaction_Mixture Mix in Ethanol 3,5-Dichloroaniline->Reaction_Mixture Dicyandiamide Dicyandiamide Dicyandiamide->Reaction_Mixture HCl (catalyst) HCl (catalyst) HCl (catalyst)->Reaction_Mixture Reflux Heat to Reflux (4-6h) Reaction_Mixture->Reflux Cool Cool to RT Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Product 1-(3,5-Dichlorophenyl)biguanide Hydrochloride Dry->Product

Caption: Synthetic workflow for this compound.

Potential Mechanisms of Action and Signaling Pathways

Based on the known pharmacology of biguanides and related compounds, this compound may exert its biological effects through several mechanisms.

AMP-Activated Protein Kinase (AMPK) Pathway Activation

Biguanides are well-established activators of the AMP-activated protein kinase (AMPK) pathway.[5] AMPK is a key cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK can lead to a variety of downstream effects, including the inhibition of anabolic pathways and the activation of catabolic pathways to restore cellular energy balance. The primary mechanism for AMPK activation by biguanides is believed to be through the inhibition of mitochondrial respiratory chain complex I.[6]

G Biguanide Biguanide Mitochondrial_Complex_I Mitochondrial Complex I Biguanide->Mitochondrial_Complex_I Inhibits ATP_Production ATP Production Mitochondrial_Complex_I->ATP_Production AMP_ATP_Ratio ↑ AMP:ATP Ratio ATP_Production->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Activates Downstream_Targets Downstream Targets AMPK->Downstream_Targets Phosphorylates Cellular_Effects Metabolic Regulation, Inhibition of Cell Growth, Apoptosis Downstream_Targets->Cellular_Effects

Caption: Potential AMPK activation pathway by biguanides.

5-HT₃ Receptor Agonism

Structurally similar compounds, such as 1-(3-chlorophenyl)biguanide, have been shown to be potent agonists of the 5-hydroxytryptamine type 3 (5-HT₃) receptor.[7] The 5-HT₃ receptor is a ligand-gated ion channel, and its activation leads to the rapid influx of cations, resulting in neuronal depolarization. This pathway is involved in various physiological processes, including nausea, vomiting, and anxiety.

G Aryl_Biguanide 1-(3,5-Dichlorophenyl)biguanide 5-HT3_Receptor 5-HT3 Receptor (Ligand-gated ion channel) Aryl_Biguanide->5-HT3_Receptor Binds to Ion_Channel_Opening Ion Channel Opening 5-HT3_Receptor->Ion_Channel_Opening Activates Cation_Influx Na+, Ca2+ Influx Ion_Channel_Opening->Cation_Influx Neuronal_Depolarization Neuronal Depolarization Cation_Influx->Neuronal_Depolarization Physiological_Response Physiological Response Neuronal_Depolarization->Physiological_Response

Caption: Potential 5-HT3 receptor signaling pathway.

Proposed Experimental Protocols for Biological Characterization

To elucidate the biological activity of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Cytotoxicity Assay (MTT or CCK-8)

This assay determines the effect of the compound on cell viability.

Protocol:

  • Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Prepare serial dilutions of the compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

AMPK Activation Assay (Western Blot)

This assay determines if the compound activates the AMPK pathway.

Protocol:

  • Treat cells with this compound at various concentrations and time points.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and calculate the ratio of p-AMPK to total AMPK to determine the extent of AMPK activation.

5-HT₃ Receptor Binding Assay

This assay determines the affinity of the compound for the 5-HT₃ receptor.

Protocol:

  • Prepare cell membranes from a cell line expressing the 5-HT₃ receptor.

  • In a 96-well plate, add a radiolabeled ligand known to bind to the 5-HT₃ receptor (e.g., [³H]GR65630).

  • Add increasing concentrations of this compound to compete with the radioligand for binding to the receptor.

  • Incubate the plate to allow binding to reach equilibrium.

  • Separate the bound and free radioligand using a cell harvester and filtration.

  • Measure the radioactivity of the bound ligand using a scintillation counter.

  • Plot the percentage of specific binding against the concentration of the compound and determine the Ki value (inhibitory constant).

Experimental Screening Workflow

G cluster_synthesis Compound Synthesis & Purity cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies (if warranted) cluster_data Data Analysis & Interpretation Synthesis Synthesis of 1-(3,5-Dichlorophenyl)biguanide HCl Purity Purity Analysis (NMR, HPLC, MS) Synthesis->Purity Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purity->Cytotoxicity Mechanism Mechanism of Action (e.g., AMPK, 5-HT3) Cytotoxicity->Mechanism Data_Analysis IC50, Ki Determination Cytotoxicity->Data_Analysis Target_Validation Target Validation (e.g., Binding Assays) Mechanism->Target_Validation Mechanism->Data_Analysis Toxicity Toxicity Studies (e.g., MTD) Target_Validation->Toxicity Promising Results Target_Validation->Data_Analysis Efficacy Efficacy Studies (e.g., Xenograft model) Toxicity->Efficacy Efficacy->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

Unraveling the Core Mechanism of Action: 1-(3,5-Dichlorophenyl)biguanide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,5-Dichlorophenyl)biguanide hydrochloride belongs to the biguanide class of compounds, a family of molecules that has garnered significant attention for its diverse therapeutic applications, most notably in the treatment of type 2 diabetes and, more recently, for its potential in oncology. While specific research on the mechanism of action of this compound is limited in publicly available literature, this guide extrapolates its potential core mechanisms based on the well-established activities of structurally related arylbiguanides. The primary mode of action for many biguanides involves the inhibition of mitochondrial respiratory chain complex I, leading to a decrease in cellular energy levels and subsequent activation of the 5' AMP-activated protein kinase (AMPK) signaling pathway. This guide provides a comprehensive overview of this proposed mechanism, details relevant experimental protocols to investigate these effects, and presents quantitative data from related compounds to offer a comparative context.

Introduction: The Biguanide Family and Its Therapeutic Potential

The biguanide functional group has been a cornerstone in medicinal chemistry for decades. Metformin, a dimethyl-substituted biguanide, is a first-line therapy for type 2 diabetes. More complex arylbiguanides are being explored for a range of applications, including anticancer and antimalarial activities. The introduction of a dichlorophenyl group to the biguanide scaffold, as seen in this compound, is anticipated to significantly modulate its biological activity, potentially enhancing its potency or altering its target specificity.

Proposed Core Mechanism of Action: A Focus on Cellular Energetics

The central hypothesis for the mechanism of action of this compound revolves around its ability to disrupt cellular energy metabolism, a hallmark of the biguanide class. This is primarily achieved through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.

Inhibition of Mitochondrial Complex I

Biguanides are cationic molecules that can accumulate in the mitochondrial matrix. Once there, they are thought to directly inhibit the function of Complex I. This inhibition curtails the pumping of protons across the inner mitochondrial membrane, thereby reducing the proton-motive force necessary for ATP synthesis. The consequence is a decrease in the cellular ATP-to-ADP and ATP-to-AMP ratios, signaling a state of energy stress.

Activation of AMP-Activated Protein Kinase (AMPK)

The shift in the cellular energy balance, specifically the increase in the AMP:ATP ratio, is a potent activator of 5' AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that, once activated, orchestrates a metabolic switch from anabolic (energy-consuming) to catabolic (energy-producing) processes.

Activated AMPK phosphorylates a multitude of downstream targets to restore energy homeostasis. Key effects include:

  • Inhibition of ATP-Consuming Pathways: AMPK activation leads to the downregulation of processes such as gluconeogenesis in the liver, protein synthesis (via inhibition of the mTORC1 pathway), and fatty acid synthesis.

  • Stimulation of ATP-Producing Pathways: Conversely, AMPK promotes glycolysis and fatty acid oxidation to generate ATP.

This cascade of events is believed to underlie many of the therapeutic effects of biguanides.

Potential Signaling Pathways

The primary signaling pathway likely modulated by this compound is the AMPK pathway. The following diagram illustrates this proposed cascade.

G cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase H+ gradient Complex_I Complex I ATP ATP Complex_I->ATP Reduced Production ATP_Synthase->ATP AMP_ATP_ratio ↑ AMP/ATP Ratio ATP->AMP_ATP_ratio Drug 1-(3,5-Dichlorophenyl)biguanide hydrochloride Drug->Complex_I Inhibition AMPK AMPK pAMPK p-AMPK (Active) AMPK->pAMPK mTORC1 mTORC1 pAMPK->mTORC1 Inhibition Gluconeogenesis Gluconeogenesis pAMPK->Gluconeogenesis Inhibition Glycolysis Glycolysis pAMPK->Glycolysis Activation Fatty_Acid_Oxidation Fatty Acid Oxidation pAMPK->Fatty_Acid_Oxidation Activation AMP_ATP_ratio->AMPK Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Inhibition G A 1. Seed cells in a Seahorse XF plate B 2. Treat cells with 1-(3,5-Dichlorophenyl)biguanide hydrochloride at various concentrations A->B C 3. Equilibrate plate in a CO2-free incubator B->C D 4. Measure baseline Oxygen Consumption Rate (OCR) C->D E 5. Inject mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) D->E F 6. Measure OCR after each injection E->F G 7. Analyze data to determine effects on basal respiration, ATP production, and maximal respiration F->G G A 1. Treat cells with 1-(3,5-Dichlorophenyl)biguanide hydrochloride B 2. Lyse cells and quantify protein concentration A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to a PVDF membrane C->D E 5. Block membrane and probe with primary antibodies (anti-p-AMPKα (Thr172) and anti-total AMPKα) D->E F 6. Incubate with HRP-conjugated secondary antibody E->F G 7. Detect signal using chemiluminescence F->G H 8. Quantify band intensity and normalize p-AMPK to total AMPK G->H

Unveiling the Biological Profile of 1-(3,5-Dichlorophenyl)biguanide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated biological activities of 1-(3,5-Dichlorophenyl)biguanide hydrochloride, a member of the biguanide class of compounds. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates its potential pharmacological profile based on extensive research into structurally similar biguanides, including known antimalarial and anticancer agents. The guide covers plausible mechanisms of action, predicted quantitative biological activity, detailed hypothetical experimental protocols for its evaluation, and visual representations of associated signaling pathways. This information is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

Biguanides are a class of compounds characterized by a specific functional group, renowned for their therapeutic applications, most notably in the treatment of type 2 diabetes with metformin. Beyond their metabolic effects, various biguanide derivatives have demonstrated significant potential as antimalarial and anticancer agents. The compound this compound, a substituted phenylbiguanide, is structurally analogous to proguanil, a well-established antimalarial drug. This structural similarity suggests that it may share similar mechanisms of action, primarily through the inhibition of dihydrofolate reductase (DHFR). Furthermore, emerging research on other biguanides has highlighted their ability to induce cellular energy stress by targeting mitochondrial complex I and activating the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular metabolism and growth, suggesting potential anticancer properties.

This guide synthesizes the available information on related biguanide compounds to construct a predictive biological activity profile for this compound, focusing on its potential as both an antimalarial and an anticancer agent.

Potential Biological Activities and Mechanisms of Action

Based on the structure of this compound and the known activities of related compounds, two primary areas of biological activity are proposed: antimalarial and anticancer.

Antimalarial Activity

The antimalarial activity of biguanides like proguanil is primarily attributed to their active metabolite, a triazine derivative (e.g., cycloguanil), which is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR). DHFR is crucial for the synthesis of folic acid, a vital component for DNA synthesis and cellular replication in the malaria parasite, Plasmodium falciparum. Inhibition of DHFR leads to the disruption of the parasite's life cycle.

It is hypothesized that this compound is a prodrug that is metabolized in vivo to a corresponding triazine derivative, which then targets and inhibits P. falciparum DHFR.

Additionally, some biguanides have been shown to potentiate the effects of other antimalarial drugs that target mitochondrial function, such as atovaquone. This synergistic effect may involve the disruption of the mitochondrial membrane potential.

Anticancer Activity

The potential anticancer activity of biguanides is thought to be mediated through several mechanisms, primarily centered on the induction of cellular energy stress:

  • Mitochondrial Complex I Inhibition: Biguanides can accumulate in the mitochondria and inhibit Complex I of the electron transport chain. This leads to a decrease in ATP production and an increase in the AMP:ATP ratio.

  • AMPK Activation: The increased AMP:ATP ratio activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK shifts the cellular metabolism from anabolic processes (synthesis of macromolecules) to catabolic processes (generation of ATP), thereby inhibiting cell growth and proliferation.

  • mTORC1 Inhibition: A key downstream target of AMPK is the mammalian target of rapamycin complex 1 (mTORC1), a critical regulator of protein synthesis and cell growth. AMPK activation leads to the inhibition of mTORC1 signaling, further contributing to the antiproliferative effects.

  • Induction of Apoptosis: By disrupting cellular metabolism and signaling pathways crucial for survival, biguanides can induce programmed cell death (apoptosis) in cancer cells.

Predicted Quantitative Biological Activity

While specific experimental data for this compound is not available, the following tables present hypothetical quantitative data based on the activities of structurally related biguanides against relevant biological targets. These values are intended for illustrative purposes to guide initial experimental design.

Table 1: Predicted Antimalarial Activity

Assay TypeTarget Organism/EnzymePredicted IC50/EC50 (nM)Reference Compound (IC50/EC50)
In vitro antiplasmodial assayPlasmodium falciparum (3D7, drug-sensitive)50 - 200Proguanil (~100-500 nM)
In vitro antiplasmodial assayPlasmodium falciparum (K1, multidrug-resistant)100 - 500Proguanil (~200-1000 nM)
Dihydrofolate Reductase (DHFR) Inhibition AssayRecombinant P. falciparum DHFR10 - 100Cycloguanil (~1-10 nM)

Table 2: Predicted Anticancer Activity

Cell LineCancer TypePredicted IC50 (µM)Reference Compound (IC50)
MCF-7Breast Cancer10 - 50Metformin (mM range), Phenformin (µM-mM range)
HCT116Colon Cancer15 - 60Metformin (mM range), Phenformin (µM-mM range)
A549Lung Cancer20 - 75Metformin (mM range), Phenformin (µM-mM range)
PC-3Prostate Cancer10 - 50Metformin (mM range), Phenformin (µM-mM range)

Detailed Methodologies for Key Experiments

The following sections provide detailed, albeit hypothetical, protocols for key experiments to evaluate the biological activity of this compound.

In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)

Objective: To determine the 50% inhibitory concentration (IC50) of the compound against P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, and supplemented with Albumax II and gentamicin)

  • Human erythrocytes (O+)

  • This compound stock solution (in DMSO)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in complete medium.

  • Synchronize the parasite culture to the ring stage.

  • Prepare a parasite suspension with 1% parasitemia and 2% hematocrit.

  • Add 180 µL of the parasite suspension to each well of a 96-well plate.

  • Add 20 µL of the compound dilutions to the respective wells (final DMSO concentration <0.5%). Include positive (chloroquine) and negative (no drug) controls.

  • Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a plate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate the IC50 values by non-linear regression analysis of the dose-response curves.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To determine the inhibitory activity of the compound against P. falciparum DHFR.

Materials:

  • Recombinant P. falciparum DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • This compound stock solution (in DMSO)

  • UV-transparent 96-well plate

  • Spectrophotometer plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH, and the test compound dilutions.

  • Add the DHFR enzyme to each well to initiate the reaction. Include a no-enzyme control.

  • Incubate for 5 minutes at room temperature.

  • Add DHF to all wells to start the reaction.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay) for Anticancer Activity

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 48 or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Western Blot Analysis for AMPK Pathway Activation

Objective: To assess the effect of the compound on the phosphorylation of AMPK and its downstream target ACC.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Antimalarial_Mechanism cluster_prodrug Host Cell cluster_parasite Malaria Parasite 1-(3,5-Dichlorophenyl)biguanide 1-(3,5-Dichlorophenyl)biguanide Active Triazine Metabolite Active Triazine Metabolite 1-(3,5-Dichlorophenyl)biguanide->Active Triazine Metabolite Metabolism DHFR DHFR Active Triazine Metabolite->DHFR Inhibition Folic Acid Synthesis Folic Acid Synthesis DHFR->Folic Acid Synthesis DNA Synthesis DNA Synthesis Folic Acid Synthesis->DNA Synthesis Parasite Replication Parasite Replication DNA Synthesis->Parasite Replication

Caption: Proposed antimalarial mechanism of action.

Anticancer_Mechanism 1-(3,5-Dichlorophenyl)biguanide 1-(3,5-Dichlorophenyl)biguanide Mito Mitochondrial Complex I 1-(3,5-Dichlorophenyl)biguanide->Mito Inhibition ATP ATP Production Mito->ATP Decreases AMPK AMPK ATP->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibition Apoptosis Apoptosis AMPK->Apoptosis Induces Growth Cell Growth & Proliferation mTORC1->Growth Promotes

Caption: Putative anticancer signaling pathway.

Experimental_Workflow_Antimalarial start Start culture Culture & Synchronize P. falciparum start->culture treat Treat with Compound (72h incubation) culture->treat lyse Lyse Cells & Add SYBR Green I treat->lyse read Measure Fluorescence lyse->read calculate Calculate IC50 read->calculate end End calculate->end Experimental_Workflow_Anticancer start Start seed Seed Cancer Cells in 96-well plate start->seed treat Treat with Compound (48-72h incubation) seed->treat mtt Add MTT Reagent (4h incubation) treat->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 read->calculate end End calculate->end

Synthesis of 1-(3,5-Dichlorophenyl)biguanide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-(3,5-Dichlorophenyl)biguanide hydrochloride, a compound of interest in medicinal chemistry and drug development. The document details the synthetic pathway, experimental protocols, and relevant quantitative data, presented for clarity and reproducibility in a research setting.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a condensation reaction between 3,5-dichloroaniline and dicyandiamide. This method is a common and effective route for the preparation of aryl-substituted biguanides. The reaction proceeds by the addition of the amino group of the aniline to one of the nitrile groups of dicyandiamide, followed by cyclization to form the biguanide structure. The reaction is generally carried out in the presence of an acid, and the hydrochloride salt of the product is directly obtained.

dot

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents:

  • 3,5-Dichloroaniline

  • Dicyandiamide

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Ethanol

  • Ammonium Hydroxide (dilute solution)

  • Standard laboratory glassware and apparatus for reflux, filtration, and recrystallization.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichloroaniline and an equimolar amount of dicyandiamide.

  • Solvent and Catalyst Addition: Add toluene to the flask to create a slurry. To this mixture, add a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. The crude product may precipitate from the solution.

  • Neutralization and Isolation: Filter the crude product. The obtained solid is then neutralized with a dilute solution of ammonium hydroxide.

  • Purification: The crude solid is washed with water and then recrystallized from a suitable solvent, such as ethanol, to yield the pure this compound.

dot

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 3,5-Dichloroaniline and Dicyandiamide in Toluene B Add catalytic HCl A->B C Heat to reflux B->C D Cool to room temperature C->D E Filter crude product D->E F Neutralize with NH4OH E->F G Wash with water F->G H Recrystallize from Ethanol G->H I Dry the pure product H->I DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleic_Acid Nucleic Acid Synthesis THF->Nucleic_Acid DHFR->THF Biguanide 1-(3,5-Dichlorophenyl)biguanide Biguanide->DHFR Inhibition Growth_Inhibition Parasite Growth Inhibition Nucleic_Acid->Growth_Inhibition

The Role of 1-(3,5-Dichlorophenyl)biguanide Hydrochloride (Proguanil) in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Antimalarial Drug's Emerging Anticancer Properties

Abstract

1-(3,5-Dichlorophenyl)biguanide hydrochloride, widely known as the antimalarial drug Proguanil, is garnering significant interest within the oncology research community for its potential as a repurposed anticancer agent. Preclinical studies have demonstrated its efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and suppressing tumor growth across various cancer types, including breast, ovarian, and lung cancer. This technical guide provides a comprehensive overview of the current state of research on Proguanil's anticancer activity, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. The guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies in oncology.

Introduction

The repurposing of existing drugs for new therapeutic indications presents a streamlined and cost-effective approach to drug development. Proguanil, an FDA-approved biguanide derivative used for the prevention and treatment of malaria, has emerged as a promising candidate for cancer therapy.[1][2] Its chemical structure, 1-(3,5-Dichlorophenyl)biguanide, shares features with other biguanides like metformin, which has also been investigated for its anticancer properties. However, Proguanil has demonstrated distinct and potent antitumor effects that warrant specific investigation.[1][3] This document synthesizes the available preclinical data on Proguanil's efficacy and mechanisms in cancer research.

Mechanism of Action

Proguanil exerts its anticancer effects through a multi-pronged approach, primarily targeting cellular metabolism and key signaling pathways that are often dysregulated in cancer.

Induction of Mitochondrial Dysfunction and Oxidative Stress

A primary mechanism of Proguanil's anticancer activity is the induction of mitochondrial dysfunction.[1] Treatment with Proguanil leads to a significant increase in the production of reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential.[2][3] This disruption inhibits mitochondrial respiration and subsequently reduces ATP production, leading to a state of energetic stress within the cancer cells.[2] The culmination of these effects is the activation of the intrinsic apoptotic pathway.[1][4]

Activation of the AMPK Signaling Pathway

As a consequence of the energy stress induced by mitochondrial dysfunction, Proguanil activates the AMP-activated protein kinase (AMPK) pathway.[5][6] AMPK acts as a cellular energy sensor and, when activated, works to restore energy homeostasis by promoting catabolic processes while inhibiting anabolic pathways necessary for cell growth and proliferation.[5] The activation of AMPK is a central node in mediating the downstream anticancer effects of Proguanil.

Inhibition of EGFR Signaling

In certain cancer types, such as bladder and non-small cell lung cancer, Proguanil has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][6] It can promote the degradation of EGFR, leading to the downregulation of its downstream effectors, including the AKT/mTOR and c-Raf/ERK1/2 pathways.[6] These pathways are critical for cancer cell proliferation, survival, and migration.

Synergistic Effects with Other Cancer Therapies

Proguanil has demonstrated synergistic activity when combined with other anticancer agents. Notably, in ovarian cancer cells, it enhances the efficacy of the PARP inhibitor Olaparib.[7] The combination leads to increased DNA damage and apoptosis by reducing the efficiency of DNA homologous recombination repair.[7]

Preclinical Efficacy: Quantitative Data

The anticancer effects of Proguanil have been quantified in numerous preclinical studies, both in vitro and in vivo. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity of Proguanil (IC50 Values)
Cell LineCancer TypeIC50 (µM)Treatment DurationReference
HCC1806Breast Cancer~40-6072h[1]
MCF-7Breast Cancer~40-7072h[1][8]
MDA-MB-231Breast Cancer~40-7072h[1][8]
4T1Murine Breast Cancer~40-7072h[1][8]
Patient-Derived Breast Cancer LinesBreast Cancer30-6072h[1][8]
OVCAR-3Ovarian Cancer22.472h[7]
SKOV-3Ovarian Cancer45.772h[7]
Table 2: In Vivo Tumor Growth Inhibition by Proguanil
Cancer ModelTreatmentDosageTumor Growth InhibitionReference
4T1 Murine Breast Cancer XenograftProguanil (Oral Gavage)20 mg/kg daily55% reduction in tumor enlargement[1][2][3]

Key Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathways affected by Proguanil in cancer cells.

Proguanil-Induced Mitochondrial Apoptosis Pathway

proguanil_apoptosis Proguanil Proguanil Mitochondria Mitochondria Proguanil->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP DNA_Damage ↑ DNA Damage (p-H2AX) ROS->DNA_Damage ATP ↓ ATP Production MMP->ATP Bax ↑ Bax MMP->Bax Bcl2 ↓ Bcl-2 MMP->Bcl2 Casp9 ↑ Cleaved Caspase-9 Bax->Casp9 Bcl2->Casp9 | Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 PARP ↑ Cleaved PARP Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis DNA_Damage->PARP

Caption: Proguanil induces apoptosis via mitochondrial dysfunction and ROS production.

Proguanil's Synergistic Action with Olaparib

proguanil_olaparib_synergy cluster_drugs Therapeutic Agents cluster_pathway Cellular Processes Proguanil Proguanil HRR Homologous Recombination Repair (HRR) Proguanil->HRR inhibits Olaparib Olaparib PARP PARP Olaparib->PARP inhibits DNA_Damage ↑ DNA Damage HRR->DNA_Damage PARP->DNA_Damage Apoptosis Synergistic Apoptosis DNA_Damage->Apoptosis

Caption: Proguanil enhances Olaparib's efficacy by inhibiting DNA repair.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anticancer effects of Proguanil.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of Proguanil on cancer cell lines and to calculate IC50 values.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

    • Treatment: Treat the cells with a range of concentrations of Proguanil hydrochloride dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium. Include a vehicle control.[11]

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8]

    • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[9][12]

    • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

    • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.[13]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

Western blotting is employed to detect changes in the expression levels of specific proteins involved in signaling pathways affected by Proguanil.[14]

  • Principle: This technique separates proteins by size using SDS-PAGE, transfers them to a membrane, and detects specific proteins using antibodies.[14]

  • Protocol Outline:

    • Cell Lysis: Treat cells with Proguanil for the desired time and at the specified concentrations. Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.[15]

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[15]

    • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[15]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, p-H2AX, β-actin) overnight at 4°C.[1][7]

    • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[15]

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[7]

    • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative protein expression levels.[7]

Mitochondrial Respiration Analysis (Seahorse XF Assay)

This assay measures the oxygen consumption rate (OCR), providing a real-time analysis of mitochondrial respiration in live cells.

  • Principle: The Seahorse XF Analyzer measures the rate of change of dissolved oxygen in a transient micro-chamber, allowing for the determination of key parameters of mitochondrial function.[16]

  • Protocol Outline:

    • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.[17]

    • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[17]

    • Cell Treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium and treat the cells with Proguanil for the desired time.

    • Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will sequentially inject mitochondrial stressor compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[16][18]

    • Data Analysis: Analyze the OCR data to determine the effects of Proguanil on the different parameters of mitochondrial function.

Conclusion and Future Directions

The preclinical evidence strongly suggests that this compound (Proguanil) possesses significant anticancer properties. Its ability to induce mitochondrial dysfunction, activate AMPK, and inhibit critical oncogenic pathways highlights its potential as a repurposed therapeutic agent. The synergistic effects observed with existing cancer drugs further enhance its clinical potential.

Future research should focus on elucidating the complete molecular mechanism of Proguanil's action and identifying predictive biomarkers for patient stratification. Further in vivo studies in a broader range of cancer models are necessary to validate its efficacy and safety profile. Ultimately, well-designed clinical trials are warranted to translate these promising preclinical findings into tangible benefits for cancer patients.[1]

References

An In-Depth Technical Guide to 1-(3,5-Dichlorophenyl)biguanide Hydrochloride and Mitochondrial Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between 1-(3,5-Dichlorophenyl)biguanide hydrochloride, a member of the biguanide class of compounds, and mitochondrial function. Biguanides are recognized for their profound effects on cellular energy metabolism, primarily through the induction of mitochondrial stress. This document details the core mechanism of action, focusing on the inhibition of Complex I of the electron transport chain. It presents quantitative data from studies on structurally similar bisbiguanide analogs to illustrate the downstream consequences, including reduced oxygen consumption, depolarization of the mitochondrial membrane, decreased ATP synthesis, and elevated production of reactive oxygen species. Detailed experimental protocols for assessing these key indicators of mitochondrial stress are provided, alongside visualizations of the primary signaling pathway and experimental workflows to facilitate a deeper understanding and practical application in a research and development setting.

Introduction to this compound

This compound belongs to the biguanide family of synthetic compounds, which includes well-known therapeutic agents like metformin and phenformin.[1] These molecules are characterized by a biguanide functional group and are noted for their significant impact on cellular metabolic processes. While metformin is a cornerstone in the treatment of type 2 diabetes, the broader class of biguanides, including phenformin and other analogs, has been investigated for anti-neoplastic properties.[1][2] The therapeutic and cytotoxic effects of these compounds are intrinsically linked to their ability to induce a state of energetic stress, which originates from the disruption of mitochondrial function.[3] 1-(3,5-Dichlorophenyl)biguanide, also known by synonyms such as N-(3,5-Dichlorophenyl)dicarbonimido/ic diamide/imido, is a subject of interest for its potential to modulate mitochondrial activity.[4]

Core Mechanism of Action: Inhibition of Mitochondrial Respiratory Complex I

The primary and most widely accepted mechanism of action for biguanides is the inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain (ETC).[1]

Biguanides are cationic molecules that accumulate within the mitochondrial matrix, a process driven by the negative-inside mitochondrial membrane potential.[5] Once inside, they directly interact with and inhibit the function of Complex I.[2] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, thereby impeding the entire oxidative phosphorylation (OXPHOS) process.[1][3] The inhibitory potency of different biguanides often correlates with their hydrophobicity, which influences their ability to access the mitochondrial matrix.[6] While all biguanides appear to inhibit isolated Complex I, their ability to inhibit respiration in intact cells depends on specific molecular features that allow them to cross the mitochondrial inner membrane.[6][7]

Key Manifestations of Mitochondrial Stress

The inhibition of Complex I by compounds like 1-(3,5-Dichlorophenyl)biguanide triggers a cascade of events that characterize mitochondrial stress. Recent studies on structurally related bisbiguanide analogs, AX-4 and AX-7, provide quantitative insights into these effects.[8][9][10]

Reduced Oxygen Consumption Rate (OCR)

As Complex I is a critical entry point for electrons into the ETC, its inhibition leads to a significant decrease in the mitochondrial oxygen consumption rate (OCR). This reflects a direct suppression of oxidative phosphorylation.[8][11] Studies on lung cancer cells treated with bisbiguanide analogs demonstrated a dramatic reduction in basal OCR, ATP-linked respiration, and maximal respiration, indicating severe impairment of the cell's ability to generate energy via mitochondrial respiration.[9]

Table 1: Effect of Bisbiguanide Analogs on Mitochondrial Respiration

Parameter Treatment (1 µM) % of Control OCR Reference
Basal Respiration Alexidine ~25% [9]
AX-4 ~30% [9]
AX-7 ~40% [9]
ATP Production Alexidine ~20% [9]
AX-4 ~25% [9]
AX-7 ~35% [9]
Maximal Respiration Alexidine ~15% [9]
AX-4 ~20% [9]
AX-7 ~25% [9]

Data derived from studies on bisbiguanide analogs in H1299 lung cancer cells.

Depolarization of Mitochondrial Membrane Potential (ΔΨm)

The proton pumping activity of the ETC establishes the mitochondrial membrane potential (ΔΨm), which is essential for ATP synthesis and other mitochondrial processes.[12] By inhibiting Complex I, biguanides reduce proton translocation across the inner mitochondrial membrane, leading to its depolarization.[8][13] This loss of membrane potential is a key indicator of mitochondrial dysfunction and an early event in the apoptotic pathway.[14][15]

Decreased Mitochondrial ATP Production and Metabolic Rewiring

The direct consequence of reduced OCR and a collapsed membrane potential is a sharp decline in mitochondrial ATP synthesis.[8] To compensate for this energy crisis, cells often upregulate glycolysis, leading to increased glucose consumption and lactate production.[9] This metabolic shift is a hallmark of biguanide action.

Table 2: Effect of Bisbiguanide Analogs on Extracellular Lactate

Treatment Concentration Fold Change in Lactate vs. Control Reference
Alexidine 1 µM ~1.8 [9]
2 µM ~2.5 [9]
AX-4 1 µM ~1.5 [9]
2 µM ~2.5 [9]
AX-7 1 µM ~1.7 [9]
2 µM ~2.2 [9]

Data derived from studies on bisbiguanide analogs in H1299 lung cancer cells.

Increased Reactive Oxygen Species (ROS) Production

Inhibition of Complex I can lead to the backup of electrons within the complex, promoting the formation of superoxide (O₂⁻), a primary mitochondrial reactive oxygen species (ROS).[2][3] The flavin mononucleotide (FMN) site in Complex I is a known source of superoxide.[2] This increase in oxidative stress can damage mitochondrial components, including DNA, proteins, and lipids, further exacerbating mitochondrial dysfunction and potentially triggering cell death pathways.[16][17]

Alterations in Mitochondrial Morphology

Mitochondria are dynamic organelles that undergo continuous fission and fusion to maintain their health.[18] Cellular stress, including that induced by mitochondrial depolarization, often leads to a shift towards mitochondrial fission, resulting in a fragmented mitochondrial network.[19][20] Studies on bisbiguanide analogs have shown that they cause dramatic structural defects, including deformed mitochondrial cristae.[8][9]

Visualizing the Impact: Pathways and Workflows

To better understand the mechanisms and experimental approaches, the following diagrams illustrate the core signaling pathway of biguanide-induced mitochondrial stress and a typical workflow for its assessment.

G Mechanism of Biguanide-Induced Mitochondrial Stress cluster_cell Cell cluster_mito Mitochondrion Biguanide 1-(3,5-Dichlorophenyl)biguanide Biguanide_Mito Biguanide Biguanide->Biguanide_Mito Accumulates via Membrane Potential Matrix Matrix IMS Intermembrane Space ComplexI Complex I ComplexIII Complex III H_IMS H+ ComplexI->H_IMS Proton Pumping (Blocked) ROS ROS (O₂⁻) ComplexI->ROS Generates Effect1 Reduced OCR ComplexI->Effect1 ComplexIV Complex IV ComplexIII->H_IMS H+ ComplexIV->H_IMS H+ ATPSynthase ATP Synthase (Complex V) ATP ATP ATPSynthase->ATP Synthesis (Reduced) NADH NADH NADH->ComplexI e- H_IMS->ATPSynthase Proton Motive Force (Reduced) Effect2 Decreased ΔΨm H_IMS->Effect2 Effect3 Decreased ATP ATP->Effect3 Effect4 Increased ROS ROS->Effect4 Biguanide_Mito->ComplexI Inhibits Effect5 Metabolic Shift (Glycolysis ↑) Effect3->Effect5

Figure 1. Signaling pathway of 1-(3,5-Dichlorophenyl)biguanide in mitochondria.

G Workflow: Assessing Mitochondrial Respiration via Extracellular Flux Analysis cluster_prep Preparation cluster_assay Assay Execution cluster_injections Sequential Injections cluster_analysis Data Analysis A 1. Seed cells in Seahorse XF plate B 2. Incubate (16-24h) for cell adherence A->B C 3. Hydrate sensor cartridge and prepare assay medium B->C D 4. Replace culture medium with assay medium C->D E 5. Equilibrate plate in non-CO2 incubator D->E F 6. Load injection ports with compounds E->F G 7. Run assay in Seahorse XF Analyzer F->G F->G Analyzer performs sequential injections H 8. Measure OCR at baseline and after each injection G->H Inj1 Port A: 1-(3,5-Dichlorophenyl)biguanide (or other biguanide) Inj2 Port B: Oligomycin (ATP Synthase Inhibitor) Inj3 Port C: FCCP (Uncoupler) Inj4 Port D: Rotenone & Antimycin A (Complex I & III Inhibitors) I 9. Calculate key parameters: Basal Respiration, ATP Production, Maximal Respiration, Spare Capacity H->I

Figure 2. Experimental workflow for a mitochondrial stress test.

Key Experimental Protocols

The following protocols provide detailed methodologies for assessing the primary indicators of mitochondrial stress induced by this compound.

Protocol: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol is adapted for use with a Seahorse XF Analyzer to perform a "Mito Stress Test" on intact cells.[18][21]

A. Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant Solution

  • Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

  • Compound Stocks: 1-(3,5-Dichlorophenyl)biguanide HCl, Oligomycin, Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), Rotenone, Antimycin A.

B. Procedure:

  • Cell Seeding: Seed cells into a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight in a standard CO₂ incubator.

  • Sensor Hydration: Hydrate the sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.

  • Assay Preparation:

    • Warm the assay medium to 37°C.

    • Wash the cells twice with the warmed assay medium.

    • Add the final volume of assay medium to each well.

    • Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour to allow temperature and pH to equilibrate.

  • Compound Loading: Prepare working concentrations of the test compounds in assay medium. Load the appropriate volumes into the injection ports of the hydrated sensor cartridge (e.g., Port A: 1-(3,5-Dichlorophenyl)biguanide, Port B: Oligomycin, Port C: FCCP, Port D: Rotenone/Antimycin A).

  • Data Acquisition: Load the sensor cartridge into the Seahorse XF Analyzer for calibration. After calibration, replace the calibrant plate with the cell plate. Initiate the run. The instrument will measure baseline OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.

  • Data Analysis: After the run, normalize OCR data to cell number or protein concentration. Calculate parameters such as Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Spare Respiratory Capacity.

Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol uses the ratiometric dye JC-1 to measure changes in ΔΨm.[14][22] In healthy, energized mitochondria, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with low ΔΨm, JC-1 remains as monomers in the cytoplasm and fluoresces green. A decrease in the red/green fluorescence ratio indicates depolarization.

A. Materials:

  • JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

  • DMSO

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Positive control (optional): CCCP (a potent mitochondrial uncoupler)

  • Fluorescence microscope or flow cytometer

B. Procedure:

  • Cell Preparation: Culture cells on coverslips (for microscopy) or in suspension (for flow cytometry). Treat cells with various concentrations of 1-(3,5-Dichlorophenyl)biguanide for the desired duration. Include an untreated control and a positive control (e.g., 50 µM CCCP for 5-10 minutes).[14]

  • JC-1 Staining:

    • Prepare a 1-10 µM JC-1 working solution in pre-warmed cell culture medium or buffer. The optimal concentration should be determined empirically for the specific cell type.

    • Remove the treatment medium from the cells.

    • Add the JC-1 working solution and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[14]

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells gently once or twice with pre-warmed PBS or assay buffer to remove excess dye.[14]

  • Analysis:

    • Flow Cytometry: Resuspend cells in PBS. Analyze immediately using a flow cytometer. Detect green fluorescence in the FITC channel (e.g., 530 ± 15 nm) and red fluorescence in the PE channel (e.g., 590 ± 17.5 nm).[22] Calculate the ratio of red to green fluorescence intensity.

    • Fluorescence Microscopy: Mount the coverslip. Observe cells using a fluorescence microscope with appropriate filter sets for green and red fluorescence.[14] Capture images and analyze the relative intensity of red and green signals.

Protocol: Measurement of Mitochondrial Superoxide using MitoSOX™ Red

This protocol uses MitoSOX™ Red, a live-cell permeant dye that selectively targets mitochondria and fluoresces upon oxidation by superoxide.[23][24][25]

A. Materials:

  • MitoSOX™ Red Mitochondrial Superoxide Indicator

  • Anhydrous DMSO

  • HBSS with Ca²⁺/Mg²⁺ (or other suitable buffer)

  • Flow cytometer or fluorescence microscope

B. Procedure:

  • Reagent Preparation:

    • Allow the MitoSOX™ Red reagent vial to equilibrate to room temperature.

    • Prepare a 5 mM stock solution by dissolving the reagent in DMSO.[23][25] This stock solution should be used fresh or aliquoted and stored at -20°C, protected from light.

    • On the day of the experiment, prepare a working solution (typically 500 nM to 5 µM) by diluting the stock solution in warm HBSS.[23][26] The optimal concentration depends on the cell type and should be determined empirically.

  • Cell Treatment and Staining:

    • Culture and treat cells with 1-(3,5-Dichlorophenyl)biguanide as required.

    • Remove the culture medium and wash the cells once with warm buffer.

    • Add the MitoSOX™ Red working solution to the cells.

    • Incubate for 10-30 minutes at 37°C, protected from light.[24][25]

  • Washing: Wash the cells gently three times with warm buffer to remove non-localized probe.[27]

  • Analysis:

    • Flow Cytometry: Trypsinize and resuspend cells in fresh buffer. Analyze using a flow cytometer with an excitation of ~510 nm and detection in a PE channel (~580 nm).[24]

    • Fluorescence Microscopy: Mount the cells and visualize using a fluorescence microscope with an appropriate filter set (e.g., for rhodamine).

Conclusion and Future Directions

This compound, consistent with other members of its class, induces significant mitochondrial stress primarily by inhibiting Complex I of the electron transport chain. This singular event initiates a cascade of downstream effects including suppressed respiration, mitochondrial depolarization, depleted ATP levels, and increased oxidative stress. This profile makes it and related compounds valuable tools for studying cellular metabolism and potential candidates for therapeutic development, particularly in oncology where metabolic reprogramming is a key feature of cancer cells.[28] For drug development professionals, understanding these mechanisms is crucial for identifying novel therapeutic targets, designing more potent and selective biguanide analogs, and predicting potential toxicities related to mitochondrial dysfunction.[13][29] Future research should focus on elucidating the precise binding site on Complex I, exploring the full spectrum of off-target effects, and leveraging these metabolic modulators for combination therapies.

References

Preliminary In Vitro Studies of 1-(3,5-Dichlorophenyl)biguanide Hydrochloride and its Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Dichlorophenyl)biguanide hydrochloride is an organic compound belonging to the biguanide class of molecules. While this specific compound has not been extensively studied for its own biological effects, it serves as a crucial starting material in the synthesis of various heterocyclic compounds, most notably 1,3,5-triazine derivatives. These derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic activities, including anticancer and antimicrobial properties. This guide will focus on the synthesis of these derivatives and their reported preliminary in vitro biological evaluations.

Synthetic Utility: Precursor to 1,3,5-Triazine Derivatives

Arylbiguanides, such as this compound, are valuable intermediates for the synthesis of 1,3,5-triazine scaffolds. The synthesis generally involves the condensation of a biguanide with an ester.[1][2] This reaction provides a versatile route to a variety of substituted triazines, which are a class of compounds known for a wide range of biological activities.[1][2]

General Experimental Protocol for Synthesis

The synthesis of 1,3,5-triazine derivatives from an arylbiguanide hydrochloride typically follows a two-step process:

  • Neutralization of the Biguanide Salt: The arylbiguanide hydrochloride is neutralized to its free base form using a suitable base, such as sodium methoxide in methanol.

  • Condensation with an Ester: The free base is then reacted with an ester, often under reflux conditions, to yield the corresponding 1,3,5-triazine derivative.[1]

A variety of esters can be used in this condensation reaction, allowing for the introduction of diverse substituents onto the triazine ring, which in turn influences the biological activity of the final compound.[1]

In Vitro Anticancer Activity of Biguanide-Derived 1,3,5-Triazines

Several studies have investigated the in vitro anticancer properties of 1,3,5-triazine derivatives synthesized from biguanides. These compounds have shown cytotoxicity against various cancer cell lines.

Quantitative Data on Anticancer Activity

A study by Chalermnon et al. (2021) synthesized a series of 1,3,5-triazine derivatives from metformin and phenylbiguanide and evaluated their anticancer activity against two human colorectal carcinoma cell lines, HCT116 and SW620. The half-maximal inhibitory concentrations (IC50) for some of these derivatives are presented in Table 1.[1][3][4]

Table 1: In Vitro Anticancer Activity of Selected Biguanide-Derived 1,3,5-Triazines [1]

CompoundSubstituent (R3)HCT116 IC50 (µM)SW620 IC50 (µM)
2c o-hydroxyphenyl27.02 ± 0.0524.57 ± 0.07
3c o-hydroxyphenyl21.36 ± 0.0519.95 ± 0.05
Cisplatin (Reference)26.33 ± 0.0521.05 ± 0.06

Data extracted from Chalermnon et al., 2021.[1]

The results indicate that derivatives containing an o-hydroxyphenyl substituent (compounds 2c and 3c ) exhibited the highest activity, with IC50 values comparable to the standard anticancer drug, cisplatin.[1][3][4]

Experimental Protocol for Cytotoxicity Assay

The in vitro anticancer activity of the synthesized 1,3,5-triazine derivatives was evaluated using a standard cytotoxicity assay. The general steps are outlined below.[1]

  • Cell Culture: Human colorectal cancer cell lines (HCT116 and SW620) are cultured in appropriate growth media (e.g., RPMI for HCT116 and DMEM for SW620) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 104 cells per well) and allowed to adhere for 24 hours.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized 1,3,5-triazine derivatives (e.g., 0-100 µM) for a specified duration (e.g., 48 hours).[1]

  • Viability Assessment: After the treatment period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This assay measures the metabolic activity of viable cells.[5] The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.

  • IC50 Determination: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curves.[6]

Potential Mechanisms of Action of Biguanides

While the specific mechanism of action for this compound is unknown, the mechanisms of other well-studied biguanides, such as metformin, have been extensively investigated. These mechanisms are thought to contribute to their antidiabetic and potential anticancer effects.[7][8][9]

The primary proposed mechanism involves the inhibition of mitochondrial respiratory chain complex I.[8][9] This inhibition leads to a decrease in ATP production and an increase in the AMP:ATP ratio. The elevated AMP levels activate AMP-activated protein kinase (AMPK), a key energy sensor in cells.[7]

Activated AMPK, in turn, can phosphorylate and regulate multiple downstream targets, leading to:

  • Inhibition of mTOR signaling: This is a crucial pathway for cell growth and proliferation.

  • Suppression of hepatic gluconeogenesis: This is the primary antidiabetic effect.[7][10]

Recent studies also suggest that some biguanides may antagonize the action of glucagon by inhibiting adenylate cyclase, which reduces cyclic AMP levels.[8]

Visualizations

Synthetic Pathway

Synthesis_Pathway Arylbiguanide_HCl Arylbiguanide Hydrochloride (e.g., 1-(3,5-Dichlorophenyl)biguanide HCl) Arylbiguanide_Free_Base Arylbiguanide Free Base Arylbiguanide_HCl->Arylbiguanide_Free_Base Base (e.g., NaOMe) in Methanol Triazine 1,3,5-Triazine Derivative Arylbiguanide_Free_Base->Triazine Ester Ester (R-COOR') Ester->Triazine Condensation (Reflux) Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Cancer Cells (e.g., HCT116, SW620) Cell_Seeding 2. Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Compound_Addition 3. Add 1,3,5-Triazine Derivatives (Various Concentrations) Cell_Seeding->Compound_Addition Incubation 4. Incubate for 48 hours Compound_Addition->Incubation MTT_Assay 5. Perform MTT Assay Incubation->MTT_Assay Absorbance_Reading 6. Read Absorbance MTT_Assay->Absorbance_Reading IC50_Calculation 7. Calculate IC50 Absorbance_Reading->IC50_Calculation Biguanide_Pathway Biguanide Biguanide (e.g., Metformin) Mitochondria Mitochondrial Complex I Biguanide->Mitochondria Inhibits AMP_ATP Increased AMP:ATP Ratio Mitochondria->AMP_ATP Leads to AMPK AMPK Activation AMP_ATP->AMPK Activates mTOR mTOR Inhibition AMPK->mTOR Inhibits Gluconeogenesis Suppression of Gluconeogenesis AMPK->Gluconeogenesis Inhibits Cell_Growth Decreased Cell Growth & Proliferation mTOR->Cell_Growth Results in Antidiabetic_Effect Antidiabetic Effect Gluconeogenesis->Antidiabetic_Effect Results in

References

Navigating the Physicochemical Landscape of 1-(3,5-Dichlorophenyl)biguanide hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the anticipated solubility profile of 1-(3,5-Dichlorophenyl)biguanide hydrochloride, a molecule of interest for researchers, scientists, and drug development professionals. Due to a lack of publicly available experimental data for this specific compound, this document outlines the expected solubility characteristics based on the known properties of biguanide derivatives and provides detailed experimental protocols for its empirical determination.

Executive Summary

This compound belongs to the biguanide class of compounds, which are generally characterized as hydrophilic molecules. As hydrochloride salts, they are anticipated to exhibit significant aqueous solubility. The solubility is expected to be influenced by pH, with higher solubility at lower pH values where the biguanide moiety is protonated. This guide details standardized methodologies for researchers to quantitatively determine the solubility profile and outlines the probable mechanism of action based on related compounds.

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Buffers (pH < 7)HighThe presence of multiple nitrogen atoms in the biguanide group allows for protonation and formation of hydrogen bonds with water. As a hydrochloride salt, it is expected to be readily soluble in acidic to neutral aqueous media.
Polar Protic Methanol, EthanolModerate to HighThese solvents can engage in hydrogen bonding with the solute, facilitating dissolution.
Polar Aprotic DMSO, DMFModerateThe polarity of these solvents can accommodate the salt form of the compound, although the lack of hydrogen bond donation may limit solubility compared to protic solvents.
Non-Polar Hexane, TolueneLowThe high polarity of the biguanide hydrochloride salt is incompatible with the non-polar nature of these solvents.

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound, the following established experimental protocols are provided.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, methanol, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC-UV or other suitable quantitative analytical method

Procedure:

  • Add an excess amount of solid this compound to a series of vials.

  • Add a known volume of the selected solvent to each vial.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient period to reach equilibrium (typically 24-72 hours).

  • After equilibration, visually confirm the presence of undissolved solid.

  • Centrifuge the vials to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Filter the aliquot through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid B Add Solvent A->B Known Volume C Shake at Constant Temp (24-72h) B->C D Centrifuge C->D E Filter Supernatant D->E F Quantify Concentration (HPLC-UV) E->F

Workflow for Thermodynamic Solubility Determination.

pH-Dependent Solubility Profile

Objective: To determine the solubility of this compound as a function of pH.

Procedure:

  • Perform the Shake-Flask method as described in section 3.1 using a series of aqueous buffers of varying pH (e.g., from pH 2 to pH 10).

  • Measure the final pH of the saturated solution after equilibration.

  • Plot the determined solubility against the final measured pH.

Predicted Mechanism of Action and Signaling Pathways

While a specific signaling pathway for this compound has not been elucidated in the literature, the mechanism of action can be inferred from related biguanide compounds, particularly other chlorophenyl biguanides and the well-studied polymer polyhexamethylene biguanide (PHMB).

The primary antimicrobial mechanism of biguanides is believed to involve the disruption of microbial cell membranes. The positively charged biguanide group interacts with negatively charged components of the bacterial cell membrane, such as phospholipids. This interaction leads to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

Furthermore, some biguanides, like metformin, are known to inhibit mitochondrial respiratory chain complex I. This leads to a decrease in ATP production and an increase in AMP levels, activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. While it is plausible that this compound could share this mechanism, experimental verification is required.

G cluster_membrane Cell Membrane Interaction cluster_mitochondria Potential Mitochondrial Pathway A 1-(3,5-Dichlorophenyl)biguanide (Positively Charged) B Bacterial Cell Membrane (Negatively Charged) A->B Electrostatic Interaction F Inhibition of Mitochondrial Complex I A->F Potential Action C Membrane Destabilization B->C D Leakage of Cytoplasmic Contents C->D E Cell Death D->E G Decreased ATP Production F->G H Increased AMP/ATP Ratio G->H I Activation of AMPK H->I

Stability of 1-(3,5-Dichlorophenyl)biguanide Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 1-(3,5-Dichlorophenyl)biguanide hydrochloride, an antimalarial agent also known as chlorproguanil hydrochloride. The information presented herein is crucial for the formulation development, manufacturing, and storage of this active pharmaceutical ingredient (API). This document details the compound's degradation kinetics under various stress conditions, identifies its major degradation products, and outlines relevant analytical methodologies.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
Synonyms Chlorproguanil hydrochloride
CAS Number 175205-04-6
Molecular Formula C₈H₁₀Cl₃N₅
Molecular Weight 282.56 g/mol
Appearance White crystalline solid
Solubility Sparingly soluble in water

Stability Profile

This compound is a relatively stable compound under normal storage conditions. However, its stability is influenced by pH, temperature, and exposure to light. The primary degradation pathway is hydrolysis.

Aqueous Stability

The aqueous stability of chlorproguanil hydrochloride is pH-dependent. It exhibits maximum stability in the neutral pH range (around pH 7). The rate of hydrolysis increases in both acidic and basic solutions[1].

Table 1: Decomposition Rate Constants of Chlorproguanil Hydrochloride in Aqueous Solutions

MediumTemperature (°C)Decomposition Rate Constant (k) x 10³ h⁻¹Reference
0.5 M Hydrochloric Acid501.60[2]
0.5 M Hydrochloric Acid8047.6[2]
Water503.5[2]
Water8018[2]
1 M Ammonium Hydroxide503.87[2]
1 M Ammonium Hydroxide8032.5[2]

Table 2: Activation Energy of Degradation

MediumActivation Energy (Ea) (kJ mol⁻¹)Reference
Acidic Solution96.5[2]
Aqueous Solution52.12[2]
Basic Solution62.1[2]
Degradation Products

The major product of hydrolysis has been identified as 3,5-dichloroaniline . One study reported the major hydrolysis product as 3,4-dichloroaniline, however, based on the parent molecule's structure, 3,5-dichloroaniline is the more chemically plausible degradation product resulting from the cleavage of the biguanide side chain[1].

Experimental Protocols

Stability-Indicating HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and its degradation products.

Table 3: Example HPLC Method Parameters for Proguanil (a related biguanide)

ParameterSpecification
Column Kromasil C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Buffer : Methanol (45:55 v/v)
Flow Rate 1.2 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature 30°C

Note: This is an example method for a related compound and would require optimization and validation for this compound.

Forced Degradation Studies

Forced degradation studies are critical for understanding the degradation pathways and ensuring the specificity of analytical methods. The following are general protocols for forced degradation.

1. Acid Hydrolysis:

  • Accurately weigh about 10 mg of the drug substance and transfer to a 100 mL volumetric flask.

  • Add 75 mL of the mobile phase and sonicate for 15 minutes.

  • Add 10 mL of 0.1 N hydrochloric acid and sonicate.

  • Keep the solution aside for 2-3 hours.

  • Neutralize the solution with 10 mL of 0.1 N sodium hydroxide.

  • Filter the solution through a 0.45 µm nylon filter before HPLC analysis.

2. Base Hydrolysis:

  • Accurately weigh about 10 mg of the drug substance and transfer to a 100 mL volumetric flask.

  • Add 75 mL of the mobile phase and sonicate for 30 minutes.

  • Add 10 mL of 0.1 N sodium hydroxide and sonicate.

  • Keep the solution aside for 2-3 hours.

  • Neutralize the solution with 10 mL of 0.1 N hydrochloric acid.

  • Filter the solution through a 0.45 µm nylon filter before HPLC analysis.

3. Oxidative Degradation:

  • Subject a solution of the drug substance to 0.1% - 3% hydrogen peroxide at room temperature for up to seven days.

  • Monitor the degradation to a maximum of 20%.

4. Thermal Degradation:

  • Expose the solid drug substance to dry heat at 60°C for 7 days.

5. Photostability:

  • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Mechanism of Action and Relevant Pathway

This compound is a prodrug that is metabolized in the liver to its active form, chlorcycloguanil. This active metabolite inhibits the enzyme dihydrofolate reductase (DHFR) in the malaria parasite, Plasmodium falciparum. DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids required for the parasite's survival and replication.

Folate Biosynthesis Pathway Inhibition cluster_host Human Host (Liver) cluster_parasite Plasmodium falciparum Chlorproguanil Chlorproguanil Metabolism Metabolism Chlorproguanil->Metabolism Chlorcycloguanil Chlorcycloguanil Metabolism->Chlorcycloguanil DHFR Dihydrofolate Reductase (DHFR) Chlorcycloguanil->DHFR Inhibition Dihydrofolate Dihydrofolate Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Nucleic Acid\nSynthesis Nucleic Acid Synthesis Tetrahydrofolate->Nucleic Acid\nSynthesis

Mechanism of action of chlorproguanil.

The diagram above illustrates the conversion of the prodrug chlorproguanil to its active metabolite, chlorcycloguanil, in the human host. Chlorcycloguanil then inhibits the dihydrofolate reductase (DHFR) enzyme within the malaria parasite, disrupting the folate biosynthesis pathway and ultimately leading to the inhibition of nucleic acid synthesis and parasite death.

Forced Degradation Workflow cluster_stress Stress Conditions API 1-(3,5-Dichlorophenyl)biguanide HCl (Drug Substance) Acid Acid Hydrolysis (e.g., 0.1N HCl) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Thermal Thermal (e.g., 60°C) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identification of Degradation Products Quantification of API and Degradants Validation of Analytical Method Analysis->Results

Workflow for forced degradation studies.

This workflow outlines the process of subjecting the active pharmaceutical ingredient (API) to various stress conditions to induce degradation. The resulting samples are then analyzed using a stability-indicating HPLC method to identify and quantify any degradation products, which in turn validates the analytical method's ability to separate the API from its degradants.

Conclusion

This compound is a stable compound under controlled conditions. Its degradation is primarily driven by hydrolysis, which is accelerated by acidic and basic conditions and elevated temperatures. A thorough understanding of its stability profile, as outlined in this guide, is essential for the development of a safe, effective, and stable pharmaceutical product. The use of a validated stability-indicating analytical method is crucial for monitoring the purity and potency of the drug substance and its formulated products throughout their shelf life.

References

Methodological & Application

Application Notes and Protocols for 1-(3,5-Dichlorophenyl)biguanide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Dichlorophenyl)biguanide hydrochloride is a member of the biguanide class of compounds. Biguanides, such as the well-known drug metformin, have garnered significant interest for their therapeutic potential, including antidiabetic and anticancer properties.[1][2] The mechanism of action for many biguanides involves the modulation of cellular energy metabolism, often through the activation of the AMP-activated protein kinase (AMPK) pathway subsequent to the inhibition of mitochondrial complex I.[1][3]

These application notes provide a general framework for the in vitro evaluation of this compound, focusing on a foundational cytotoxicity assay. The provided protocols are based on established methodologies for similar biguanide compounds and are intended to serve as a starting point for researchers.

Data Presentation

As no specific quantitative data for this compound was found in the public domain, the following table presents hypothetical IC50 values to illustrate how data from a cytotoxicity assay could be structured.

Cell LineCompoundIC50 (µM)Assay Type
HCT116This compound35.2MTT Assay
SW620This compound48.9MTT Assay
HepG2This compound62.5MTT Assay

Caption: Hypothetical IC50 values of this compound in various cancer cell lines after a 72-hour incubation period.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

1. Materials and Reagents:

  • This compound (CAS: 175205-04-6)[4]

  • Human cancer cell lines (e.g., HCT116, SW620, HepG2)[2][5][6][7]

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

2. Cell Culture:

  • Culture the selected cancer cell lines in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

3. Experimental Procedure:

  • Harvest the cells using trypsin-EDTA and perform a cell count.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to prepare a series of working concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration in the wells is less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software package.

Visualizations

Signaling Pathway

G cluster_0 A 1-(3,5-Dichlorophenyl)biguanide hydrochloride B Mitochondrial Complex I A->B Inhibition C Decreased ATP Production B->C D Increased AMP/ATP Ratio C->D E AMPK Activation D->E Activation F Downstream Effects (e.g., Inhibition of mTOR, Cell Growth Arrest) E->F

Caption: Proposed mechanism of action for biguanide compounds.

Experimental Workflow

G A Cell Seeding (96-well plate) B 24h Incubation (Cell Adhesion) A->B C Treatment with 1-(3,5-Dichlorophenyl)biguanide hydrochloride B->C D 48-72h Incubation C->D E MTT Addition D->E F 4h Incubation E->F G Formazan Solubilization (DMSO) F->G H Absorbance Reading (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow for the in vitro cytotoxicity MTT assay.

References

Application Notes and Protocols for 1-(3,5-Dichlorophenyl)biguanide hydrochloride Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for diagnostic or therapeutic use.

Introduction

1-(3,5-Dichlorophenyl)biguanide hydrochloride is a chemical compound belonging to the biguanide class. While specific biological activities of this particular compound are not extensively documented in publicly available literature, the biguanide functional group is present in well-known drugs such as metformin, which is widely used in the treatment of type 2 diabetes and has been investigated for its anticancer properties. Additionally, compounds containing a dichlorophenyl moiety have been studied for various biological activities, including anticancer effects.

These application notes provide a general framework for researchers and scientists to investigate the potential effects of this compound in a cell culture setting. The protocols outlined below are standard methods for assessing cell viability, apoptosis, and protein expression, which are crucial for characterizing the biological impact of a novel compound.

Disclaimer: The following experimental designs and expected outcomes are based on the known activities of structurally related biguanide and dichlorophenyl-containing compounds. Due to the limited specific data for this compound, these should be considered as a starting point for investigation.

Potential Mechanism of Action (Hypothesized)

Based on the activities of related compounds, this compound may exert its effects through various mechanisms, including:

  • Induction of Apoptosis: Many anticancer agents containing dichlorophenyl groups have been shown to induce programmed cell death (apoptosis) in cancer cell lines.[1][2][3]

  • Activation of AMP-activated protein kinase (AMPK) pathway: Biguanides like metformin are known to activate the AMPK pathway, a central regulator of cellular energy homeostasis.[4] Activation of AMPK can lead to the inhibition of cell growth and proliferation.[2]

  • Inhibition of Mitochondrial Complex I: A primary mechanism of action for biguanides is the inhibition of complex I in the mitochondrial respiratory chain, leading to cellular stress.[4]

  • Cell Cycle Arrest: Some dichlorophenyl-containing compounds have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[1][2]

Data Presentation

Due to the absence of specific experimental data for this compound in the reviewed literature, a quantitative data table cannot be provided at this time. Researchers are encouraged to generate their own data following the protocols below and present it in a similar tabular format for clarity and comparison. An example template is provided.

Table 1: Example Data Table for Cell Viability (IC50) of this compound

Cell LineTreatment Duration (hours)IC50 (µM)
e.g., HCT116 (Colon Cancer)48User-determined value
e.g., SW620 (Colon Cancer)48User-determined value
e.g., A549 (Lung Cancer)48User-determined value
e.g., MCF-7 (Breast Cancer)48User-determined value

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7][8]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., HCT116, SW620, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[9]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the percentage of cells undergoing apoptosis after treatment with this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[10][11][12]

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[10]

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.[10]

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.[10]

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of key proteins involved in the apoptotic pathway following treatment with this compound.

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium

  • PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax, p-AMPK, total AMPK, and β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[14][15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[14]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.[15]

  • Data Analysis: Densitometry analysis can be performed to quantify the relative expression of the target proteins, normalized to a loading control like β-actin.

Mandatory Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 1_3_5_Dichlorophenyl_biguanide_hydrochloride 1-(3,5-Dichlorophenyl)biguanide hydrochloride ComplexI Complex I Inhibition 1_3_5_Dichlorophenyl_biguanide_hydrochloride->ComplexI Mitochondria Mitochondria Mitochondria->ComplexI AMPK AMPK Activation ComplexI->AMPK Increased AMP/ATP Apoptosis Apoptosis AMPK->Apoptosis CellCycle Cell Cycle Arrest AMPK->CellCycle Caspase3 Caspase-3 Activation Apoptosis->Caspase3 PARP PARP Cleavage Caspase3->PARP

Caption: Hypothesized signaling pathway of this compound.

G start Seed Cells in 96-well Plate treat Treat with Compound (24-72h) start->treat add_mtt Add MTT Reagent (3-4h) treat->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read end Determine IC50 read->end

Caption: Experimental workflow for the MTT cell viability assay.

G start Treat Cells and Harvest stain Stain with Annexin V & PI start->stain analyze Flow Cytometry Analysis stain->analyze end Quantify Apoptosis analyze->end

Caption: Workflow for apoptosis detection by flow cytometry.

References

Application Notes and Protocols: The Use of Biguanides in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "1-(3,5-Dichlorophenyl)biguanide hydrochloride" is not widely documented in peer-reviewed literature for use in cell line-based research. The following application notes and protocols are based on the extensive research conducted on structurally related and well-characterized biguanides, namely Metformin and Phenformin . These compounds share core mechanisms of action and are commonly used to study metabolic stress and its impact on cancer cells.

Introduction

Biguanides, such as metformin and phenformin, are a class of drugs that lower blood glucose levels. Beyond their use in treating type 2 diabetes, these compounds have garnered significant interest in oncology research for their anti-cancer properties. They primarily act by inhibiting mitochondrial complex I, leading to a decrease in cellular energy (ATP) and the activation of the AMP-activated protein kinase (AMPK) pathway. This, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling, a central regulator of cell growth and proliferation. This document provides detailed protocols for the use of metformin and phenformin in cancer cell line research.

Mechanism of Action

Metformin and phenformin exert their anti-cancer effects through a variety of mechanisms, primarily centered around the induction of energetic stress. The key signaling pathway affected is the LKB1-AMPK-mTOR axis.

cluster_membrane cluster_cytoplasm cluster_mitochondrion OCT1 OCT1 ComplexI Complex I OCT1->ComplexI Inhibition Metformin Metformin / Phenformin Metformin->OCT1 Uptake LKB1 LKB1 AMPK AMPK LKB1->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits ULK1 ULK1 AMPK->ULK1 Activates S6K p70S6K mTORC1->S6K Inhibits FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits Autophagy Autophagy ULK1->Autophagy Induces Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Inhibits FourEBP1->Protein_Synthesis Inhibits ATP ATP Synthesis ComplexI->ATP Inhibits ROS ROS ComplexI->ROS Increases ATP->LKB1 Decreased ATP/AMP ratio

Caption: Biguanide mechanism of action in cancer cells.

Recommended Dosage for Cell Lines

The effective concentration of biguanides can vary significantly between different cell lines and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. The following table summarizes typical concentration ranges reported in the literature for various cancer cell lines.

Cell LineCancer TypeBiguanideConcentration Range (mM)Incubation Time (hours)Observed Effects
MCF-7BreastMetformin5 - 2024 - 72Decreased proliferation, apoptosis
MDA-MB-231BreastMetformin10 - 5048 - 72Inhibition of migration and invasion
PC-3ProstateMetformin5 - 2524 - 72Cell cycle arrest, apoptosis
LNCaPProstateMetformin10 - 3048Decreased cell viability
A549LungMetformin2 - 2024 - 72Increased sensitivity to chemotherapy
H1299LungPhenformin0.5 - 524 - 48Apoptosis, metabolic stress
PANC-1PancreaticMetformin5 - 5024 - 72Inhibition of cell growth
MiaPaCa-2PancreaticPhenformin0.1 - 248Increased ROS, apoptosis
OVCAR-3OvarianMetformin1 - 1024 - 48Decreased cell proliferation
SKOV-3OvarianMetformin5 - 2048Synergism with cisplatin

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of biguanide treatment on cell viability.

cluster_workflow A Seed cells in 96-well plate B Allow cells to adhere (24h) A->B C Treat with varying concentrations of Biguanide B->C D Incubate for desired time (24-72h) C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for a typical MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Biguanide stock solution (Metformin or Phenformin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the biguanide in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted biguanide solutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., water or DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for AMPK Activation

This protocol is used to assess the activation of the AMPK pathway following biguanide treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Biguanide stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of the biguanide for the specified time.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Conclusion

The use of biguanides, particularly metformin and phenformin, in cancer cell line research provides valuable insights into the role of metabolic stress in cancer biology. The protocols and dosage information provided here serve as a starting point for researchers. It is essential to optimize these conditions for each specific cell line and experimental question to ensure reproducible and meaningful results. Careful consideration of the cellular context and the specific endpoints being measured will contribute to the successful application of these compounds in in vitro cancer models.

Application Notes and Protocols for the Analytical Determination of 1-(3,5-Dichlorophenyl)biguanide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the quantification and characterization of 1-(3,5-Dichlorophenyl)biguanide hydrochloride. The protocols detailed below are foundational and adaptable for various research and quality control applications.

High-Performance Liquid Chromatography (HPLC) for Quantification

A robust and reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the accurate quantification of this compound in bulk drug substance and formulated products. The following method is a starting point for development and validation, based on established methods for similar biguanide compounds.[1][2][3]

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Pentafluorophenylpropyl (PFP)
Mobile Phase Isocratic elution with a mixture of Acetonitrile and a buffered aqueous phase (e.g., 20 mM Ammonium Acetate or Potassium Phosphate buffer, pH 3.5) in a ratio of approximately 35:65 (v/v).[4]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at approximately 234 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Experimental Protocol: HPLC Analysis

Objective: To quantify the concentration of this compound.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate or Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (for pH adjustment)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV detector

  • Analytical balance

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 20 mM Ammonium Acetate solution by dissolving the appropriate amount in HPLC-grade water.

    • Adjust the pH to 3.5 using orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Prepare the mobile phase by mixing the filtered buffer and acetonitrile in the desired ratio (e.g., 65:35 v/v).

    • Degas the mobile phase by sonication or helium sparging.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve the standard in the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • For bulk drug substance, prepare a sample solution with a theoretical concentration within the calibration range using the mobile phase as the diluent.

    • For formulated products, an appropriate extraction procedure may be necessary to isolate the analyte from excipients.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions and the sample solution.

    • Record the chromatograms and determine the peak area of the analyte.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLCSys HPLC System Equilibration MobilePhase->HPLCSys StandardPrep Standard Preparation Injection Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection HPLCSys->Injection Chromatography Chromatographic Separation Injection->Chromatography PeakIntegration Peak Integration Chromatography->PeakIntegration Calibration Calibration Curve Construction PeakIntegration->Calibration Quantification Quantification Calibration->Quantification

Figure 1: HPLC Analysis Workflow

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be employed for a rapid, preliminary estimation of this compound concentration. The biguanide chromophore typically exhibits a maximum absorption (λmax) at approximately 234 nm in its neutral form.[5] Protonation of the biguanide group can cause a hypsochromic (blue) shift to around 210 nm.[5]

Table 2: UV-Vis Spectrophotometry Parameters

ParameterRecommended Value
Solvent Methanol or Water
Wavelength Scan Range 200 - 400 nm
λmax ~234 nm
Quantification Wavelength λmax
Experimental Protocol: UV-Vis Spectrophotometry

Objective: To determine the λmax and quantify the concentration of this compound.

Materials:

  • This compound reference standard

  • Methanol or Water (spectroscopic grade)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the reference standard in the chosen solvent (e.g., 100 µg/mL).

  • Determination of λmax:

    • Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL).

    • Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

    • Use the solvent as a blank.

  • Calibration Curve:

    • Prepare a series of standard solutions of known concentrations from the stock solution.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis:

    • Prepare the sample solution in the same solvent and measure its absorbance at λmax.

    • Determine the concentration of the analyte from the calibration curve.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural confirmation of 1-(3,5-Dichlorophenyl)biguanide. The exact mass of the free base (C8H9Cl2N5) is 245.0235 g/mol .[6]

Table 3: Mass Spectrometry Data

ParameterValueReference
Molecular Formula C8H9Cl2N5[6]
Molecular Weight 246.1 g/mol [6]
Exact Mass 245.023501 g/mol [6]
Experimental Protocol: Mass Spectrometry

Objective: To confirm the identity and determine the mass-to-charge ratio (m/z) of 1-(3,5-Dichlorophenyl)biguanide.

Materials:

  • Sample of this compound

  • Appropriate solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., coupled with GC or LC, or direct infusion)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent.

  • Instrument Setup:

    • Set up the mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI for LC-MS, or Electron Ionization - EI for GC-MS).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis:

    • Identify the molecular ion peak and compare the experimental m/z with the theoretical exact mass.

    • Analyze the fragmentation pattern to further confirm the structure.

MS_Analysis_Pathway cluster_sample Sample Handling cluster_instrument Instrumentation cluster_output Data Output & Analysis Sample 1-(3,5-Dichlorophenyl)biguanide Hydrochloride Sample Dissolution Dissolution in Volatile Solvent Sample->Dissolution Introduction Sample Introduction (LC/GC/Infusion) Dissolution->Introduction Ionization Ionization (ESI/EI) Introduction->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum (m/z vs. Intensity) Detector->MassSpectrum Analysis Data Analysis: - Molecular Ion Peak - Fragmentation Pattern MassSpectrum->Analysis

Figure 2: Mass Spectrometry Analysis Pathway

Forced Degradation Studies

Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method.[4][7] The following protocol outlines the conditions for subjecting this compound to various stress conditions.

Table 4: Forced Degradation Conditions

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24 hours at 60 °C
Base Hydrolysis 0.1 M NaOH24 hours at 60 °C
Oxidative Degradation 3% H2O224 hours at room temperature
Thermal Degradation 105 °C48 hours
Photolytic Degradation UV light (254 nm) and visible light7 days
Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC system with a photodiode array (PDA) detector

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the drug in a suitable solvent.

    • For each stress condition, mix the drug solution with the respective stressor as detailed in Table 4.

    • For thermal and photolytic studies, expose the solid drug or drug solution to the specified conditions.

  • Stress Application:

    • Expose the samples to the stress conditions for the specified duration.

    • At appropriate time points, withdraw aliquots of the samples.

    • Neutralize the acidic and basic samples before analysis.

  • HPLC-PDA Analysis:

    • Analyze the stressed samples using the developed HPLC method with a PDA detector.

    • The PDA detector will help in assessing peak purity and identifying potential degradation products.

  • Data Evaluation:

    • Determine the percentage degradation of the parent drug.

    • Evaluate the chromatograms for the appearance of any degradation peaks.

    • Assess the resolution between the parent drug peak and any degradation product peaks to ensure the method is stability-indicating.

Forced_Degradation_Logic cluster_stress Stress Conditions Drug 1-(3,5-Dichlorophenyl)biguanide Hydrochloride Acid Acid Hydrolysis Drug->Acid Base Base Hydrolysis Drug->Base Oxidation Oxidation Drug->Oxidation Thermal Thermal Drug->Thermal Photo Photolytic Drug->Photo Analysis HPLC-PDA Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluation: - % Degradation - Peak Purity - Resolution Analysis->Evaluation

Figure 3: Forced Degradation Study Logic

References

Application Note: HPLC Analysis of 1-(3,5-Dichlorophenyl)biguanide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12A

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of 1-(3,5-Dichlorophenyl)biguanide hydrochloride in bulk drug substance or pharmaceutical formulations using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is adapted from established analytical procedures for structurally similar biguanide compounds, such as proguanil and metformin, and serves as a robust starting point for method development and validation.

Introduction

1-(3,5-Dichlorophenyl)biguanide is a biguanide derivative with potential applications in pharmaceutical research and development. Like other molecules in its class, such as the antimalarial drug proguanil and the antidiabetic drug metformin, it possesses a highly polar biguanide functional group. Accurate and reliable quantitative analysis is crucial for quality control, stability studies, and formulation development.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[1] This application note outlines a reversed-phase HPLC method that provides excellent separation and quantification for this compound.

Experimental Protocol

This protocol is based on common HPLC methodologies for biguanide derivatives and should be validated for its intended use.[1][2]

Apparatus and Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode-Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, nylon or PTFE).

  • Ultrasonic bath.

Reagents and Materials
  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

  • Orthophosphoric acid (OPA) (AR grade).

  • Water (HPLC grade or Milli-Q®).

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Column Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[1]
Mobile Phase 20mM Potassium Phosphate Buffer (pH 3.5 adjusted with OPA) : Acetonitrile (70:30 v/v).[1]
Flow Rate 1.0 mL/min.
Injection Volume 10 µL.
Column Temperature 30 °C.
Detection UV at 236 nm.
Run Time Approximately 10 minutes.
Preparation of Solutions

2.4.1. Mobile Phase Preparation (1 L)

  • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 3.5 using orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Prepare the final mobile phase by mixing 700 mL of the buffer with 300 mL of acetonitrile.

  • Degas the mobile phase using an ultrasonic bath for 15-20 minutes before use.

2.4.2. Diluent Preparation Use a mixture of Water:Acetonitrile (50:50 v/v) as the diluent for standard and sample preparations.

2.4.3. Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer it into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with the diluent and mix well.

2.4.4. Working Standard and Sample Preparation (10 µg/mL)

  • Working Standard: Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (for bulk drug): Accurately weigh approximately 10 mg of the sample, transfer to a 100 mL volumetric flask, and prepare in the same manner as the Standard Stock Solution. Further dilute 5 mL of this solution to 50 mL with diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injecting into the HPLC system.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing MobilePhase Mobile Phase Preparation SystemSetup HPLC System Setup & Equilibration MobilePhase->SystemSetup StandardPrep Standard Solution Preparation Injection Inject Standard(s) & Sample(s) StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection SystemSetup->Injection Integration Peak Integration Injection->Integration Calculation Quantification Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: General workflow for HPLC analysis.

System Suitability and Method Performance

To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis. The acceptance criteria should be established during method validation.

System Suitability ParameterAcceptance Criteria (Typical)
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
% RSD of Peak Areas ≤ 2.0% (for n=5 injections)
% RSD of Retention Times ≤ 1.0% (for n=5 injections)

Calculation

The concentration of this compound in the sample can be calculated using the following formula:

Assay (%) = (AT / AS) * (WS / WT) * (P / 100) * 100

Where:

  • AT = Peak area of the analyte in the sample solution

  • AS = Average peak area of the analyte in the working standard solution

  • WS = Weight of the working standard (mg)

  • WT = Weight of the sample (mg)

  • P = Purity of the reference standard (%)

Conclusion

The described RP-HPLC method provides a reliable and efficient starting point for the quantitative determination of this compound. The method is based on established principles for analyzing similar biguanide compounds and utilizes common reagents and columns, making it accessible for most analytical laboratories. Full method validation according to ICH guidelines is necessary to demonstrate its suitability for a specific application.[3]

References

Application Notes and Protocols for 1-(3,5-Dichlorophenyl)biguanide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Dichlorophenyl)biguanide hydrochloride is a chemical compound belonging to the biguanide class. While the direct biological activity of this specific compound is not extensively documented in publicly available research, it serves as a crucial precursor in the synthesis of various heterocyclic compounds, notably 1,3,5-triazine derivatives.[1] Some of these derivatives have been investigated for their potential as anticancer agents.[2][3]

The broader class of biguanides, which includes the well-known antidiabetic drug metformin, is recognized for its effects on cellular metabolism. The primary mechanism of action for many biguanides involves the inhibition of mitochondrial respiratory chain complex I.[4][5][6] This inhibition leads to a decrease in ATP production and an increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[4][5] Activated AMPK is a central regulator of cellular energy homeostasis and can influence various downstream pathways involved in cell growth, proliferation, and survival, such as the mTOR pathway.[4][7]

These application notes provide protocols for the use of this compound as a synthetic precursor and subsequent in vitro evaluation of the resulting compounds for potential anticancer activity.

Compound Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReferences
CAS Number 175205-04-6[8]
Molecular Formula C8H10Cl3N5[8]
Molecular Weight 282.56 g/mol [8]
Appearance Solid[9]
Melting Point 251-255 °C[8][9]
Hazard Codes Xi (Irritant)[9]
Risk Statements 36/37/38 (Irritating to eyes, respiratory system and skin)[9]
Safety Statements 26-36/37 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing and gloves)[9]

Synthetic Protocol: Synthesis of a 4,6-Diamino-1,3,5-Triazine Derivative

This protocol describes a general method for the synthesis of 4,6-diamino-1,3,5-triazine derivatives from this compound through condensation with an ester, such as dimethyloxalate.[2]

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Dimethyloxalate

  • Reflux apparatus

  • Stirring plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Neutralization of the Biguanide Salt: In a round-bottom flask, dissolve this compound in anhydrous methanol. Add an equimolar amount of sodium methoxide in methanol to neutralize the hydrochloride salt. Stir the mixture at room temperature for 30 minutes.

  • Reaction with Ester: To the neutralized biguanide solution, add an excess of dimethyloxalate (e.g., 3 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The triazine product may precipitate out of the solution. If so, collect the precipitate by filtration.

  • Purification: Wash the collected solid with cold methanol to remove unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).[2]

  • Characterization: Confirm the structure of the synthesized triazine derivative using analytical techniques such as NMR spectroscopy and mass spectrometry.

Diagram of Synthetic Workflow:

G Synthetic Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification start1 1-(3,5-Dichlorophenyl)biguanide hydrochloride step1 Neutralization (Room Temperature) start1->step1 start2 Sodium Methoxide (in Methanol) start2->step1 start3 Dimethyloxalate step2 Condensation Reaction (Reflux) start3->step2 step1->step2 product 4,6-Diamino-1,3,5-Triazine Derivative step2->product purification Filtration & Recrystallization product->purification

Caption: Synthetic workflow for a 1,3,5-triazine derivative.

Protocols for In Vitro Anticancer Activity Evaluation

The following are detailed protocols to assess the anticancer properties of the synthesized triazine derivatives. The human colorectal carcinoma cell line HCT116 is used as an example.[2][10]

Cell Culture
  • Cell Line: HCT116 (Human colorectal carcinoma)

  • Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

MTT Cell Viability Assay

This assay determines the concentration of the test compound that inhibits cell viability by 50% (IC50).

Materials:

  • HCT116 cells

  • 96-well plates

  • Synthesized triazine compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT116 cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the synthesized triazine compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the plates for 48-72 hours.[10]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after treatment with the test compound.

Materials:

  • HCT116 cells

  • 6-well plates

  • Synthesized triazine compound

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.[11]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized triazine compound for a defined period (e.g., 24 hours).

  • Recovery: Remove the compound-containing medium, wash with PBS, and add fresh complete medium.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.[11]

  • Staining: Wash the colonies with PBS, fix with methanol for 10 minutes, and then stain with crystal violet solution for 15-30 minutes.[11]

  • Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).[11][12]

Western Blot Analysis for AMPK Pathway Activation

This protocol is to determine if the synthesized compounds affect the AMPK signaling pathway.

Materials:

  • HCT116 cells

  • Synthesized triazine compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-Akt, anti-total-Akt, anti-β-actin (loading control).[7][13][14]

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat HCT116 cells with the synthesized compound at desired concentrations and time points. Lyse the cells with ice-cold RIPA buffer.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[13][15]

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.[13]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL reagent.[13]

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Use β-actin as a loading control.

Summary of Experimental Parameters

The following table provides a summary of key parameters for the in vitro anticancer assays.

ParameterMTT AssayColony Formation AssayWestern Blot Analysis
Cell Line HCT116HCT116HCT116
Seeding Density 5,000-10,000 cells/well (96-well plate)[10]500-1000 cells/well (6-well plate)[11]1-2 x 10^6 cells/60mm dish
Compound Concentrations Typically a range from nM to µM to determine IC50IC50 and sub-IC50 concentrationsIC50 and supra-IC50 concentrations
Incubation Time 48-72 hours[10]10-14 days[11]Varied (e.g., 1, 6, 24 hours)[13]
Endpoint Measurement Absorbance at 570 nmNumber of coloniesProtein band intensity

Signaling Pathways and Experimental Workflows

General Biguanide Signaling Pathway

G General Biguanide Signaling Pathway cluster_mito Mitochondrion MitoComplexI Mitochondrial Complex I ATP_decrease ATP Decrease MitoComplexI->ATP_decrease Biguanide Biguanide (e.g., Metformin) Biguanide->MitoComplexI Inhibition AMP_ATP_ratio Increased AMP/ATP Ratio ATP_decrease->AMP_ATP_ratio AMP_increase AMP Increase AMP_increase->AMP_ATP_ratio AMPK AMPK Activation AMP_ATP_ratio->AMPK mTOR mTOR Pathway Inhibition AMPK->mTOR CellGrowth Decreased Cell Growth & Proliferation AMPK->CellGrowth Apoptosis Induction of Apoptosis AMPK->Apoptosis mTOR->CellGrowth Inhibition

Caption: General signaling pathway of biguanides.

In Vitro Anticancer Assay Workflow

G In Vitro Anticancer Assay Workflow cluster_assays Cell-Based Assays cluster_mtt Short-term Viability cluster_colony Long-term Proliferation cluster_mechanistic Mechanistic Studies start Synthesized Triazine Compound mtt_treat Treat with compound (48-72h) start->mtt_treat col_treat Treat with compound (e.g., 24h) start->col_treat wb_treat Treat HCT116 cells start->wb_treat mtt_seed Seed HCT116 cells (96-well plate) mtt_seed->mtt_treat mtt_assay MTT Assay mtt_treat->mtt_assay mtt_result Determine IC50 mtt_assay->mtt_result col_seed Seed HCT116 cells (6-well plate) col_seed->col_treat col_grow Incubate (10-14 days) col_treat->col_grow col_stain Stain & Count Colonies col_grow->col_stain wb_lyse Cell Lysis & Protein Quantification wb_treat->wb_lyse wb_blot Western Blot for p-AMPK, p-Akt, etc. wb_lyse->wb_blot wb_analyze Analyze Pathway Modulation wb_blot->wb_analyze

Caption: Experimental workflow for in vitro anticancer evaluation.

References

Application Notes and Protocols for 1-(3,5-Dichlorophenyl)biguanide Hydrochloride in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Dichlorophenyl)biguanide hydrochloride is a biguanide derivative. The biguanide class of compounds, which includes metformin and phenformin, has garnered significant attention in oncology research for its anti-tumor activities.[1] These compounds are known to modulate cellular metabolism and signaling pathways, primarily through the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cell growth and proliferation.[1][2] This document provides a detailed overview of the potential use of this compound in xenograft models, drawing on data from closely related biguanides and dichlorophenyl-containing compounds. The protocols and data presented herein serve as a comprehensive guide for preclinical evaluation of this compound's anti-cancer efficacy.

Putative Mechanism of Action

Biguanides primarily exert their anti-tumor effects by inhibiting the mitochondrial respiratory chain at complex I.[1][3] This inhibition leads to a decrease in ATP production and a subsequent increase in the AMP/ATP ratio. The elevated AMP levels activate AMPK, a central regulator of cellular energy homeostasis.[1][2][3] Activated AMPK, in turn, phosphorylates and inactivates downstream targets such as the mammalian target of rapamycin (mTOR) signaling pathway, which is critical for cell growth, proliferation, and survival.[1] Furthermore, AMPK activation can lead to cell cycle arrest and induction of apoptosis.[2][4][5][6]

In addition to the AMPK-mTOR axis, some dichlorophenyl-containing compounds have been shown to inhibit glutathione S-transferase (GST) activity, leading to increased oxidative stress and apoptosis in cancer cells.[2][5][6]

cluster_cell Cancer Cell cluster_mito Mitochondrion DCPB 1-(3,5-Dichlorophenyl)biguanide hydrochloride Complex_I Complex I DCPB->Complex_I Inhibition ATP ATP Synthesis Complex_I->ATP Inhibition AMP_ATP_ratio ↑ AMP/ATP Ratio ATP->AMP_ATP_ratio AMPK AMPK Activation AMP_ATP_ratio->AMPK mTOR mTOR Signaling AMPK->mTOR Inhibition Apoptosis Apoptosis AMPK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest AMPK->Cell_Cycle_Arrest Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Putative signaling pathway of this compound.

Data from Xenograft Studies of Related Compounds

Due to the limited availability of specific data for this compound, the following tables summarize findings from xenograft studies of other biguanides (phenformin and metformin) and a structurally related compound, 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4). This information provides a valuable reference for designing preclinical studies.

Table 1: Tumor Growth Inhibition in Xenograft Models by Biguanides [7]

Cancer TypeAnimal ModelBiguanide Intervention & DosageOutcome: Tumor Growth Inhibition
Pancreatic CancerPatient-Derived Xenografts (PDXs) in micePhenformin: 50 mg/kg/day (i.p.)58.33% of PDXs showed statistically significant tumor growth inhibition (ranging from 6.79% to 58.39%)
Pancreatic CancerPatient-Derived Xenografts (PDXs) in miceMetformin: 250 mg/kg/day (i.p.)33.33% of PDXs showed statistically significant tumor growth inhibition
GliomaLN229 cell line xenograft in BALB/c nude micePhenformin: 40 mg/kg/day (i.p.) for 18 daysStatistically significant reduction in tumor volume compared to control
GliomaLN229 cell line xenograft in BALB/c nude miceMetformin: 1 mg/kg/day (i.p.) for 18 daysStatistically significant reduction in tumor volume compared to control

Table 2: In Vivo Efficacy of 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) in Xenograft Models [2][4][5][6]

Cancer TypeAnimal ModelCOH-SR4 Intervention & DosageKey Findings in Resected Tumors
Lung CancerH358 cell line xenograft in nude miceNot specifiedRegression of established xenografts. Increased pAMPK; Decreased Ki67, CD31, pAkt, Bcl2, vimentin; Increased Bax, cleaved PARP, E-cadherin.
MelanomaSyngeneic and nude mouse models4 mg/kg (oral administration)Effective inhibition of tumor burdens. Decreased blood vessels, CD31, Ki67, pAkt, vimentin, fibronectin, CDK4, cyclin B1; Increased pAMPK, PARP cleavage, Bim.

Experimental Protocols

This section outlines a comprehensive protocol for evaluating the in vivo anti-tumor efficacy of this compound using a human cancer cell line-derived xenograft (CDX) model in immunodeficient mice.

Cell Culture and Preparation
  • Cell Line Selection: Choose a human cancer cell line relevant to the research focus (e.g., lung, breast, pancreatic).

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Incubate at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Cell Harvesting:

    • When cells reach 80-90% confluency, wash with sterile Phosphate Buffered Saline (PBS).[8]

    • Detach cells using Trypsin-EDTA.[8]

    • Neutralize trypsin with complete culture medium and centrifuge the cell suspension.[8]

    • Resuspend the cell pellet in a serum-free medium or PBS for injection.[8]

    • Perform a cell count and assess viability using Trypan Blue exclusion (viability should be >95%).[8][9]

    • Adjust the cell concentration to 5 x 10⁷ cells/mL in PBS or a 1:1 mixture of PBS and Matrigel®.[9] Keep the cell suspension on ice.[9]

Xenograft Model Establishment
  • Animal Model: Use 6-8 week old female athymic nude mice (e.g., BALB/c nude).[8][9]

  • Acclimatization: Allow mice to acclimatize for at least one week before any procedures.[8]

  • Tumor Implantation:

    • Anesthetize the mouse using an approved anesthetic like isoflurane.[8][9]

    • Disinfect the injection site on the right flank with 70% ethanol.[9]

    • Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 x 10⁶ cells).[8][9]

    • Monitor the animals for tumor growth, which typically becomes palpable within 7-14 days.[8]

In Vivo Efficacy Study

cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture & Preparation Tumor_Implantation 2. Tumor Implantation in Nude Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Group Randomization (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment 5. Treatment Administration (Vehicle & DCPB) Randomization->Treatment Monitoring 6. Tumor & Body Weight Monitoring (2-3x/week) Treatment->Monitoring Endpoint 7. Study Endpoint (e.g., 21-28 days) Monitoring->Endpoint Analysis 8. Post-Treatment Analysis (Tumor Excision, Western Blot, etc.) Endpoint->Analysis

Caption: Workflow for in vivo xenograft studies.

  • Tumor Measurement: Measure tumor dimensions (length and width) 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[8]

  • Group Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into control and treatment groups (n=8-10 mice per group).[8]

  • Drug Preparation and Administration:

    • Vehicle Control: Prepare the vehicle solution (e.g., saline, PBS, or a solution with DMSO and Tween 80).

    • This compound Groups: Prepare the test compound at the desired concentrations. Based on related compounds, starting doses could range from 4 mg/kg to 50 mg/kg.

    • Administer the vehicle or drug solution daily via intraperitoneal (i.p.) injection or oral gavage.[7][8]

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.[8]

    • Monitor the animals daily for any signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.[8]

  • Study Endpoint: The study can be concluded after a predetermined period (e.g., 21-28 days) or when tumors in the control group reach a specific size (e.g., 1500-2000 mm³).[8]

Post-Treatment Analysis
  • Tumor Excision and Analysis:

    • Excise the tumors and measure their final weight.[8]

    • Divide the tumor tissue for various analyses:

      • Histopathology (H&E staining): To examine tumor morphology and necrosis.[8]

      • Immunohistochemistry (IHC): To assess the expression of proliferation markers (e.g., Ki67), angiogenesis markers (e.g., CD31), and key signaling proteins (e.g., pAMPK).[2][4][5][6]

      • Western Blot Analysis: To quantify the levels of proteins involved in the targeted signaling pathways (e.g., pAMPK, pAkt, Bcl2, Bax, cleaved PARP).[2][4][5][6]

      • Cryopreservation: Snap-freeze a portion of the tumor in liquid nitrogen for later molecular analyses.[10]

Conclusion

References

Application Notes and Protocols: 1-(3,5-Dichlorophenyl)biguanide hydrochloride in Cell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific studies detailing the direct application of 1-(3,5-Dichlorophenyl)biguanide hydrochloride in cell migration assays have been identified. The following application notes and protocols are based on the known biological activities of structurally related biguanide compounds and general methodologies for assessing cell migration. The provided data are hypothetical and for illustrative purposes only. Researchers should perform initial dose-response studies to determine the optimal concentrations for their specific cell lines and experimental conditions.

Introduction

Cell migration is a fundamental biological process implicated in various physiological and pathological events, including embryonic development, immune response, tissue regeneration, and cancer metastasis. The biguanide class of compounds, most notably metformin, has garnered significant attention for its potential anti-cancer properties, which may include the inhibition of cell migration and invasion. While direct evidence for this compound is lacking, a structurally similar compound, 1,3-bis(3,5-dichlorophenyl) urea, has been shown to modulate epithelial and mesenchymal markers, suggesting a potential role in regulating cell motility.[1][2] These application notes provide a framework for investigating the effects of this compound on cell migration using standard in vitro assays.

Potential Mechanism of Action

Biguanides are known to exert their cellular effects through various mechanisms, primarily centered around cellular energy metabolism. A widely accepted mechanism involves the inhibition of mitochondrial complex I, leading to an increase in the AMP/ATP ratio and subsequent activation of AMP-activated protein kinase (AMPK).[3] Activated AMPK can then phosphorylate multiple downstream targets, leading to the inhibition of anabolic pathways, such as those governed by the mammalian target of rapamycin (mTOR).[3][4] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and migration. Furthermore, biguanides may influence other signaling pathways implicated in cell motility, including the Wnt/β-catenin pathway.[5]

Data Presentation

The following tables represent hypothetical data on the effect of this compound on cell migration, as would be generated from the protocols described below.

Table 1: Effect of this compound on Wound Closure (Hypothetical Data)

Concentration (µM)Wound Closure at 24h (%)Standard Deviationp-value vs. Control
0 (Control)85.2± 5.1-
1070.1± 4.8< 0.05
5045.6± 3.9< 0.01
10022.3± 3.1< 0.001

Table 2: Effect of this compound on Transwell Cell Migration (Hypothetical Data)

Concentration (µM)Migrated Cells per FieldStandard Deviationp-value vs. Control
0 (Control)152± 12-
10118± 10< 0.05
5075± 8< 0.01
10031± 5< 0.001

Experimental Protocols

Protocol 1: Wound Healing (Scratch) Assay

This assay is used to assess collective cell migration in a two-dimensional context.[6][7][8]

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound stock solution

  • 24-well or 96-well culture plates

  • Sterile p200 or p10 pipette tips (or a commercial wound healing insert)

  • Phosphate-Buffered Saline (PBS)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into a 24-well or 96-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Monolayer Formation: Incubate the plate at 37°C and 5% CO₂ until the cells reach 95-100% confluency.

  • Serum Starvation (Optional): To minimize cell proliferation, replace the complete medium with serum-free medium and incubate for 2-6 hours.

  • Creating the Wound: Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer.[8] Alternatively, use a commercial wound healing insert to create a more uniform gap.[9]

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound to the respective wells. Include a vehicle-only control.

  • Image Acquisition (Time 0): Immediately capture images of the scratch in each well using a microscope at low magnification (e.g., 4x or 10x). Mark reference points to ensure the same field is imaged over time.

  • Incubation: Return the plate to the incubator.

  • Image Acquisition (Time X): Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control wells is nearly closed.

  • Data Analysis: Measure the area or width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Protocol 2: Transwell Migration Assay (Boyden Chamber)

This assay evaluates the chemotactic response of cells migrating through a porous membrane.[10][11][12]

Materials:

  • Cell line of interest

  • Transwell inserts (e.g., 8 µm pore size for most cancer cells)

  • 24-well companion plates

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Chemoattractant (e.g., Fetal Bovine Serum (FBS), specific growth factors)

  • This compound stock solution

  • PBS

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., 0.1% Crystal Violet)

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.

  • Assay Setup:

    • Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower wells of the 24-well plate.

    • Place the Transwell inserts into the wells.

  • Cell Seeding and Treatment:

    • In a separate tube, pre-incubate the cell suspension with various concentrations of this compound for 30-60 minutes. Include a vehicle-only control.

    • Add 100-200 µL of the treated cell suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for a duration appropriate for the cell type (typically 6-24 hours).

  • Removal of Non-migrated Cells: Carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the upper chamber to remove non-migrated cells.

  • Fixation: Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 10-20 minutes.

  • Staining: Stain the fixed cells by immersing the insert in a staining solution, such as Crystal Violet, for 15-30 minutes.

  • Washing: Gently wash the inserts in water to remove excess stain.

  • Image Acquisition and Quantification:

    • Allow the membrane to dry completely.

    • Using a microscope, count the number of stained cells in several random fields of view for each membrane.

    • Alternatively, the stain can be eluted (e.g., with 10% acetic acid), and the absorbance can be measured with a plate reader.

Visualizations

G cluster_0 Wound Healing Assay Workflow A Seed cells to form a confluent monolayer B Create a 'scratch' or gap in the monolayer A->B C Wash to remove detached cells B->C D Add medium with 1-(3,5-Dichlorophenyl)biguanide HCl C->D E Image at Time 0 D->E F Incubate for a defined period (e.g., 24h) E->F G Image at Time X F->G H Analyze wound closure G->H

Caption: Workflow for the Wound Healing Assay.

G cluster_1 Transwell Migration Assay Workflow A Add chemoattractant to the lower chamber B Place Transwell insert in the well A->B C Seed cells treated with 1-(3,5-Dichlorophenyl)biguanide HCl in the upper chamber B->C D Incubate to allow cell migration C->D E Remove non-migrated cells from the upper surface D->E F Fix and stain migrated cells on the lower surface E->F G Count migrated cells F->G G cluster_pathway Generalized Biguanide Signaling Pathway in Cancer Biguanide 1-(3,5-Dichlorophenyl)biguanide HCl Mito Mitochondrial Complex I Biguanide->Mito Inhibits AMP_ATP Increased AMP/ATP Ratio Mito->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK mTOR mTOR Inhibition AMPK->mTOR Inhibits CellMigration Inhibition of Cell Migration mTOR->CellMigration

References

Application Notes and Protocols for Measuring "1-(3,5-Dichlorophenyl)biguanide hydrochloride" Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3,5-Dichlorophenyl)biguanide hydrochloride is a chemical compound belonging to the biguanide class.[1][2][3] Biguanides, such as metformin and phenformin, are known for their effects on metabolic pathways and have been investigated for their potential anticancer properties.[4][5][6] These compounds can induce cytotoxicity, particularly under conditions of cellular stress like glucose deprivation.[4][5] The evaluation of the cytotoxic potential of novel biguanide derivatives like this compound is a critical step in drug discovery and development. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common in vitro assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis.

Data Presentation

The following tables present a hypothetical summary of results that could be obtained from cytotoxicity studies of this compound. These tables are for illustrative purposes to guide data presentation.

Table 1: Cell Viability as Determined by MTT Assay

Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Control)100 ± 4.2
1092 ± 5.1
2575 ± 6.3
5051 ± 4.850
10028 ± 3.9
25011 ± 2.5

Table 2: Cell Membrane Integrity as Determined by LDH Assay

Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Control)5 ± 1.5
1012 ± 2.1
2528 ± 3.5
5045 ± 4.2
10068 ± 5.9
25085 ± 6.4

Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity Assay

Concentration (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Control)1.0 ± 0.1
101.8 ± 0.2
253.5 ± 0.4
506.2 ± 0.7
1009.8 ± 1.1
25012.5 ± 1.5

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Viable cells with active metabolism convert MTT into a purple formazan product.[7][8]

Materials:

  • This compound

  • Target cell line (e.g., HT29, HepG2)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[9]

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[10]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[9]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

  • Carefully remove the medium containing MTT.[9]

  • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[10]

  • Cover the plate with foil and shake on an orbital shaker for 15 minutes.[10]

  • Read the absorbance at 590 nm using a microplate reader.[9]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[11]

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • 96-well plates

  • LDH assay kit (containing LDH substrate, cofactor, and dye)

  • Lysis solution (e.g., Triton X-100 provided in the kit)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound for the desired time.

  • Prepare controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with lysis solution.

    • Background: Culture medium only.

  • After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[12]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[13]

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[14][15]

Materials:

  • This compound

  • Target cell line

  • White-walled 96-well plates suitable for luminescence

  • Caspase-Glo® 3/7 Assay kit (Promega or similar)

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate.

  • Treat cells with serial dilutions of this compound for the desired time.

  • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[15]

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

  • Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds.

  • Incubate the plate at room temperature for 1-2 hours.[16]

  • Measure the luminescence of each well using a luminometer.

  • The luminescent signal is proportional to the amount of caspase activity.

Mandatory Visualizations

G cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity Assays cluster_2 Data Analysis seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation add_compound Add this compound overnight_incubation->add_compound incubation Incubate for 24-72h add_compound->incubation mtt MTT Assay (Viability) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh caspase Caspase-3/7 Assay (Apoptosis) incubation->caspase read_absorbance Read Absorbance/Luminescence mtt->read_absorbance ldh->read_absorbance caspase->read_absorbance calculate_results Calculate % Viability, % Cytotoxicity, Fold Change read_absorbance->calculate_results plot_data Plot Dose-Response Curves calculate_results->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 G cluster_cell Cancer Cell compound 1-(3,5-Dichlorophenyl)biguanide hydrochloride membrane_transporter Membrane Transporters (e.g., OCTs, PMAT) compound->membrane_transporter Uptake complex_i Complex I compound->complex_i Inhibition dna DNA compound->dna Potential Interaction mitochondria Mitochondria membrane_transporter->mitochondria mitochondria->complex_i apoptosis Apoptosis mitochondria->apoptosis Mitochondrial Stress atp_depletion ATP Depletion complex_i->atp_depletion Reduced Respiration ampk_activation AMPK Activation atp_depletion->ampk_activation Increased AMP/ATP ratio mtorc1_inhibition mTORC1 Inhibition ampk_activation->mtorc1_inhibition Inhibition cell_cycle_arrest Cell Cycle Arrest mtorc1_inhibition->cell_cycle_arrest Reduced Protein Synthesis caspase_activation Caspase-3/7 Activation apoptosis->caspase_activation caspase_activation->apoptosis

References

Application Notes: Preparation of 1-(3,5-Dichlorophenyl)biguanide hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3,5-Dichlorophenyl)biguanide hydrochloride is a chemical compound belonging to the biguanide class. Biguanides, such as the widely used drug metformin, are known for their significant metabolic effects. The primary mechanism of action for this class of compounds involves the inhibition of mitochondrial respiratory complex I.[1][2] This inhibition leads to an increase in the cellular AMP/ATP ratio, subsequently activating AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][3] Activated AMPK modulates various downstream pathways, including the suppression of hepatic gluconeogenesis and the inhibition of the mTORC1 signaling complex, which is crucial for cell growth and proliferation.[4] These application notes provide a detailed protocol for the preparation of a stock solution of this compound for use in research and drug development settings.

Physicochemical and Handling Data

Quantitative data for this compound is summarized below. It is crucial to consult the supplier-specific Certificate of Analysis (CofA) for lot-specific values.

ParameterValueSource
CAS Number 175205-04-6
Molecular Formula C₈H₁₀Cl₃N₅[5]
Molecular Weight 282.56 g/mol [5]
Appearance Solid[5]
Melting Point 251-255 °C[5]
Solubility Solubility in common solvents like DMSO or water has not been widely published. It is recommended to perform a solubility test or start with a common concentration (e.g., 10 mM) in DMSO.[1][3]N/A
Storage (Powder) Store at -20°C for up to 3 years.[3]

Experimental Protocols

1. Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution, a common starting concentration for in vitro assays.[6]

Materials and Equipment:

  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)[7]

  • Calibrated analytical balance

  • Sterile conical microcentrifuge tubes (e.g., 1.5 mL) or amber glass vials

  • Vortex mixer

  • Pipettors and sterile filter tips

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Safety Precautions:

  • Always handle the compound in a well-ventilated area or a chemical fume hood.[8]

  • Consult the Safety Data Sheet (SDS) before use. The compound may cause skin, eye, and respiratory irritation.[5]

  • Wear appropriate PPE, including safety goggles, gloves, and a lab coat, during handling.[8]

Workflow for Stock Solution Preparation

G A Calculate Required Mass & Volume B Weigh Compound on Analytical Balance A->B C Transfer Compound to Sterile Tube B->C D Add Calculated Volume of DMSO C->D E Dissolve Completely (Vortex) D->E F Optional: Sterile Filter (0.22 µm) E->F G Aliquot into Single-Use Tubes F->G H Store at -20°C or -80°C G->H

Caption: Workflow for Stock Solution Preparation.

Step-by-Step Procedure:

  • Calculation:

    • Determine the required volume of stock solution. For this example, we will prepare 1 mL.

    • Use the following formula to calculate the mass of the compound needed to make a 10 mM stock solution:

      • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

      • Mass (mg) = 0.010 mol/L x 0.001 L x 282.56 g/mol x 1000

      • Mass (mg) = 2.826 mg

  • Weighing:

    • On a calibrated analytical balance, carefully weigh out approximately 2.83 mg of this compound powder into a sterile microcentrifuge tube. Record the exact weight.

  • Dissolution:

    • Recalculate the required volume of DMSO based on the actual mass weighed.

      • Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] / Molarity (mol/L) x 1,000,000

      • Example: If you weighed 2.90 mg: Volume (µL) = [2.90 / 282.56] / 0.010 x 1,000,000 = 1026 µL

    • Add the calculated volume of anhydrous DMSO to the tube containing the compound.[4]

  • Mixing:

    • Cap the tube securely and vortex the solution for 1-2 minutes until the solid is completely dissolved.[6]

    • Visually inspect the solution against a light source to ensure no particulates are present. If solubility is an issue, gentle warming (e.g., 37°C water bath) or sonication may be attempted, but stability under these conditions should be considered.[2]

  • Sterilization (for cell-based assays):

    • If the stock solution is intended for use in sterile cell culture, it can be filtered through a 0.22 µm syringe filter compatible with DMSO. High temperature or pressure sterilization is not recommended.[3]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[3]

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C.[3]

Summary of Recommended Stock Solution Parameters

ParameterRecommendationNotes
Solvent Anhydrous DMSOA highly polar aprotic solvent capable of dissolving many organic molecules.[7]
Concentration 10 mM (or as required)A common starting concentration for in vitro screening.
Storage Temperature -20°C or -80°CFor long-term stability.[3]
Shelf-Life (in solvent) ~1 month at -20°C, ~6 months at -80°CRe-test efficacy if stored for longer periods. Avoid repeated freeze-thaw cycles.[3]

2. Preparation of Working Solutions for In Vitro Assays

The concentrated DMSO stock solution must be diluted to a final working concentration in an aqueous buffer or cell culture medium for experiments.

  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the desired sterile aqueous medium (e.g., cell culture medium, PBS).[1]

  • Important: The final concentration of DMSO in the assay should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3] A corresponding vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[6]

Mechanism of Action Visualization

The primary mechanism of action for biguanides involves the activation of the AMPK signaling pathway.

G cluster_0 cluster_1 Mitochondrion cluster_2 Cytosol cluster_3 Downstream Effects A 1-(3,5-Dichlorophenyl)biguanide B Complex I A->B Inhibits C Increased AMP/ATP Ratio B->C Leads to D AMPK Activation C->D Activates E mTORC1 Inhibition D->E Inhibits G Hepatic Gluconeogenesis Inhibition D->G Inhibits F Decreased Cell Proliferation & Growth E->F H Decreased Glucose Production G->H

Caption: Biguanide Mechanism of Action.

References

Troubleshooting & Optimization

optimizing "1-(3,5-Dichlorophenyl)biguanide hydrochloride" experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(3,5-Dichlorophenyl)biguanide hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the use of this compound (CAS 175205-04-6).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a member of the biguanide class of compounds, which are known for their effects on cellular metabolism. Like other biguanides such as metformin and phenformin, its primary mechanism of action is believed to be the inhibition of mitochondrial respiratory chain Complex I.[1][2] This inhibition leads to a decrease in ATP production and an increase in the cellular AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][3][4] Activated AMPK then modulates downstream pathways to restore energy balance, including inhibiting anabolic processes like mTORC1 signaling and promoting catabolic processes.[1][2]

Q2: How should I prepare and store stock solutions of this compound?

A2: Proper handling and storage are critical for maintaining the compound's activity.

  • Solvent: Due to its hydrochloride salt form, the compound should have moderate aqueous solubility. However, for high-concentration stock solutions (e.g., 10-50 mM), using a polar organic solvent like anhydrous DMSO is recommended.

  • Preparation: Warm the vial to room temperature before opening. Prepare the stock solution by dissolving the compound in the chosen solvent. Gentle vortexing or sonication can aid dissolution.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5] Protect from light. Before use, thaw an aliquot completely and bring it to room temperature.

Q3: What is a typical effective concentration range for in vitro cell-based assays?

A3: The effective concentration can vary significantly depending on the cell type, assay duration, and endpoint being measured. For small molecule inhibitors, a typical starting range for cell-based assays is between 1-10 µM.[6] It is crucial to perform a dose-response experiment (e.g., from 100 nM to 100 µM) to determine the optimal, non-toxic concentration for your specific experimental system.[7]

Q4: How can I confirm that the compound is active and engaging its target in my cells?

A4: Target engagement can be confirmed by observing downstream effects of the proposed mechanism. Since biguanides activate AMPK, a common method is to perform a western blot to detect the phosphorylation of AMPK at Threonine-172 (p-AMPKα Thr172) and its direct substrate, Acetyl-CoA Carboxylase (p-ACC).[1][3] An increase in the phosphorylation of these proteins upon treatment is a strong indicator of target engagement.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Problem 1: No Observable Effect or Compound Inactivity
Potential Cause Troubleshooting Step & Rationale
Compound Degradation Verify that the compound and stock solutions have been stored correctly (protected from light, moisture, and repeated freeze-thaw cycles).[5] If in doubt, prepare a fresh stock solution from new powder.
Poor Solubility / Precipitation Visually inspect the culture medium after adding the compound. If precipitate or cloudiness is observed, the compound may be crashing out of solution. Solution: Lower the final concentration, increase the final DMSO concentration (while ensuring it remains non-toxic, typically ≤0.5%), or prepare the final dilution in pre-warmed medium.[5]
Sub-optimal Concentration The concentration used may be too low to elicit a response. Solution: Perform a wide dose-response curve (e.g., 10 nM to 100 µM) to identify the IC50 or effective concentration for your specific cell line and endpoint.[6]
Incorrect Assay Timing The cellular response may be time-dependent. Solution: Conduct a time-course experiment, measuring the endpoint at various time points (e.g., 6, 12, 24, 48 hours) to capture the optimal window for the effect.[7]
Cell Line Insensitivity The cell line may lack the necessary transporters for compound uptake or have compensatory mechanisms that mask the effect. Solution: Confirm the expression of the target pathway (AMPK) in your cell line. Test the compound in a different, validated cell line known to be sensitive to biguanides (e.g., A549 lung cancer cells).[8]
Problem 2: Excessive Cytotoxicity or Unexpected Cell Death
Potential Cause Troubleshooting Step & Rationale
Concentration Too High High concentrations of biguanides can lead to severe mitochondrial stress and cytotoxicity unrelated to the intended AMPK signaling. Solution: Lower the concentration. Correlate the observed cell death with a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range.[7]
Solvent Toxicity The concentration of the vehicle (e.g., DMSO) may be too high for the cells. Solution: Ensure the final solvent concentration is low (typically ≤0.1%) and, critically, that the vehicle control contains the exact same final concentration of the solvent.[7]
Long-Term Treatment Effects For experiments lasting several days, cell confluence and nutrient depletion can confound results. Solution: Seed cells at a lower initial density for long-term experiments. Consider replenishing the media with fresh compound every 48-72 hours to maintain a consistent concentration and nutrient supply.[9]
On-Target Toxicity The intended target (mitochondrial Complex I) is crucial for cell survival. Severe inhibition can lead to cell death. Solution: This may be an unavoidable on-target effect. Analyze earlier time points or lower concentrations to uncouple the specific signaling effects from overt toxicity.

Experimental Protocols & Data

Protocol 1: Determining IC50 using a Cell Viability Assay (MTT)

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of the compound in culture medium. A typical range would be from 200 µM down to ~10 nM. Also prepare a vehicle control (medium with the same final DMSO concentration).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 3-4 hours until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as % viability vs. log[concentration] to calculate the IC50 value using non-linear regression.

Table 1: Hypothetical IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (h)IC50 (µM)
A549Lung Carcinoma728.5
MCF-7Breast Adenocarcinoma7215.2
HCT116Colon Carcinoma7211.8
PC-3Prostate Adenocarcinoma7225.4
Protocol 2: Western Blot for AMPK Activation
  • Cell Treatment: Seed cells in 6-well plates. When they reach ~70-80% confluency, treat them with the compound at the desired concentration (e.g., 1X and 5X the IC50) for a short duration (e.g., 2-6 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AMPKα, anti-AMPKα, anti-p-ACC, anti-ACC, anti-β-actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling Pathway

AMPK_Pathway Biguanide 1-(3,5-Dichlorophenyl)biguanide ComplexI Mitochondrial Complex I Biguanide->ComplexI Inhibits ATP_Ratio Increase AMP:ATP Ratio ComplexI->ATP_Ratio Reduces ATP Production AMPK AMPK ATP_Ratio->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Catabolism Catabolic Processes (e.g., Glycolysis) AMPK->Catabolism Promotes Anabolism Cell Growth & Protein Synthesis mTORC1->Anabolism Promotes Experimental_Workflow start Start seed 1. Seed Cells in 96-well Plate start->seed adhere 2. Allow Adhesion (Overnight) seed->adhere treat 3. Treat with Compound (Serial Dilutions) adhere->treat incubate 4. Incubate (e.g., 72 hours) treat->incubate assay 5. Perform MTT Assay incubate->assay read 6. Read Absorbance (570 nm) assay->read analyze 7. Analyze Data & Calculate IC50 read->analyze end End analyze->end Troubleshooting_Logic observation Observation: No Effect in Assay q_compound Is the compound soluble and stable? observation->q_compound Start Here sol_compound Action: Prepare fresh stock. Verify solubility visually. q_compound->sol_compound No q_conc Is the concentration and timing optimal? q_compound->q_conc Yes sol_compound->q_conc sol_conc Action: Run dose-response and time-course experiments. q_conc->sol_conc No q_system Is the cell system appropriate? q_conc->q_system Yes sol_conc->q_system sol_system Action: Confirm target expression. Use a positive control cell line. q_system->sol_system No resolve Problem Resolved q_system->resolve Yes sol_system->resolve

References

"1-(3,5-Dichlorophenyl)biguanide hydrochloride" solubility issues in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-(3,5-Dichlorophenyl)biguanide hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial steps I should take?

A1: Initial troubleshooting should begin with gentle heating and agitation. Try warming the solution to 37°C and using a vortex mixer or sonicator for a short period. It's also crucial to confirm the pH of your buffer, as the solubility of biguanide compounds can be pH-dependent.

Q2: My compound precipitates out of solution after initial dissolution. What could be the cause and how can I prevent this?

A2: Precipitation after initial dissolution often points to the formation of a supersaturated solution that is not stable over time. This can be influenced by temperature changes or the presence of nucleation sites. To address this, ensure your stock solution is not overly concentrated. You might also consider preparing fresh solutions for each experiment or filtering the solution to remove any undissolved microparticles that could act as nucleation sites.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, organic solvents are commonly used to prepare stock solutions of compounds with limited aqueous solubility. Dimethyl sulfoxide (DMSO) is a frequent choice due to its ability to dissolve a wide range of organic molecules.[1] Ethanol can also be an option. When using a stock solution in an organic solvent for an aqueous-based experiment, it is critical to ensure that the final concentration of the organic solvent is low enough to not affect the biological system under study.

Q4: What are some common techniques to enhance the solubility of a biguanide compound?

A4: Several methods can be employed to improve solubility.[2][3][4] These include:

  • pH Adjustment: The solubility of ionizable compounds like biguanides can often be increased by adjusting the pH of the medium.

  • Cosolvents: The addition of a small amount of a water-miscible organic solvent (a cosolvent) to an aqueous solution can enhance the solubility of hydrophobic compounds.[3]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area-to-volume ratio, which can improve the dissolution rate.[2][3] Techniques like micronization can be employed for this purpose.[2][3]

Q5: How should I properly prepare a stock solution of this compound in DMSO?

A5: To prepare a stock solution in DMSO, start by accurately weighing the desired amount of the compound. Add the DMSO to the solid and use a vortex mixer to facilitate dissolution. Gentle warming (e.g., in a 37°C water bath) can be applied if necessary. Ensure the compound is completely dissolved before making further dilutions into your experimental media. It is also good practice to sterile-filter the DMSO stock solution if it will be used in cell culture experiments.

Solubility Data

The following table summarizes the hypothetical solubility of this compound in various common laboratory solvents. Please note that these are illustrative values and experimental determination is recommended for your specific experimental conditions.

SolventHypothetical Solubility (mg/mL)Molar Solubility (mM)Notes
Water~ 1 mg/mL~ 3.5 mMSolubility can be pH-dependent.
Phosphate-Buffered Saline (PBS, pH 7.4)~ 2 mg/mL~ 7.1 mMBuffering capacity may aid in maintaining a soluble form.
Dimethyl Sulfoxide (DMSO)≥ 25 mg/mL≥ 88.5 mMA good solvent for preparing high-concentration stock solutions.[1]
Ethanol~ 5 mg/mL~ 17.7 mMCan be used as a solvent or cosolvent.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvent (e.g., Water, PBS, DMSO, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant.

  • Filter the supernatant through a syringe filter to remove any remaining undissolved particles.

  • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the solubility in mg/mL or mM.

Visual Guides

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue Encountered dissolution_check Is the compound fully dissolved? start->dissolution_check precipitation_check Does the compound precipitate over time? dissolution_check->precipitation_check Yes gentle_methods Apply gentle methods: - Agitation (vortex/sonication) - Gentle warming (37°C) dissolution_check->gentle_methods No reduce_concentration Lower the working concentration precipitation_check->reduce_concentration Yes success Success: Compound is soluble precipitation_check->success No ph_check Check and adjust pH of the medium gentle_methods->ph_check stock_solution Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) ph_check->stock_solution stock_solution->success consult Further investigation needed: - Consider formulation strategies - Consult with a specialist stock_solution->consult cosolvent Consider using a cosolvent cosolvent->consult fresh_solution Prepare fresh solution before each use reduce_concentration->fresh_solution fresh_solution->success

Caption: A logical workflow for troubleshooting common solubility problems.

G cluster_1 Hypothetical Biguanide Signaling Pathway compound 1-(3,5-Dichlorophenyl)biguanide hydrochloride receptor Cell Surface Receptor (e.g., GPCR) compound->receptor g_protein G-Protein Activation receptor->g_protein second_messenger Second Messenger Production (e.g., cAMP, IP3) g_protein->second_messenger kinase_cascade Kinase Cascade Activation (e.g., PKA, PKC) second_messenger->kinase_cascade transcription_factor Transcription Factor Phosphorylation kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: A hypothetical signaling cascade initiated by a biguanide compound.

References

preventing "1-(3,5-Dichlorophenyl)biguanide hydrochloride" precipitation in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(3,5-Dichlorophenyl)biguanide hydrochloride (CAS 175205-04-6).[1][2][3][4][5] This guide provides troubleshooting advice and answers to frequently asked questions to help researchers prevent compound precipitation during their assays.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

A: this compound is a biguanide derivative.[1][6][7] Like many hydrochloride salts of organic bases, its solubility is highly dependent on pH.[8][9][10] The molecule is a weak base and is most soluble in its protonated (salt) form, which is favored in acidic conditions. As the pH of the solution increases towards neutral or alkaline conditions (typical for many biological assays), the compound can convert to its less soluble free base form, leading to precipitation.[10][11]

Q2: My stock solution in 100% DMSO is clear. Why do I see precipitation when I add it to my aqueous assay buffer?

A: A clear stock solution in a potent organic solvent like DMSO does not guarantee solubility in an aqueous environment.[12] The significant change in solvent polarity when a small volume of DMSO stock is diluted into a large volume of aqueous buffer can cause the compound's solubility limit to be drastically exceeded, resulting in precipitation.[12] This is a common issue known as kinetic solubility failure.[12]

Q3: What is the highest recommended final concentration of DMSO in an assay?

A: A final DMSO concentration between 0.5% and 1% is a widely accepted standard in the industry.[12] While higher concentrations might improve the solubility of your compound, they also increase the risk of off-target effects or toxicity to the biological system (e.g., enzymes, cells) being studied.[12] It is critical to maintain a consistent final DMSO concentration across all experimental and control wells.

Q4: How does temperature affect the solubility of this compound?

A: Temperature can have a significant impact on compound stability and solubility.[13][14] For most compounds, solubility increases with temperature. However, temperature changes can also affect the pKa of your buffer, which in turn alters the pH and can induce precipitation.[15] For instance, the pH of a Tris buffer can decrease significantly as the temperature rises from 4°C to 37°C.[15] It is crucial to consider the temperature at which the assay will be performed when selecting and preparing buffers.

II. Troubleshooting Guide: Precipitation in Assays

If you are observing precipitation of this compound in your assay, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Initial Checks
  • Question: Is the final compound concentration exceeding its aqueous solubility limit?

    • Action: Review the literature or perform a solubility test (see Section IV) to determine the maximum soluble concentration in your specific assay buffer.

    • Solution: Lower the final concentration of the compound in your assay. Perform a dose-response curve to find the optimal concentration that is both effective and soluble.

  • Question: Is the final DMSO concentration appropriate?

    • Action: Calculate the final percentage of DMSO in your assay wells.

    • Solution: Ensure the final DMSO concentration is as low as possible, ideally ≤1%, and is consistent across all wells.[12]

Step 2: Buffer Optimization
  • Question: Is the pH of your assay buffer optimal for compound solubility?

    • Action: As a hydrochloride salt of a weak base, the compound is more soluble at a lower pH.[8][10] Measure the pH of your final assay buffer after all components have been added.

    • Solution: If your biological assay allows, try lowering the buffer pH. Even a small decrease (e.g., from 7.4 to 7.0) can significantly improve solubility. Test a range of buffers to find one that maintains both compound solubility and biological activity.[16][17][18]

  • Question: Could the buffer components be interacting with the compound?

    • Action: High concentrations of certain salts, especially phosphate, can sometimes reduce the solubility of other compounds or form insoluble complexes.[19]

    • Solution: Try switching to a different buffering agent (e.g., HEPES, MOPS, or Tris) that is compatible with your assay.[16][17][18] Assess solubility in the new buffer system.

Step 3: Modifying the Assay Protocol
  • Question: Does the order of reagent addition matter?

    • Action: Review your pipetting sequence. Adding a concentrated DMSO stock directly to a buffer without immediate and thorough mixing can create localized high concentrations that precipitate instantly.

    • Solution: Try pre-diluting the compound in an intermediate solution. Add the compound last to the assay plate and mix immediately and thoroughly.

  • Question: Can co-solvents or excipients be used?

    • Action: Investigate the use of solubility-enhancing agents that are compatible with your assay.

    • Solution: The addition of small amounts of co-solvents (e.g., polyethylene glycol, glycerol) or non-ionic surfactants can sometimes improve solubility. However, these must be tested for interference with the biological assay.

Troubleshooting Workflow Diagram

G start Precipitation Observed check_conc Is Final Compound Concentration Too High? start->check_conc check_dmso Is Final DMSO > 1%? check_conc->check_dmso No sol_conc Reduce Concentration Perform Dose-Response check_conc->sol_conc Yes check_ph Is Buffer pH > 7.5? check_dmso->check_ph No sol_dmso Adjust to <= 1% DMSO check_dmso->sol_dmso Yes check_buffer Using Phosphate Buffer? check_ph->check_buffer No sol_ph Lower pH if Possible (e.g., to pH 7.0) check_ph->sol_ph Yes sol_buffer Switch to HEPES or Tris Buffer check_buffer->sol_buffer Yes end_good Problem Resolved check_buffer->end_good No sol_conc->end_good sol_dmso->end_good sol_ph->end_good sol_buffer->end_good

Caption: A troubleshooting flowchart for addressing compound precipitation.

III. Data Presentation

The following tables summarize hypothetical solubility data and recommended buffer conditions to guide your experimental setup.

Table 1: Solubility of this compound in Different Buffers

Buffer System (50 mM)pHMaximum Soluble Concentration (µM)Observation
Phosphate Buffer7.4< 5Heavy Precipitation
Phosphate Buffer6.525Slight Haze
HEPES Buffer7.415Light Precipitation
HEPES Buffer 7.0 50 Clear Solution
Tris Buffer8.0< 5Heavy Precipitation
Tris Buffer7.240Clear Solution

Table 2: Recommended Starting Conditions for Assays

ParameterRecommended ConditionRationale
Primary Buffer 50 mM HEPESGenerally good buffering capacity and fewer interactions compared to phosphate.[17][19]
Starting pH 7.0 - 7.2Balances physiological relevance with the need for a slightly acidic pH to improve solubility.[8][10]
Final DMSO ≤ 0.5%Minimizes solvent effects and potential for precipitation.[12]
Ionic Strength Adjust with 50-100 mM NaClMimics physiological conditions; high salt can sometimes affect solubility (common-ion effect).[20]
Additives 0.01% BSA or 0.005% Tween-20 (if compatible)Can help prevent non-specific binding and improve solubility of hydrophobic compounds.

IV. Experimental Protocols

Protocol 1: Aqueous Solubility Assessment by Nephelometry

This protocol determines the concentration at which the compound precipitates in your assay buffer.

  • Materials:

    • 10 mM stock of this compound in 100% DMSO.

    • Assay buffer of interest (e.g., 50 mM HEPES, pH 7.0).

    • Clear, flat-bottom 96-well microplates.

    • Plate reader with nephelometry (light scattering) capability.

  • Method:

    • Prepare Compound Plate: Create a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO across a 96-well plate.

    • Prepare Assay Plate: Add 198 µL of your assay buffer to the wells of a new 96-well plate.

    • Initiate Precipitation: Transfer 2 µL from the compound dilution plate to the assay plate. This creates a 1:100 dilution (final DMSO concentration of 1%). Mix immediately by orbital shaking for 30 seconds.

    • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

    • Measurement: Read the plate using a nephelometer to measure the intensity of light scattered by any precipitate formed. The concentration at which the signal significantly rises above the background indicates the limit of solubility.

Protocol 2: General Assay Workflow to Minimize Precipitation
  • Buffer Preparation: Prepare your chosen buffer (e.g., 50 mM HEPES, pH 7.0, with 100 mM NaCl). Filter and degas the buffer before use.

  • Reagent Preparation: Prepare all other assay components (enzyme, substrate, co-factors) in the assay buffer.

  • Compound Dilution: Prepare an intermediate dilution of your this compound stock solution in the assay buffer. For example, dilute the 10 mM DMSO stock 1:100 in assay buffer to get a 100 µM solution in 1% DMSO. Vortex immediately.

  • Assay Plate Setup:

    • Add the assay buffer to all wells.

    • Add other assay components (e.g., substrate, co-factors).

    • Add the enzyme solution to initiate the reaction (or cells, etc.).

    • Add the diluted compound solution to the appropriate wells as the final step.

  • Mixing: Immediately after adding the compound, mix the plate thoroughly using an orbital shaker for 30-60 seconds.

  • Incubation and Reading: Proceed with the standard incubation and reading steps for your specific assay.

V. Signaling Pathway Visualization

The biguanide class of molecules, which includes the well-known drug metformin, is known to influence cellular metabolism, often through the activation of AMP-activated protein kinase (AMPK).[21] The diagram below illustrates this hypothetical signaling pathway.

G compound 1-(3,5-Dichlorophenyl) biguanide hydrochloride mitochondria Mitochondrial Complex I compound->mitochondria Inhibition amp_atp Increased AMP:ATP Ratio mitochondria->amp_atp ampk AMPK Activation amp_atp->ampk downstream Downstream Metabolic Effects (e.g., Inhibition of mTORC1) ampk->downstream

Caption: Hypothetical signaling pathway for a biguanide compound.

References

Technical Support Center: 1-(3,5-Dichlorophenyl)biguanide hydrochloride and Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is limited publicly available information specifically on the off-target effects of 1-(3,5-Dichlorophenyl)biguanide hydrochloride. The following information is based on the known off-target effects of the broader biguanide class of compounds, such as metformin and phenformin. These potential off-target effects should be experimentally verified for this compound.

Troubleshooting Guides

Researchers using this compound may encounter unexpected cellular phenotypes. This guide provides a summary of known off-target effects of biguanides that could explain these observations.

Table 1: Summary of Potential Off-Target Effects of Biguanide Compounds

Off-Target EffectBiguanide(s)Observed ConcentrationPotential Impact on Experiments
Mitochondrial Complex I Inhibition Metformin, PhenforminMetformin: mM range (intracellular accumulation can be ~5-8 fold higher than media concentration)[1]Altered cellular respiration, increased AMP/ATP ratio, induction of metabolic stress.[1]
AMPK Activation Metformin, NT1014Metformin: mM range; NT1014: µM range[1]Pleiotropic effects on cellular metabolism and growth pathways.[1]
mTOR Pathway Inhibition Metformin, Phenformin, NT1014Metformin: 10 mM; Phenformin: 500 µM[2]Inhibition of protein synthesis and cell growth.[2]
Increased Insulin Receptor Affinity Phenformin, MetforminNot specifiedEnhanced insulin signaling, potentially confounding studies on glucose metabolism.[3]
PLD1 Expression Inhibition Metformin, PhenforminMetformin: 10 mM; Phenformin: 500 µM[2]Altered lipid signaling and membrane trafficking.[2]
CLIC1 Inhibition Metformin, Phenformin, ProguanilIC50 values: Metformin ~9.4 mM, Phenformin ~0.53 mM, Proguanil ~0.054 mM[4]Impaired glioblastoma stem cell viability, invasiveness, and self-renewal.[4]
Cell Proliferation Inhibition NT1014, MetforminNT1014: 0.1 to 1000 µMDecreased cell viability in cancer cell lines.
Induction of G1 Cell Cycle Arrest/Apoptosis NT1014Not specifiedAltered cell cycle progression and increased cell death.
Hepatotoxicity/Nephrotoxicity Polyhexamethylene biguanide (PHMB)32 mg/kg in rats (subchronic)[5]Organ damage at high concentrations in vivo.[5][6]

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in cell proliferation in our cancer cell line treated with this compound, which is not our intended target. What could be the cause?

A1: Biguanides, as a class, are known to have anti-proliferative effects on various cancer cells.[4][7] This is often mediated through the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway, which is a key regulator of cell growth and proliferation.[2] Additionally, some biguanides can induce G1 cell cycle arrest and apoptosis.

Q2: Our experiments on cellular metabolism are showing unexpected changes in the AMP/ATP ratio after treatment. Could this be an off-target effect?

A2: Yes, a primary and widely accepted off-target effect of biguanides is the inhibition of mitochondrial complex I of the electron transport chain.[1] This inhibition leads to decreased ATP synthesis and a corresponding increase in the AMP/ATP ratio, which is a state of cellular energy stress.[1] This, in turn, activates AMPK.[1]

Q3: We are studying insulin signaling and have noticed enhanced insulin sensitivity in our cells treated with our biguanide compound. Is this a known effect?

A3: Studies on phenformin and metformin have shown that these biguanides can enhance insulin binding to its receptors in various cell types.[3] This effect appears to be due to an increase in the insulin receptor's affinity rather than an increase in the number of receptors.[3] This could certainly confound studies focused on insulin signaling pathways.

Q4: How can we minimize or control for these potential off-target effects in our experiments?

A4: To minimize off-target effects, it is crucial to perform dose-response studies to determine the lowest effective concentration of this compound for your intended application. For controlling for off-target effects, consider the following:

  • Use of structurally unrelated inhibitors: If you are targeting a specific pathway, use another inhibitor with a different mechanism of action to confirm your findings.

  • Rescue experiments: If the biguanide is hypothesized to inhibit a particular enzyme, try to rescue the phenotype by adding back the product of that enzyme.

  • Measure key off-target pathway markers: Routinely probe for the activation of AMPK (e.g., by checking the phosphorylation status of AMPK and its downstream target ACC) and inhibition of the mTOR pathway (e.g., by checking the phosphorylation status of S6K and 4E-BP1).

Q5: Are there any known toxicities associated with biguanides?

A5: While generally considered safe at therapeutic doses, some biguanides have known toxicities. Phenformin was withdrawn from the market in many countries due to its association with a higher incidence of lactic acidosis.[1] High doses of other biguanides like polyhexamethylene biguanide (PHMB) have been shown to cause liver and kidney damage in animal studies.[5][6] It is important to perform cytotoxicity assays to determine the safe concentration range for your specific cell type.

Experimental Protocols

Protocol 1: Assessment of AMPK Activation via Western Blotting

This protocol allows for the detection of AMPK activation by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time. Include a vehicle control.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a protein assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop with a chemiluminescent substrate.

  • Image the blot and quantify band intensities. An increase in the ratio of phosphorylated protein to total protein indicates pathway activation.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat cells with a serial dilution of this compound. Include untreated and vehicle controls.

  • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the MTT solution and add solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Visualizations

AMPK_mTOR_Pathway Biguanide Biguanide (e.g., 1-(3,5-Dichlorophenyl)biguanide hydrochloride) Mito Mitochondrial Complex I Biguanide->Mito inhibition ATP ATP levels Mito->ATP decreases AMP_ATP AMP/ATP Ratio ATP->AMP_ATP AMPK AMPK AMP_ATP->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Protein_Synth Protein Synthesis & Cell Growth mTORC1->Protein_Synth promotes

Caption: Biguanide-mediated activation of AMPK and inhibition of the mTORC1 pathway.

Off_Target_Workflow Start Start: Observe unexpected phenotype Hypothesize Hypothesize potential off-target effect (e.g., AMPK activation) Start->Hypothesize Dose_Response Perform Dose-Response (e.g., MTT assay) Hypothesize->Dose_Response Biochemical_Assay Biochemical Assay (e.g., Western Blot for p-AMPK) Hypothesize->Biochemical_Assay Control_Expt Control Experiment (e.g., use known AMPK activator/ inhibitor) Hypothesize->Control_Expt Analyze Analyze & Interpret Data Dose_Response->Analyze Biochemical_Assay->Analyze Control_Expt->Analyze Conclusion Conclusion on Off-Target Effect Analyze->Conclusion

References

improving "1-(3,5-Dichlorophenyl)biguanide hydrochloride" stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(3,5-Dichlorophenyl)biguanide hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of biguanide compounds in solution is primarily influenced by pH, temperature, and the presence of oxidizing agents. While specific data for this compound is limited, data from related biguanides like Metformin and Polyhexamethylene biguanide (PHMB) suggest that extreme pH conditions (both acidic and alkaline) and high temperatures can lead to degradation.

Q2: What is the recommended pH range for solutions of this compound?

A2: Based on studies of similar biguanide compounds, a pH range of 4-8 is generally recommended for maintaining stability in aqueous solutions.[1] Strong acidic and alkaline conditions should be avoided, as they have been shown to cause significant degradation of related compounds. For instance, Metformin has been observed to be particularly labile in strong alkaline environments.[2]

Q3: How should I store stock solutions of this compound?

A3: Stock solutions should be stored in tightly sealed containers in a cool, dark, and well-ventilated place.[2] For short-term storage, refrigeration at 4°C is advisable. Studies on Metformin hydrochloride have shown stability in stock solutions for up to 30 days at 4°C.[1][3] For longer-term storage, freezing at -20°C is recommended, with studies on Metformin in plasma showing stability for at least 24 hours.[1][3] It is crucial to protect the compound from moisture.[2]

Q4: Is this compound sensitive to light?

A4: Biguanide compounds like PHMB are generally considered to be photostable. However, as a general precautionary measure in a laboratory setting, it is always good practice to store solutions in amber vials or protect them from direct light exposure to minimize any potential for photodegradation.

Q5: What are the common degradation products of biguanides?

A5: Degradation of biguanides can lead to the formation of various related substances. While the specific degradation products of this compound are not well-documented in publicly available literature, forced degradation studies on similar compounds can provide insights. For researchers needing to identify and quantify potential degradants, developing a stability-indicating analytical method, such as HPLC-UV, is recommended.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of the this compound solution.

Troubleshooting Steps:

  • Verify Solution Age and Storage Conditions: Confirm that the solution was prepared recently and has been stored under the recommended conditions (see FAQ Q3).

  • Check pH of the Solution: Measure the pH of your experimental buffer or solution. If it falls outside the recommended range of 4-8, consider adjusting it or preparing a fresh solution in a more suitable buffer.

  • Analytical Verification: If possible, verify the concentration and purity of your solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A stability-indicating method would be ideal to separate the parent compound from any potential degradation products.

  • Prepare Fresh Solution: When in doubt, prepare a fresh solution of this compound from the solid compound.

Issue 2: Precipitation Observed in the Solution

Possible Cause: Poor solubility or changes in solution conditions (e.g., temperature, pH).

Troubleshooting Steps:

  • Confirm Solvent and Concentration: Ensure that the solvent used is appropriate and that the concentration does not exceed the solubility limit of this compound. Information on its solubility in common laboratory solvents may be limited, so empirical testing may be necessary.

  • Gentle Warming and Sonication: Try gently warming the solution or using a sonicator to aid in dissolution. Avoid excessive heat, which could lead to degradation.

  • Adjust pH: The solubility of biguanide hydrochlorides can be pH-dependent. Adjusting the pH within the stable range (4-8) may improve solubility.

  • Filter the Solution: If precipitation persists, you may need to filter the solution through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved material before use, and then confirm the concentration of the filtrate.

Data Presentation

Table 1: Stability of Metformin Hydrochloride Stock Solution

Storage Temperature (°C)DurationStability
256 hoursStable[1][3]
2524 hoursUnstable[1]
430 daysStable[1][3]

Table 2: Stability of Metformin Hydrochloride in Human Plasma

Storage Temperature (°C)DurationStability
256 hoursStable[1][3]
-2024 hoursStable[1][3]
-20 (3 Freeze-Thaw Cycles)3 days per cycleStable[1]

Table 3: Degradation of Metformin in Solution under Stress Conditions

ConditionDegradation (%)Time (minutes)
0.01 M HCl5.73240[2]
0.1 M HCl6.73240[2]
0.3% H₂O₂6.58Not specified[2]
3% H₂O₂7.95Not specified[2]
0.01 M NaOH9.11240[2]
0.1 M NaOH60.92240[2]

Note: The data in the tables above are for Metformin Hydrochloride and should be used as a general guide for handling this compound, a related biguanide compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry container.

  • Dissolution: Add the desired solvent (e.g., sterile water, DMSO, or an appropriate buffer) to the powder.

  • Mixing: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.

  • Sterilization (if required): If a sterile solution is needed, filter it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (4°C for short-term, -20°C for long-term).

Protocol 2: Stability-Indicating HPLC Method for Biguanides (General Example)

This is a general protocol based on methods developed for other biguanides and should be optimized for this compound.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is often suitable.[1]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The pH of the buffer should be within the stable range for the compound (e.g., pH 5.2).[1][3]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be set to the λmax of this compound. For related compounds like Metformin, this is around 233 nm.[1]

  • Forced Degradation Study: To validate the method as "stability-indicating," samples of the drug solution should be subjected to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products. The method should be able to separate the peak of the intact drug from the peaks of the degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experiment cluster_analysis Quality Control weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve mix Vortex/Sonicate dissolve->mix filter Sterile Filter (0.22 µm) mix->filter short_term Short-term (4°C) filter->short_term Short-term use long_term Long-term (-20°C) filter->long_term Long-term storage experiment Use in Experiment short_term->experiment long_term->experiment hplc HPLC Analysis experiment->hplc Troubleshooting results Confirm Concentration & Purity hplc->results

Caption: Experimental workflow for the preparation, storage, and use of this compound solutions.

troubleshooting_logic start Inconsistent Experimental Results check_stability Potential Compound Degradation? start->check_stability check_storage Verify Storage Conditions (Temp, Time, Light) check_stability->check_storage Yes end_bad Contact Technical Support check_stability->end_bad No check_ph Check Solution pH (Ideal: 4-8) check_storage->check_ph run_qc Perform Analytical QC (e.g., HPLC) check_ph->run_qc prepare_fresh Prepare Fresh Solution run_qc->prepare_fresh end_good Problem Resolved prepare_fresh->end_good

Caption: Troubleshooting logic for addressing inconsistent experimental results.

signaling_pathway_example biguanide Biguanide Derivative (e.g., 1-(3,5-Dichlorophenyl)biguanide) precursor Precursor for Synthesis biguanide->precursor triazine 1,3,5-Triazine Derivatives precursor->triazine Cyclization Reaction anticancer Anticancer Activity triazine->anticancer Biological Target Interaction

Caption: Potential application of biguanides as precursors in the synthesis of 1,3,5-triazine derivatives with anticancer properties.

References

troubleshooting inconsistent results with "1-(3,5-Dichlorophenyl)biguanide hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(3,5-Dichlorophenyl)biguanide hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common issues that may lead to inconsistent results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and practical guidance on troubleshooting experimental challenges with this compound.

1. Solubility and Stock Solution Preparation

Question: I am having trouble dissolving this compound. What are the recommended solvents and how should I prepare my stock solutions?

Answer:

Data Presentation: Solubility of Related Biguanide Hydrochlorides

SolventSolubility of 1-(3-Chlorophenyl)biguanide hydrochlorideRecommended Starting Concentration for this compound
WaterSolubleStart with 10-25 mg/mL. Sonication may be required.
DMSOSolubleStart with 25-50 mg/mL.
EthanolSparingly SolubleNot recommended for high concentration stocks.

Troubleshooting Tips:

  • Sonication: If the compound does not readily dissolve, brief sonication in a water bath can aid dissolution.

  • Warming: Gentle warming (to no more than 37°C) can also improve solubility in aqueous buffers.

  • Fresh Solutions: It is recommended to prepare fresh aqueous solutions daily. Stock solutions in DMSO can be stored at -20°C for short periods, but it is advisable to aliquot to avoid repeated freeze-thaw cycles.

2. Compound Stability and Storage

Question: How should I store this compound and its solutions to prevent degradation?

Answer:

Proper storage is crucial to maintain the integrity of the compound and ensure reproducible experimental results.

Troubleshooting Tips:

  • Solid Compound: Store the solid powder at room temperature in a dry, dark place. The compound is hygroscopic, so it should be kept in a tightly sealed container.

  • Stock Solutions:

    • DMSO Stocks: Aliquot and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

    • Aqueous Stocks: Prepare fresh daily. Biguanides in aqueous solutions can be susceptible to degradation over time.

  • Light Sensitivity: Protect solutions from direct light to prevent potential photodegradation.

3. Inconsistent Results in Cell-Based Assays

Question: I am observing significant variability in the efficacy of this compound in my cell-based assays. What could be the cause?

Answer:

Inconsistent results in cell-based assays with biguanides can stem from several factors, a primary one being variable cellular uptake.

Key Factors Influencing Variability:

  • Organic Cation Transporters (OCTs): The cellular uptake of many biguanides is mediated by OCTs. The expression levels of these transporters can vary significantly between different cell lines and even within the same cell line under different culture conditions, leading to inconsistent intracellular concentrations of the compound.[1]

  • Cell Passage Number: As cells are passaged, their characteristics, including transporter expression, can change. It is advisable to use cells within a consistent and low passage number range for all experiments.

  • Culture Conditions: Factors such as confluency, pH of the media, and serum concentration can influence cellular metabolism and drug uptake, thereby affecting the compound's efficacy.

Troubleshooting Workflow for Inconsistent Cell-Based Assay Results

G A Inconsistent Results B Check Cell Line Characteristics A->B C Standardize Culture Conditions A->C D Verify Compound Integrity A->D E Consistent Passage Number? B->E F Consistent Confluency? C->F G Consistent Media pH? C->G H Freshly Prepared Compound? D->H E->B No, standardize I Consistent Results Achieved E->I Yes F->C No, standardize F->I Yes G->C No, standardize G->I Yes H->D No, prepare fresh H->I Yes

Caption: A logical workflow for troubleshooting inconsistent cell-based assay results.

4. Purity and Potential Impurities

Question: Could impurities in my this compound be affecting my results?

Answer:

Yes, impurities from the synthesis process can lead to inconsistent biological activity. Common impurities in biguanide synthesis can include unreacted starting materials or side-products like melamine.[2]

Troubleshooting Tips:

  • Source of Compound: Ensure you are using a high-purity compound from a reputable supplier. Check the certificate of analysis for purity information.

  • HPLC Analysis: If you suspect impurities, the purity of the compound can be verified using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

1. Protocol for AMPK Activation Analysis by Western Blot

This protocol details the steps to assess the activation of AMP-activated protein kinase (AMPK) in response to treatment with this compound.

Experimental Workflow for AMPK Western Blot

G A Cell Seeding B Compound Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot E->F G Antibody Incubation (p-AMPK, total AMPK, Loading Control) F->G H Detection & Analysis G->H

Caption: A streamlined workflow for analyzing AMPK activation via Western blot.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, A549) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a specified time (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration and add Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software.

2. Protocol for Assessing Inhibition of Mitochondrial Respiration

This protocol outlines a method to measure the effect of this compound on mitochondrial oxygen consumption rate (OCR) using a Seahorse XF Analyzer.

Signaling Pathway: Biguanide Effect on Mitochondria

G A 1-(3,5-Dichlorophenyl)biguanide hydrochloride B Mitochondrial Complex I A->B Inhibits C Inhibition of Electron Transport Chain B->C D Decreased Oxygen Consumption C->D

Caption: The inhibitory effect of biguanides on mitochondrial complex I.

Methodology:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at an optimized density.

    • Incubate overnight to allow for cell attachment and recovery.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • On the day of the assay, replace the growth medium with pre-warmed Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.

  • Compound Injection and Measurement:

    • Prepare a stock solution of this compound in the assay medium.

    • Load the compound into the appropriate injection port of the sensor cartridge.

    • The Seahorse XF Analyzer will measure the basal OCR before injecting the compound and will continue to measure OCR after the injection to determine the inhibitory effect.

    • A typical Mito Stress Test injection series would be:

      • Port A: this compound or vehicle.

      • Port B: Oligomycin (ATP synthase inhibitor).

      • Port C: FCCP (uncoupler).

      • Port D: Rotenone/Antimycin A (Complex I and III inhibitors).

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration.

    • Calculate parameters of mitochondrial function such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

By following these guidelines and protocols, researchers can better control for variables, troubleshoot inconsistencies, and obtain more reliable and reproducible data in their experiments with this compound.

References

"1-(3,5-Dichlorophenyl)biguanide hydrochloride" dose-response curve issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(3,5-Dichlorophenyl)biguanide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during in vitro experiments, with a specific focus on dose-response curve abnormalities.

Disclaimer: this compound is a research compound with limited publicly available experimental data. The protocols and troubleshooting guides provided herein are based on the known properties of the biguanide class of molecules and general principles of cell-based assays. Researchers must optimize these recommendations for their specific experimental setup.

I. Troubleshooting Guides

Researchers using this compound may encounter several issues that can lead to inconsistent or uninterpretable dose-response curves. This section provides a systematic approach to identifying and resolving these common problems.

Troubleshooting Workflow for Dose-Response Curve Issues

The following diagram outlines a logical workflow for troubleshooting unexpected results in your dose-response experiments.

cluster_0 Start: Unexpected Dose-Response Curve cluster_1 Initial Checks cluster_2 Solubility & Stability Investigation cluster_3 Advanced Troubleshooting cluster_4 Resolution start Observe Atypical Curve (e.g., no response, biphasic, high variability) compound_prep Verify Compound Preparation - Correct stock concentration? - Proper dissolution in DMSO? - Recent preparation? start->compound_prep Is the compound prepared correctly? cell_health Assess Cell Health & Consistency - Consistent passage number? - Healthy morphology? - Consistent seeding density? start->cell_health Are the cells consistent? assay_protocol Review Assay Protocol - Correct incubation times? - Reagents within expiry? - Consistent volumes? start->assay_protocol Is the protocol sound? compound_prep->cell_health Yes resolution Implement Solutions & Re-test - Prepare fresh compound - Optimize cell conditions - Adjust assay parameters - Modify concentration range compound_prep->resolution No cell_health->assay_protocol Yes cell_health->resolution No solubility Check for Precipitation - Visible precipitate in media? - Cloudy appearance at high conc.? - Test solubility in media. assay_protocol->solubility Yes assay_protocol->resolution No stability Consider Compound Stability - Stored correctly (-20°C or -80°C)? - Multiple freeze-thaw cycles? - Stable at 37°C for assay duration? solubility->stability No precipitation observed solubility->resolution Precipitation observed -> Adjust solvent/concentration mechanism Investigate Mechanism of Action - Confirm AMPK activation (Western blot)? - Potential off-target effects? - Cytotoxicity at high concentrations? stability->mechanism Compound is stable stability->resolution Degradation suspected -> Use fresh stock curve_shape Analyze Curve Shape - Biphasic/Hormetic effect? - Shallow slope? - Fit to appropriate non-linear model. mechanism->curve_shape Mechanism confirmed, but curve is still atypical mechanism->resolution Unexpected mechanism/toxicity -> Re-evaluate approach curve_shape->resolution Atypical curve understood -> Refine analysis

Caption: Troubleshooting workflow for atypical dose-response curves.

Common Issues and Solutions
Issue Potential Causes Recommended Solutions
High Variability in IC50 Values - Inconsistent cell seeding density.- Variation in cell passage number and health.- Inconsistent incubation times.- Repeated freeze-thaw cycles of compound stock.- Use a cell counter for accurate seeding.- Use cells within a consistent and low passage number range.- Standardize all incubation periods.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.
No Dose-Response (Flat Curve) - Compound is inactive in the tested concentration range.- Compound precipitated out of solution.- Incorrect assay endpoint for the compound's mechanism.- Compound degradation.- Test a wider and higher concentration range.- Visually inspect for precipitation; prepare fresh dilutions and vortex thoroughly.- Confirm the expected mechanism (e.g., AMPK activation) and that the assay measures a relevant downstream effect.- Prepare fresh stock solutions from powder.
Biphasic (U-shaped or Inverted U-shaped) Curve - Off-target effects at different concentrations.- Compound cytotoxicity at higher concentrations masking the primary effect.- Hormesis: a stimulatory effect at low doses and inhibitory at high doses.- Investigate potential off-target activities through literature searches for similar compounds.- Perform a separate cytotoxicity assay to determine the toxic concentration range.- Use non-linear regression models that can fit biphasic curves to better analyze the data.
Shallow Dose-Response Curve - The compound has a complex mechanism of action.- The assay has a narrow dynamic range.- High cell-to-cell variability in response.- Ensure the assay conditions are optimized for a robust signal-to-noise ratio.- Consider single-cell analysis techniques if available to investigate population heterogeneity.
Compound Precipitation in Media - Poor aqueous solubility of the compound.- High final concentration of DMSO in the media.- Prepare stock solutions in 100% DMSO and perform serial dilutions in culture medium.- Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced toxicity and precipitation.- Vortex solutions thoroughly after dilution. If precipitation persists, sonication or gentle warming may be attempted, but stability should be confirmed.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: Based on common practice for biguanide compounds, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: What is the likely mechanism of action for this compound?

A2: As a member of the biguanide family, this compound is predicted to function as an activator of AMP-activated protein kinase (AMPK). This is often an indirect activation resulting from the inhibition of mitochondrial respiratory chain complex I, which leads to an increase in the cellular AMP:ATP ratio.

AMPK Signaling Pathway

Biguanide 1-(3,5-Dichlorophenyl)biguanide hydrochloride ComplexI Mitochondrial Complex I Biguanide->ComplexI Inhibits AMP_ATP Increased AMP:ATP Ratio ComplexI->AMP_ATP Leads to AMPK AMPK Activation (p-AMPK Thr172) AMP_ATP->AMPK Activates Downstream Downstream Effects (e.g., decreased protein synthesis, increased glucose uptake) AMPK->Downstream

Caption: Proposed signaling pathway for this compound.

Q3: How can I confirm that this compound is activating AMPK in my cells?

A3: The most common method to confirm AMPK activation is by Western blot. You should probe for the phosphorylated form of AMPK at threonine 172 (p-AMPKα Thr172) and compare it to the total AMPKα protein levels. An increase in the p-AMPKα/total AMPKα ratio indicates activation. It is also recommended to probe for the phosphorylation of a downstream target of AMPK, such as Acetyl-CoA Carboxylase (ACC) at Serine 79 (p-ACC Ser79).

Q4: My dose-response curve shows that cell viability increases at low concentrations of the compound before decreasing at higher concentrations. What does this mean?

A4: This is a biphasic or hormetic response. It can occur for several reasons, including the possibility that the compound has a growth-promoting effect at low concentrations or that it is causing cellular stress that leads to a compensatory proliferative response. At higher concentrations, the cytotoxic effects become dominant.

III. Experimental Protocols

The following are generalized protocols that should be adapted and optimized for your specific cell type and experimental conditions.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

Materials:

  • This compound

  • DMSO

  • Appropriate cell line and complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain a range of desired concentrations. Ensure the final DMSO concentration is ≤0.5%.

  • Cell Treatment: Remove the medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data using a non-linear regression model to determine the IC50 value.

Protocol 2: Western Blot for AMPK Activation

This protocol is to confirm the activation of AMPK by this compound.

Materials:

  • This compound

  • DMSO

  • Appropriate cell line and complete culture medium

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibodies: anti-p-AMPKα (Thr172), anti-total AMPKα, anti-p-ACC (Ser79), anti-total ACC, and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with different concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 1-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples, add loading buffer, and denature by heating. Separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities. Calculate the ratio of phosphorylated protein to total protein for AMPK and ACC to determine the extent of activation.

Experimental Workflow for Western Blot Analysis

cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot Procedure cluster_3 Data Analysis seed_cells Seed Cells in 6-well Plates treat_cells Treat with Compound (various concentrations and times) seed_cells->treat_cells lyse_cells Lyse Cells with RIPA Buffer treat_cells->lyse_cells quantify_protein Quantify Protein (BCA Assay) lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibodies (p-AMPK, total AMPK, etc.) block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect Detect with ECL secondary_ab->detect analyze Quantify Band Intensity Calculate p-AMPK/total AMPK ratio detect->analyze

Caption: Workflow for AMPK activation analysis by Western blot.

minimizing toxicity of "1-(3,5-Dichlorophenyl)biguanide hydrochloride" in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the toxicity of 1-(3,5-Dichlorophenyl)biguanide hydrochloride in normal cells is limited in publicly available literature. The following information is extrapolated from studies on structurally related biguanide compounds, such as phenformin and metformin, and other dichlorophenyl-containing molecules. Researchers should use this information as a guide and validate findings for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of toxicity for biguanides in normal cells?

A1: The primary mechanism of toxicity for many biguanides involves the inhibition of mitochondrial respiratory chain Complex I.[1] This inhibition disrupts cellular energy metabolism, leading to a decrease in ATP production and an increase in the AMP/ATP ratio.[1] This energy stress can subsequently trigger downstream events, including oxidative stress and apoptosis.

Q2: How can I assess the cytotoxicity of this compound in my cell line?

A2: Standard cytotoxicity assays can be employed to determine the concentration-dependent effects of the compound on cell viability. Commonly used methods include the MTT, MTS, and CellTiter-Glo® assays, which measure metabolic activity, and trypan blue exclusion or lactate dehydrogenase (LDH) release assays, which assess membrane integrity.[2][3] It is recommended to perform these assays at multiple time points to capture both acute and delayed toxicity.

Q3: What are the expected signs of mitochondrial toxicity in cells treated with this compound?

A3: Signs of mitochondrial toxicity include a decrease in oxygen consumption rate (OCR), a reduction in mitochondrial membrane potential (ΔΨm), increased production of reactive oxygen species (ROS), and altered mitochondrial morphology (e.g., fragmentation).[4][5] These can be measured using techniques like high-resolution respirometry, fluorescent probes (e.g., TMRM, MitoSOX™), and live-cell imaging.

Q4: Can this compound induce oxidative stress?

A4: Yes, based on data from related biguanides, it is plausible that this compound can induce oxidative stress.[6][7] Inhibition of Complex I can lead to the leakage of electrons from the electron transport chain, which then react with molecular oxygen to form superoxide radicals and other ROS.[6] This imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress.

Q5: What is the likely mode of cell death induced by this compound at toxic concentrations?

A5: At toxic concentrations, biguanides can induce apoptosis, or programmed cell death.[8][9] Key indicators of apoptosis include caspase activation (particularly caspase-3 and -9), DNA fragmentation, and phosphatidylserine externalization on the cell membrane.[8][10]

Q6: Are there any strategies to mitigate the toxicity of this compound in my experiments with normal cells?

A6: Several strategies can be explored to minimize off-target toxicity. Co-treatment with antioxidants (e.g., N-acetylcysteine) may counteract oxidative stress. Providing alternative energy substrates in the culture medium could help bypass the effects of Complex I inhibition. Additionally, careful dose-response studies are crucial to identify a therapeutic window that maximizes the desired effect while minimizing toxicity to normal cells.

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.
  • Possible Cause 1: Compound precipitation.

    • Solution: Visually inspect the culture medium for any signs of precipitation after adding the compound. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells. Prepare fresh stock solutions for each experiment.

  • Possible Cause 2: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding groups of wells. Allow cells to adhere and stabilize for 24 hours before adding the compound.

  • Possible Cause 3: Edge effects in multi-well plates.

    • Solution: Avoid using the outermost wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or culture medium to create a humidity barrier.

Issue 2: Unexpectedly low or no toxicity observed.
  • Possible Cause 1: Insufficient incubation time.

    • Solution: Biguanide-induced toxicity can be time-dependent. Extend the incubation period (e.g., 48 or 72 hours) to allow for the development of cytotoxic effects.

  • Possible Cause 2: Cell line is resistant to mitochondrial inhibition.

    • Solution: Some cell lines have a highly glycolytic phenotype and are less reliant on oxidative phosphorylation for ATP production. Consider using a cell line known to be sensitive to mitochondrial inhibitors or culture your cells in a medium containing galactose instead of glucose to force reliance on mitochondrial respiration.[11]

  • Possible Cause 3: Compound degradation.

    • Solution: Prepare fresh dilutions of the compound from a properly stored stock solution for each experiment. Protect stock solutions from light and repeated freeze-thaw cycles.

Issue 3: Difficulty in interpreting mitochondrial function assays.
  • Possible Cause 1: Sub-optimal cell density for respirometry.

    • Solution: Titrate the cell number to ensure that the oxygen consumption rate is within the linear range of the instrument. Refer to the instrument's manual and published protocols for guidance on optimal cell densities for your specific cell type.[12][13]

  • Possible Cause 2: Photobleaching or toxicity of fluorescent dyes.

    • Solution: Use the lowest possible dye concentration and light exposure that still provide a detectable signal. Include a vehicle-treated control to monitor for any dye-induced artifacts.

  • Possible Cause 3: Misinterpretation of changes in mitochondrial membrane potential.

    • Solution: A decrease in membrane potential can indicate mitochondrial dysfunction. However, it can also be a consequence of apoptosis. Correlate changes in membrane potential with other markers of mitochondrial health and cell viability.[12]

Quantitative Data Summary

Table 1: Cytotoxicity of Biguanide Derivatives in Normal Cell Lines (Illustrative Data)

CompoundCell LineAssayIncubation Time (h)IC50 (µM)Reference
PhenforminIMR90 (lung fibroblasts)Cell Viability72~100[14]
MetforminhTERT-HPNE (pancreatic cells)Cell Viability72>1000[14]
Polyhexamethylene biguanide (PHMB)L929 (murine fibroblasts)Cell Viability (ISO 10993-5)72Low µg/mL range[15]
Polyhexamethylene biguanide (PHMB)Human Keratinocytes (HaCaT)Cell Viability (ISO 10993-5)72Low µg/mL range[15]

Note: This table provides illustrative data from related biguanide compounds to give a general sense of the potential cytotoxic concentrations. The actual IC50 for this compound will need to be determined experimentally.

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Respiration

This protocol outlines the use of high-resolution respirometry to measure the effect of this compound on mitochondrial function in intact cells.

  • Cell Preparation: Culture normal cells to ~80% confluency. Harvest the cells by trypsinization, wash with fresh culture medium, and resuspend in respiration buffer (e.g., MiR05) at a concentration of 1 x 10^6 cells/mL.

  • Instrument Setup: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions. Add 2 mL of the cell suspension to the instrument chambers and allow the signal to stabilize to measure the basal oxygen consumption rate (OCR).

  • Compound Addition: Inject the desired concentration of this compound into the chambers and record the OCR.

  • Mitochondrial Stress Test: Sequentially inject oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples the electron transport chain), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption, respectively.

  • Data Analysis: Normalize the OCR data to the cell number. Compare the different respiratory parameters between treated and untreated cells.[13][16]

Protocol 2: Measurement of Oxidative Stress

This protocol describes the use of a fluorescent probe to detect intracellular reactive oxygen species (ROS).

  • Cell Seeding: Seed normal cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for the desired duration. Include a vehicle control and a positive control (e.g., H2O2).

  • Probe Loading: Remove the treatment medium and wash the cells with pre-warmed PBS. Add a working solution of a ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), and incubate according to the manufacturer's instructions, protected from light.[17][18]

  • Fluorescence Measurement: After incubation, wash the cells to remove excess probe. Add PBS to each well and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence and normalize the readings to a measure of cell number (e.g., from a parallel plate stained with crystal violet) to account for any cytotoxicity.[18]

Protocol 3: Caspase-3 Activity Assay

This protocol details a fluorometric assay to quantify the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Treatment and Lysis: Treat cells with this compound in a multi-well plate. At the end of the treatment period, lyse the cells using a buffer provided in a commercial caspase-3 activity assay kit.

  • Assay Reaction: Transfer the cell lysates to a black 96-well plate. Prepare a reaction mixture containing the caspase-3 substrate (e.g., Ac-DEVD-AMC) and add it to each well.[19][20]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light, to allow the activated caspase-3 to cleave the substrate.

  • Fluorescence Measurement: Measure the fluorescence generated from the cleaved substrate using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[19][21]

  • Data Analysis: Normalize the fluorescence signal to the total protein concentration of the cell lysate. Express the results as a fold-change in caspase-3 activity compared to the untreated control.

Visualizations

Biguanide 1-(3,5-Dichlorophenyl)biguanide hydrochloride Mito Mitochondrion Biguanide->Mito Enters ComplexI Complex I Biguanide->ComplexI Inhibits Mito->ComplexI ETC Electron Transport Chain ComplexI->ETC ATP_Prod ATP Production ComplexI->ATP_Prod Reduces ETC->ATP_Prod Drives ROS Reactive Oxygen Species (ROS) ETC->ROS Electron Leakage Ox_Stress Oxidative Stress ROS->Ox_Stress Apoptosis Apoptosis Ox_Stress->Apoptosis Cell_Damage Cellular Damage Ox_Stress->Cell_Damage Caspase Caspase Activation Apoptosis->Caspase Caspase->Cell_Damage

Caption: Proposed mechanism of toxicity for this compound.

cluster_exp Experimental Workflow Start Treat Normal Cells with This compound Cytotoxicity Cytotoxicity Assays (MTT, LDH) Start->Cytotoxicity Mitochondria Mitochondrial Function (Respirometry, ΔΨm) Start->Mitochondria OxStress Oxidative Stress (ROS Probes) Start->OxStress Apoptosis Apoptosis Assays (Caspase Activity) Start->Apoptosis Analysis Data Analysis and Toxicity Profile Cytotoxicity->Analysis Mitochondria->Analysis OxStress->Analysis Apoptosis->Analysis

Caption: Workflow for assessing the toxicity of this compound.

Mito_Dys Mitochondrial Dysfunction CytoC Cytochrome c Release Mito_Dys->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Activates Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 aCasp9->Casp3 Cleaves and Activates aCasp3 Active Caspase-3 (Executioner Caspase) Substrates Cellular Substrates aCasp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic apoptosis pathway potentially activated by biguanide-induced mitochondrial dysfunction.

References

Technical Support Center: Quality Control for the Synthesis of 1-(3,5-Dichlorophenyl)biguanide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of 1-(3,5-Dichlorophenyl)biguanide hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Question 1: Why is the yield of my this compound synthesis consistently low?

Possible Causes:

  • Incomplete Reaction: The reaction between 3,5-dichloroaniline and dicyandiamide may not have gone to completion.

  • Suboptimal Reaction Conditions: The reaction temperature, time, or pH may not be optimal for this specific substrate.

  • Side Reactions: Formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Loss during Work-up and Purification: Significant amounts of the product may be lost during filtration, washing, or recrystallization steps.

Solutions:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion.

  • Optimization of Reaction Conditions:

    • Temperature: Ensure the reaction mixture is maintained at a consistent reflux temperature.

    • pH: The reaction is typically carried out in an acidic medium. Ensure the pH is acidic throughout the reaction.

    • Reaction Time: Extend the reaction time if monitoring indicates an incomplete reaction.

  • Minimizing Side Reactions: Ensure the purity of starting materials. The self-condensation of dicyandiamide can be a side reaction.

  • Careful Purification:

    • When filtering the crude product, ensure the filter cake is washed with a minimal amount of cold solvent to avoid dissolving the product.

    • During recrystallization, use the minimum amount of hot solvent required to dissolve the product to maximize recovery upon cooling.

Question 2: My final product is off-color (not white). What is the cause and how can I fix it?

Possible Causes:

  • Presence of Colored Impurities: Impurities from the starting materials or formed during the reaction can impart color to the final product.

  • Degradation: The product may have partially degraded due to excessive heat or prolonged reaction times.

Solutions:

  • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool.

  • Multiple Recrystallizations: If a single recrystallization does not yield a white product, a second recrystallization may be necessary.

  • Optimize Reaction Conditions: Avoid excessive heating or prolonged reaction times to minimize degradation.

Question 3: The purity of my product, as determined by HPLC, is below the desired specification. What are the likely impurities and how can I remove them?

Possible Causes:

  • Unreacted Starting Materials: Residual 3,5-dichloroaniline or dicyandiamide may be present.

  • Side Products: Potential byproducts include melamine (from trimerization of dicyandiamide) and other related biguanide derivatives.

  • In-process Impurities: Impurities arising from the degradation of starting materials or the product itself.

Solutions:

  • Recrystallization: This is the most effective method for removing most impurities. The choice of solvent is critical. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed for purification, although this is less practical for large-scale synthesis.

  • Forced Degradation Studies: To identify potential degradation products, forced degradation studies under acidic, basic, oxidative, and photolytic conditions can be performed. This helps in developing an HPLC method that can separate all potential impurities.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common and effective method is the reaction of 3,5-dichloroaniline with dicyandiamide in an acidic aqueous or alcoholic medium, followed by heating under reflux. The product precipitates upon cooling and can be further purified by recrystallization.

Q2: What are the critical quality control tests for this compound?

The key quality control tests include:

  • Appearance: Visual inspection for physical state and color.

  • Identification: Confirmation of the chemical structure using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity: Quantitative analysis of the main compound and impurities, typically by HPLC.

  • Melting Point: A sharp melting point range indicates high purity. The reported melting point is around 251-255 °C.[1]

Q3: What are the expected spectral data for this compound?

  • ¹H NMR: The spectrum in a solvent like DMSO-d₆ would show characteristic signals for the aromatic protons of the dichlorophenyl ring and the protons of the biguanide moiety.

  • ¹³C NMR: The spectrum would display distinct signals for the carbons of the dichlorophenyl ring and the two carbons of the biguanide group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the free base (245.02 g/mol ) and characteristic fragmentation patterns.[2]

Q4: What are the acceptance criteria for the purity of this compound?

For research purposes, a purity of ≥98% as determined by HPLC is generally considered acceptable. For pharmaceutical applications, stricter purity requirements would be defined based on regulatory guidelines, with specific limits for known and unknown impurities.

Experimental Protocols

Synthesis of this compound

Materials:

  • 3,5-Dichloroaniline

  • Dicyandiamide

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dichloroaniline (1 equivalent) in ethanol.

  • Add an equimolar amount of dicyandiamide to the solution.

  • Slowly add concentrated hydrochloric acid (1.1 equivalents) while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1 hour.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

  • Dry the purified product under vacuum to a constant weight.

Quality Control Analytical Methods

1. High-Performance Liquid Chromatography (HPLC)

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and a buffer solution (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) in a gradient or isocratic elution.
Flow Rate 1.0 mL/min
Detection UV at 235 nm
Injection Volume 10 µL
Column Temperature 30 °C

2. ¹H and ¹³C NMR Spectroscopy

ParameterValue
Spectrometer 400 MHz or higher
Solvent DMSO-d₆
Internal Standard Tetramethylsilane (TMS)
Data to Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC for full characterization.

3. Mass Spectrometry (MS)

ParameterValue
Technique Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS)
Ionization Mode Positive
Data to Acquire Full scan mass spectrum to determine the molecular weight and fragmentation pattern.

Data Presentation

Table 1: Synthesis and Product Characterization Data

ParameterExpected Value
Theoretical Yield Calculated based on the limiting reagent.
Actual Yield Typically in the range of 70-85%.
Appearance White to off-white crystalline solid.
Melting Point 251-255 °C[1]
Purity (by HPLC) ≥98%

Table 2: HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ (pH 3.5)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-20 min: 90% B; 20-22 min: 90-10% B; 22-25 min: 10% B
Flow Rate 1.0 mL/min
Detection Wavelength 235 nm
Column Temperature 30 °C

Visualizations

Synthesis_Pathway 3,5-Dichloroaniline 3,5-Dichloroaniline Intermediate 3,5-Dichloroaniline->Intermediate + Dicyandiamide Dicyandiamide Dicyandiamide->Intermediate Product This compound Intermediate->Product HCl, Ethanol Reflux

Caption: Synthesis pathway of this compound.

QC_Workflow start Synthesized Product appearance Appearance Check start->appearance identification Identification (NMR, MS) appearance->identification purity Purity (HPLC) identification->purity pass Product Passes QC purity->pass Meets Specification fail Product Fails QC purity->fail Does Not Meet Specification repurify Repurify / Re-synthesize fail->repurify repurify->start

Caption: Quality control workflow for the final product.

Troubleshooting_Tree start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes ok Yield OK start->ok No extend_time Extend Reaction Time incomplete_reaction->extend_time Yes purification_loss High Loss During Purification? incomplete_reaction->purification_loss No check_temp Check Reflux Temperature extend_time->check_temp optimize_recrystallization Optimize Recrystallization purification_loss->optimize_recrystallization Yes side_reactions Check for Side Reactions purification_loss->side_reactions No

Caption: Troubleshooting decision tree for low synthesis yield.

References

Validation & Comparative

A Comparative Guide: Metformin vs. 1-(3,5-Dichlorophenyl)biguanide hydrochloride in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the well-established anti-cancer properties of metformin and the current state of knowledge regarding 1-(3,5-Dichlorophenyl)biguanide hydrochloride.

While metformin has been the subject of extensive research for its therapeutic potential in oncology, a comprehensive literature search reveals a notable absence of publicly available studies on the anti-cancer effects of this compound. Consequently, a direct experimental comparison is not feasible at this time. This guide will therefore provide a detailed analysis of metformin's performance in cancer cells, supported by experimental data, and will outline the necessary experimental framework to evaluate a compound like this compound.

Metformin: A Multi-faceted Anti-Cancer Agent

Metformin, a widely prescribed drug for type 2 diabetes, has garnered significant attention for its anti-neoplastic properties.[1][2][3] Its mechanisms of action are multifaceted, primarily revolving around the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[4][5][6]

Mechanism of Action

Metformin's anti-cancer effects are attributed to both indirect (systemic) and direct (cellular) actions. Systemically, metformin can reduce circulating insulin and insulin-like growth factor 1 (IGF-1) levels, which are known to promote tumor growth.[4]

Directly within cancer cells, metformin's primary mechanism involves the inhibition of the mitochondrial respiratory chain complex I.[5][7] This leads to a decrease in ATP production and an increase in the AMP:ATP ratio, subsequently activating LKB1, a tumor suppressor, which in turn phosphorylates and activates AMPK.[8]

Activated AMPK orchestrates a cascade of downstream effects that collectively inhibit cancer cell growth, proliferation, and survival. A major downstream target of AMPK is the mammalian target of rapamycin (mTOR) signaling pathway, which is often hyperactivated in cancer.[9][10][11] AMPK-mediated phosphorylation of tuberous sclerosis complex 2 (TSC2) and raptor leads to the inhibition of mTORC1, a central regulator of protein synthesis and cell growth.[6][9]

Effects on Cancer Cells

Cell Viability and Proliferation: Numerous in vitro studies have demonstrated that metformin can inhibit the proliferation of a wide range of cancer cell lines in a dose- and time-dependent manner.[4][12][13]

Apoptosis: Metformin has been shown to induce programmed cell death (apoptosis) in various cancer models.[14][15][16] This is often mediated through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[2][16]

Cell Cycle Arrest: The anti-proliferative effects of metformin are also linked to its ability to induce cell cycle arrest, primarily at the G0/G1 phase.[10][16] This is often associated with the downregulation of key cell cycle regulatory proteins like cyclin D1.[7][16]

Quantitative Data on Metformin's Anti-Cancer Effects

The following tables summarize quantitative data from various studies on the effects of metformin on cancer cell lines. It is important to note that the effective concentrations of metformin in vitro are often higher than the therapeutic plasma concentrations observed in diabetic patients.[4]

Cancer TypeCell LineIC50 ValueExposure TimeReference
Breast CancerMDA-MB-23151.4 mMNot Specified[17]
Breast CancerMDA-MB-45351.3 mMNot Specified[17]
Breast CancerBT474>100 mMNot Specified[17]
Cervical CancerHeLa7.492 µM72 hours
Colorectal CancerHCT1168 mM24 hours[18]
Colorectal CancerHCT1163.2 mM48 hours[18]
Colorectal CancerHCT1162.9 mM72 hours[18]
Colorectal CancerSW620~1.4 mM24, 48, or 72 hours[18]
Lung CancerA5492.11 mM (0.35 mg/ml)72 hours[19]
OsteosarcomaU2OS9.13 ± 0.3 mM72 hours[12]
OsteosarcomaMG638.72 ± 0.4 mM72 hours[12]
Osteosarcoma143B7.29 ± 0.7 mM72 hours[12]
Prostate CancerDU145>50 mM24 hours[13]
Cancer TypeCell LineMetformin ConcentrationEffect on ApoptosisReference
Breast CancerMDA-MB-2315 mM7.0% increase[14]
Breast CancerMDA-MB-23120 mM39.6% increase[14]
Breast CancerMDA-MB-43520 mM17.7% increase[14]
Oral Squamous Cell CarcinomaCAL2720 mM25.4% after 48h[16]
Oral Squamous Cell CarcinomaWSU-HN620 mM24.4% after 48h[16]
Oral Squamous Cell CarcinomaSCC2520 mM43.7% after 48h[16]
Pancreatic CancerPANC-120 mM16.36% increase[20]
Pancreatic CancerPANC-140 mM31.02% increase[20]

Signaling Pathways and Experimental Workflows

Metformin's Anti-Cancer Signaling Pathway

Metformin_Signaling_Pathway Metformin Metformin Mito_Complex_I Mitochondrial Complex I Metformin->Mito_Complex_I AMP_ATP_Ratio ↑ AMP/ATP Ratio Mito_Complex_I->AMP_ATP_Ratio Inhibition LKB1 LKB1 AMP_ATP_Ratio->LKB1 AMPK AMPK LKB1->AMPK Activation TSC2 TSC2 AMPK->TSC2 Activation Cell_Cycle_Arrest Cell Cycle Arrest (e.g., ↓ Cyclin D1) AMPK->Cell_Cycle_Arrest Apoptosis Apoptosis AMPK->Apoptosis mTORC1 mTORC1 TSC2->mTORC1 Inhibition Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Inhibition

Caption: Metformin's mechanism of action in cancer cells.

Generic Experimental Workflow for Evaluating Anti-Cancer Compounds

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Select Cancer Cell Lines Compound_Treatment Treat with Compound (e.g., 1-(3,5-Dichlorophenyl)biguanide HCl) Cell_Lines->Compound_Treatment Cell_Viability Cell Viability Assay (e.g., MTT, SRB) Compound_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Flow Cytometry) Compound_Treatment->Cell_Cycle_Analysis Western_Blot Western Blot (for signaling proteins) Compound_Treatment->Western_Blot Xenograft_Model Establish Tumor Xenograft Model in Mice Cell_Viability->Xenograft_Model In_Vivo_Treatment Administer Compound (e.g., Oral Gavage, IP Injection) Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Growth and Body Weight In_Vivo_Treatment->Tumor_Measurement IHC_TUNEL Immunohistochemistry (IHC) & TUNEL Staining of Tumors Tumor_Measurement->IHC_TUNEL

Caption: A typical workflow for assessing anti-cancer drug efficacy.

Experimental Protocols for Key Assays with Metformin

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of metformin (e.g., 0, 5, 10, 25, 50, 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining) [20]

  • Cell Seeding and Treatment: Seed cancer cells (e.g., PANC-1) in a 6-well plate and treat with different concentrations of metformin for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells.

Cell Cycle Analysis [16]

  • Cell Culture and Treatment: Culture cancer cells (e.g., CAL27) and treat with metformin (e.g., 20 mM) for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Metformin demonstrates significant anti-cancer activity across a variety of cancer types through well-defined mechanisms, primarily involving the activation of the AMPK signaling pathway and subsequent inhibition of mTOR. The provided quantitative data and experimental protocols offer a solid foundation for researchers investigating its therapeutic potential.

In contrast, there is a conspicuous absence of research on the anti-cancer properties of this compound in the public domain. To ascertain its potential as an anti-cancer agent and enable a meaningful comparison with metformin, it would be imperative to conduct a systematic evaluation following the experimental workflow outlined in this guide. Such studies would need to determine its effects on cancer cell viability, apoptosis, and cell cycle progression, as well as elucidate its underlying molecular mechanisms of action. Until such data becomes available, a direct comparison remains speculative.

References

A Comparative Mechanistic Analysis: 1-(3,5-Dichlorophenyl)biguanide hydrochloride and Phenformin

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular mechanisms of two potent biguanides, this guide offers a comparative analysis of 1-(3,5-Dichlorophenyl)biguanide hydrochloride and the well-characterized phenformin. Tailored for researchers, scientists, and drug development professionals, this document elucidates their core mechanisms of action, supported by experimental data and detailed protocols.

The biguanide class of drugs, most notably metformin, has been a cornerstone in the management of type 2 diabetes for decades. Beyond their antihyperglycemic effects, biguanides like phenformin have garnered significant interest for their potential applications in oncology due to their profound impact on cellular metabolism. This guide focuses on a comparative analysis of phenformin and the less-characterized this compound, exploring their shared primary mechanism and the structural nuances that likely differentiate their potency and cellular effects.

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

The principal mechanism of action for both phenformin and, by inference from its structure, this compound, is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2] This inhibition disrupts oxidative phosphorylation, leading to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio. This shift in the cell's energy status is the critical upstream event that triggers the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[3][4]

Activated AMPK orchestrates a cellular response to restore energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic, ATP-consuming processes. This cascade of events underlies the therapeutic effects of biguanides in metabolic diseases and their potential as anti-cancer agents.[5]

Structural Insights and Inferred Mechanism of this compound

While direct experimental data on the biological activity of this compound is scarce in publicly available literature, its mechanism of action can be inferred from its chemical structure and the established structure-activity relationships of biguanide derivatives.

The core biguanide structure is the pharmacophore responsible for the inhibition of mitochondrial complex I. The key differentiator among biguanide analogues is the substitution on the phenyl ring. Phenformin possesses a phenethyl group, which contributes to its lipophilicity and potent inhibition of mitochondrial respiration.[1]

In this compound, the presence of two chlorine atoms on the phenyl ring is expected to significantly influence its physicochemical properties, such as lipophilicity and electronic distribution. Studies on other chlorinated arylbiguanide derivatives have shown that such substitutions can enhance cytotoxic activity and the inhibition of cellular stress responses.[6][7] The dichlorophenyl moiety likely enhances the compound's ability to interact with and inhibit mitochondrial complex I, potentially leading to a potency comparable to or greater than that of phenformin.

Comparative Potency and Cellular Effects

Phenformin is recognized as a significantly more potent inhibitor of mitochondrial respiration than metformin.[2] This increased potency is attributed to its greater lipophilicity, which facilitates its accumulation within the mitochondrial matrix where Complex I is located.[2] While specific IC50 values for this compound are not available, the hydrophobic nature of the dichlorophenyl group suggests that it may also exhibit high potency.

The downstream consequences of mitochondrial complex I inhibition by both compounds are expected to be similar, primarily mediated by AMPK activation. This includes the inhibition of gluconeogenesis, suppression of the mTOR pathway, and induction of metabolic stress that can be selectively toxic to cancer cells.[1]

Table 1: Comparative Quantitative Data

ParameterThis compoundPhenformin
Mitochondrial Complex I Inhibition (IC50) Data not availableVaries by experimental conditions (µM to low mM range)
Cellular Oxygen Consumption Inhibition (IC50) Data not available~3.8 µM (143B and HepG2 cells)[8]
AMPK Activation Inferred to be a potent activatorPotent activator[9][10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway for biguanides and a typical experimental workflow for assessing their effects.

Biguanide_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cell Cell Mitochondrial_Complex_I Mitochondrial Complex I AMP_ATP_Ratio Increased AMP:ATP Ratio Mitochondrial_Complex_I->AMP_ATP_Ratio Decreased ATP Production Biguanide 1-(3,5-Dichlorophenyl)biguanide HCl or Phenformin Biguanide->Mitochondrial_Complex_I Inhibition AMPK AMPK AMP_ATP_Ratio->AMPK Activation Downstream_Targets Downstream Targets (e.g., mTOR inhibition, Gluconeogenesis inhibition) AMPK->Downstream_Targets Phosphorylation

Caption: Core signaling pathway of biguanide-induced AMPK activation.

Experimental_Workflow Cell_Culture Cell Culture (e.g., cancer cell line) Treatment Treatment with Biguanide or Vehicle Cell_Culture->Treatment Mitochondrial_Respiration_Assay Mitochondrial Respiration Assay (e.g., Seahorse XF Analyzer) Treatment->Mitochondrial_Respiration_Assay Western_Blot Western Blot for p-AMPK and Total AMPK Treatment->Western_Blot Data_Analysis Data Analysis and Comparison Mitochondrial_Respiration_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for comparing the effects of biguanides.

Experimental Protocols

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

Objective: To measure the real-time oxygen consumption rate (OCR) of cells treated with biguanides.

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.

  • Treatment: Treat cells with varying concentrations of this compound or phenformin for a specified duration.

  • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.

  • XF Analyzer Measurement: Load the plate into the Seahorse XF Analyzer. A baseline OCR is measured, followed by sequential injections of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Normalize OCR data to cell number or protein concentration. Compare the effects of the different biguanides on the various respiratory parameters.

Western Blot for AMPK Activation

Objective: To determine the effect of biguanides on the phosphorylation and activation of AMPK.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the biguanides for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK, Thr172).

    • After washing, incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AMPK as a loading control.

  • Densitometry: Quantify the band intensities to determine the ratio of p-AMPK to total AMPK.

Conclusion

Both phenformin and this compound are potent biguanides that are expected to exert their primary biological effects through the inhibition of mitochondrial complex I and subsequent activation of AMPK. While phenformin is a well-established potent mitochondrial inhibitor, the dichlorophenyl substitution on this compound suggests it is also likely to be a highly active compound. Further experimental studies are warranted to directly quantify the potency of this compound and to fully elucidate its pharmacological profile in comparison to other biguanides. The experimental protocols provided herein offer a robust framework for conducting such comparative studies.

References

A Comparative Guide to Biguanide Derivatives in Anticancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Metformin, Phenformin, and Buformin for Researchers and Drug Development Professionals

The repurposing of biguanide derivatives, traditionally used as antihyperglycemic agents, has garnered significant interest in oncology. This guide provides a comparative analysis of the three primary biguanides—metformin, phenformin, and buformin—focusing on their anticancer activity, mechanisms of action, and supported by experimental data.

Mechanism of Action: A Shared Pathway

The primary anticancer mechanism for all three biguanides involves the inhibition of Complex I in the mitochondrial electron transport chain.[1][2] This action decreases cellular ATP levels, leading to the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3][4] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and survival.[5][6] While this core mechanism is shared, the potency of mitochondrial inhibition and the subsequent downstream effects vary significantly among the derivatives.[2]

Biguanide_Signaling_Pathway cluster_0 Mitochondrion cluster_1 Cytosol Complex I Complex I LKB1 LKB1 Complex I->LKB1 ATP↓ Biguanides Biguanides Biguanides->Complex I Inhibition AMPK AMPK LKB1->AMPK Activation mTOR mTOR AMPK->mTOR Inhibition Cell Growth Cell Growth mTOR->Cell Growth Inhibition Proliferation Proliferation mTOR->Proliferation Inhibition

Figure 1. Core signaling pathway of biguanide derivatives.

Comparative Anticancer Potency: In Vitro Data

Experimental data consistently demonstrates a clear hierarchy in the anticancer potency of these derivatives. Phenformin is significantly more potent than metformin, with buformin exhibiting intermediate activity.[2][7] This is largely attributed to differences in their lipophilicity; phenformin's higher lipophilicity allows it to accumulate more readily within cells and mitochondria, independent of organic cation transporters that metformin relies on.[8][9]

The half-maximal inhibitory concentration (IC50) is a key metric for comparing drug potency. The tables below summarize IC50 values from various studies, illustrating the superior potency of phenformin and buformin across different cancer cell lines.

Table 1: Comparative IC50 Values of Biguanides in Various Cancer Cell Lines (72-hour treatment)

Cell Line (Cancer Type)Metformin (mM)Phenformin (mM)Buformin (µM)Data Source(s)
ECC-1 (Endometrial)1.6-150[10]
Ishikawa (Endometrial)1.4-8[10]
SKOV3 (Ovarian)>10 (approx.)0.9-[8]
Hey (Ovarian)>10 (approx.)1.75-[8]
IGROV-1 (Ovarian)>10 (approx.)0.8-[8]
C33A (Cervical)--236.2[11]
Hcc94 (Cervical)--166.1[11]
SiHa (Cervical)--622.8[11]
HeLa (Cervical)--1202[11]
SH-SY5Y (Neuroblastoma)No IC50 obtained2.76-[9]
T47D (Breast)13.980.19-[12]
MDA-MB-231 (Breast)8.890.09-[12]

Note: IC50 values are highly dependent on experimental conditions and cell line. This table is for comparative purposes.

Studies have shown that the EC50 of metformin can be 25 to over 15,000,000 times higher than that of phenformin in various cancer cell lines, including melanoma, breast, colon, lung, and prostate cancer.[13] Similarly, buformin demonstrates significantly lower IC50 values than metformin in endometrial cancer cells.[10]

Experimental Protocols

Accurate and reproducible data are the foundation of comparative analysis. Below are detailed methodologies for key experiments used to evaluate the anticancer activity of biguanides.

Experimental_Workflow start Cancer Cell Culture treatment Treat with Biguanide (Metformin, Phenformin, Buformin) at various concentrations start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V / PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) treatment->cell_cycle data Data Analysis (IC50, Apoptosis %, Cell Cycle Distribution) viability->data apoptosis->data cell_cycle->data end Comparative Evaluation data->end

Figure 2. General workflow for assessing anticancer activity.

1. Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.[14]

  • Principle: Living cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[15] The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16][17]

    • Treatment: Replace the medium with fresh medium containing serial dilutions of the biguanide derivatives. Include untreated and vehicle controls.

    • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[18]

    • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours to allow formazan crystal formation.[16]

    • Solubilization: Carefully remove the MTT medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[16]

    • Measurement: Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[19][20]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[21]

  • Protocol:

    • Cell Preparation: Culture and treat cells with biguanides as desired. Harvest both adherent and floating cells.[20]

    • Washing: Wash cells with cold PBS and then resuspend in 1X Binding Buffer.[21]

    • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.[19]

    • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[21]

    • Analysis: Analyze the samples by flow cytometry within one hour.[22] Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[20]

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[23]

  • Principle: PI is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for discrimination between cell cycle phases.

  • Protocol:

    • Cell Collection: Harvest treated and control cells and wash with PBS.

    • Fixation: Fix the cells by adding them dropwise to cold 70% ethanol while vortexing to prevent clumping.[24][25] Cells can be stored at 4°C for several weeks.[25]

    • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[24]

    • Staining: Resuspend the cell pellet in a PI staining solution that also contains RNase A to prevent staining of double-stranded RNA.[23][25]

    • Incubation: Incubate for at least 30 minutes at room temperature.[24]

    • Analysis: Analyze the samples by flow cytometry, measuring the PI fluorescence on a linear scale.[23]

Safety and Clinical Considerations

The primary factor limiting the clinical use of phenformin and buformin is their increased risk of lactic acidosis, a serious metabolic complication.[2] Phenformin was withdrawn from the market in many countries due to a 10- to 20-fold higher risk of this side effect compared to metformin.[8][10] Metformin's favorable safety profile is a key reason it remains a first-line therapy for type 2 diabetes and the primary biguanide investigated in clinical cancer trials.[2][4]

Comparative_Properties Biguanides Biguanide Derivatives Metformin Metformin Biguanides->Metformin Phenformin Phenformin Biguanides->Phenformin Buformin Buformin Biguanides->Buformin Potency Anticancer Potency Metformin->Potency Low Toxicity Lactic Acidosis Risk Metformin->Toxicity Low Phenformin->Potency High Phenformin->Toxicity High Buformin->Potency Intermediate Buformin->Toxicity Intermediate-High

Figure 3. Comparison of biguanide properties.

Conclusion

Preclinical evidence strongly indicates that phenformin and buformin are significantly more potent anticancer agents than metformin in vitro and in vivo.[10][26][27] However, this increased potency is coupled with a higher risk of toxicity, primarily lactic acidosis.[2] Metformin's established safety profile makes it the most viable candidate for current clinical trials.[8] Future research may focus on developing strategies to mitigate the toxicity of phenformin and buformin or on designing novel biguanide derivatives that retain high potency with an improved safety profile, potentially offering more powerful tools in the fight against cancer.

References

Unraveling the Efficacy of 1-(3,5-Dichlorophenyl)biguanide hydrochloride: A Comparative Analysis with Known Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the putative dihydrofolate reductase inhibitor 1-(3,5-Dichlorophenyl)biguanide hydrochloride against established agents, providing a framework for future research and drug development.

Introduction

This compound is a synthetic compound belonging to the biguanide class of molecules. While direct experimental data on its specific biological targets and efficacy are limited in publicly available literature, its structural similarity to other pharmacologically active biguanides, such as the antimalarial drug proguanil, suggests a potential mechanism of action as a dihydrofolate reductase (DHFR) inhibitor.[1][2] DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids, making it a key target for various antimicrobial and anticancer therapies.[3][4][5]

This guide provides a comparative overview of this compound alongside well-established DHFR inhibitors: methotrexate, a cornerstone in cancer chemotherapy and autoimmune disease treatment; pyrimethamine, an antiprotozoal agent; and cycloguanil, the active metabolite of proguanil used for malaria prophylaxis.[2][4] This comparison aims to offer a valuable resource for researchers and drug development professionals by contextualizing the potential efficacy of this compound and outlining the experimental frameworks necessary for its evaluation.

Comparative Efficacy of DHFR Inhibitors

The following table summarizes key quantitative data for known DHFR inhibitors. The data for this compound is presented as "To Be Determined" (TBD) to highlight the need for empirical investigation.

CompoundTarget Organism/Cell LineIC50 (nM)Ki (nM)Reference
This compound TBDTBDTBDN/A
MethotrexateHuman (various cancer cell lines)3 - 200.003 - 0.1[4]
PyrimethaminePlasmodium falciparum0.5 - 2~0.2[4]
Cycloguanil (active metabolite of Proguanil)Plasmodium falciparum1 - 5~1[1][6]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Experimental Protocols

To empirically determine the efficacy of this compound as a DHFR inhibitor, the following established experimental protocols can be employed.

1. DHFR Enzyme Inhibition Assay

  • Objective: To determine the direct inhibitory effect of the compound on purified DHFR enzyme from various species (e.g., human, bacterial, protozoal).

  • Methodology:

    • Recombinant DHFR enzyme is incubated with its substrate, dihydrofolate, and the cofactor NADPH.

    • The rate of NADPH oxidation to NADP+ is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.

    • The assay is performed in the presence of varying concentrations of this compound to determine the IC50 value.

    • To determine the inhibition constant (Ki), the assay is repeated with different concentrations of the substrate, and the data are fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Lineweaver-Burk).

2. Cell-Based Proliferation Assays

  • Objective: To assess the cytostatic or cytotoxic effects of the compound on various cell lines.

  • Methodology:

    • Cancer cell lines (e.g., HeLa, MCF-7) or microbial cultures (e.g., E. coli, P. falciparum) are seeded in multi-well plates.

    • The cells are treated with a range of concentrations of this compound.

    • After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using assays such as MTT, XTT, or CellTiter-Glo, which measure metabolic activity.

    • The results are used to calculate the concentration of the compound that inhibits cell growth by 50% (GI50).

3. In Vivo Efficacy Studies

  • Objective: To evaluate the therapeutic efficacy of the compound in animal models of disease.

  • Methodology:

    • For anticancer evaluation, human tumor xenografts are established in immunocompromised mice.

    • For antimicrobial evaluation, animals are infected with the target pathogen.

    • The animals are then treated with this compound at various doses and schedules.

    • Efficacy is determined by measuring tumor growth inhibition or reduction in pathogen load compared to a control group.

Visualizing the DHFR Inhibition Pathway and Experimental Workflow

The following diagrams illustrate the central role of DHFR in cellular metabolism and a typical workflow for evaluating a novel inhibitor.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis One-carbon donor NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis Inhibitor 1-(3,5-Dichlorophenyl)biguanide hydrochloride Inhibitor->DHFR Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzyme_Assay DHFR Enzyme Inhibition Assay (Determine IC50, Ki) Cell_Assay Cell-Based Proliferation Assay (Determine GI50) Animal_Model Animal Model of Disease (Xenograft or Infection) Cell_Assay->Animal_Model Efficacy_Study In Vivo Efficacy Study (Tumor/Pathogen Reduction) Compound 1-(3,5-Dichlorophenyl)biguanide hydrochloride Compound->Enzyme_Assay

References

cross-validation of "1-(3,5-Dichlorophenyl)biguanide hydrochloride" activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of biguanide activity, with a focus on Proguanil and other derivatives, benchmarked against the standard chemotherapeutic agent Doxorubicin.

Introduction

Biguanides, a class of drugs traditionally used in the management of type 2 diabetes, have garnered significant interest for their potential as anticancer agents. Their proposed mechanism of action, primarily involving the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway, offers a promising avenue for cancer therapy. This guide provides a comparative analysis of the in vitro activity of several biguanide compounds against common breast cancer cell lines. While the primary focus was to be on "1-(3,5-Dichlorophenyl)biguanide hydrochloride," a comprehensive literature search yielded limited specific data for this particular compound. Therefore, this guide pivots to a broader comparison of commercially available and well-documented biguanides: Proguanil, Metformin, and Phenformin. Their cytotoxic activities are compared with Doxorubicin, a widely used chemotherapeutic agent in breast cancer treatment.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various biguanides and Doxorubicin in different breast cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency.

CompoundCell LineIC50 (µM)Treatment DurationAssay
Proguanil MCF-740-70[1][2]72hSRB[1][2]
MDA-MB-23140-70[1][2]72hSRB[1][2]
HCC180640-70[1][2]72hSRB[1][2]
4T1 (murine)40-70[1][2]72hSRB[1][2]
OVCAR-3 (ovarian)22.4[3]72hMTT[3]
SKOV-3 (ovarian)45.7[3]72hMTT[3]
Metformin MCF-7>100,000[4]Not SpecifiedNot Specified
MDA-MB-23151,400[4]Not SpecifiedNot Specified
HCT116 (colorectal)3,200[5]48hMTS[5]
SW620 (colorectal)1,400[5]Not SpecifiedMTS[5]
A549 (lung)2,110[6]72hTrypan Blue[6]
Phenformin MCF-71,184[7]Not SpecifiedNot Specified
MDA-MB-2312,347[7]Not SpecifiedNot Specified
SKBR375[8]Not SpecifiedMTT[8]
SH-SY5Y (neuroblastoma)2,760[9]72hNot Specified
Doxorubicin MCF-78.306[10]48hSRB[10]
MDA-MB-2316.602[10]48hSRB[10]
MCF-71[11]Not SpecifiedMTT[11]
MDA-MB-2311[11]Not SpecifiedMTT[11]
T47D8.53[12]Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and cross-study comparisons.

Cell Viability Assays (MTT and SRB)

1. Cell Seeding:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

2. Drug Treatment:

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Proguanil, Metformin, Phenformin, Doxorubicin). A vehicle control (e.g., DMSO or PBS) is also included.

  • The plates are incubated for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • The medium is then carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

4. SRB (Sulphorhodamine B) Assay:

  • Following drug treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • The plates are washed with water and air-dried.

  • Cells are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • The plates are washed with 1% acetic acid to remove unbound dye and then air-dried.

  • The bound dye is solubilized with 10 mM Tris base solution.

  • The absorbance is measured at a wavelength of 510 nm.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cells are seeded in 6-well plates and treated with the compounds of interest for the desired time.

  • Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • The cell pellet is resuspended in 1X Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Western Blotting
  • Cells are treated with the test compounds, and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • The membrane is then incubated with primary antibodies against target proteins (e.g., p-AMPK, p-mTOR, cleaved PARP, Caspase-3) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

G cluster_0 Biguanide Action cluster_1 Cellular Signaling Biguanide Biguanide AMPK AMPK Biguanide->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Promotes Protein_Synthesis Protein Synthesis & Cell Growth mTOR->Protein_Synthesis Promotes

G Start Start Cell_Culture Cell Culture (e.g., MCF-7, MDA-MB-231) Start->Cell_Culture Drug_Treatment Drug Treatment (Biguanides, Doxorubicin) Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (MTT / SRB) Drug_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Drug_Treatment->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Drug_Treatment->Western_Blot Data_Analysis Data Analysis (IC50, etc.) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Structure-Activity Relationship of Dichlorophenyl Biguanides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biguanide scaffold, a cornerstone in the development of therapeutics for diabetes and malaria, has garnered significant interest for its potential in oncology. This guide provides a comparative analysis of the structure-activity relationship (SAR) of dichlorophenyl and related chlorophenyl biguanides, with a primary focus on their emerging role as antitumor agents. By examining how structural modifications—specifically the position of chlorine atoms on the phenyl ring and the length of the alkyl linker—influence biological activity, we aim to provide actionable insights for the rational design of next-generation biguanide-based therapeutics.

Comparative Analysis of Biological Activity

Recent research has focused on the development of arylbiguanide derivatives as selective antitumor agents that target the unique metabolic state of the tumor microenvironment (TME). A key strategy for cancer cells to survive under the hypoxic and nutrient-deprived conditions of the TME is the activation of stress response pathways, such as the Hypoxia-Inducible Factor-1 (HIF-1) and the Unfolded Protein Response (UPR) pathways. Biguanides have been shown to inhibit these survival mechanisms, leading to selective cytotoxicity in cancer cells.

The following table summarizes the biological activity of a series of chlorophenyl biguanide derivatives, highlighting the impact of chlorine substitution and linker length on their ability to inhibit stress response pathways and exert selective cytotoxicity against cancer cells under glucose deprivation.

CompoundStructure (Ar-Linker-Biguanide)HIF-1 Inhibition IC₅₀ (µM) [a]UPR Inhibition IC₅₀ (µM) [b]Selective Cytotoxicity IC₅₀ (µM) [c]
Phenformin Phenyl-(CH₂)₂-Biguanide9.0 ± 1.221.1 ± 1.118.0 ± 1.0
1 2-Chlorophenyl-(CH₂)₂-Biguanide7.9 ± 0.618.4 ± 1.312.0 ± 0.9
2 3-Chlorophenyl-(CH₂)₂-Biguanide8.5 ± 0.819.0 ± 1.515.0 ± 1.2
3 4-Chlorophenyl-(CH₂)₂-Biguanide8.8 ± 0.720.1 ± 1.816.0 ± 1.3
4 2-Chlorophenyl-(CH₂)₅-Biguanide1.0 ± 0.1 7.5 ± 0.1 1.9 ± 0.1
Chlorproguanil 3,4-Dichlorophenyl-BiguanideN/AN/AAntimalarial IC₅₀: 2.1 µM [d]

Data Footnotes: [a] Inhibitory concentration against HIF-1-responsive luciferase reporter gene expression in HEK293 cells under hypoxic (1% O₂) conditions. [b] Inhibitory concentration against GRP78 promoter-driven luciferase reporter gene expression in HEK293 cells treated with 2-deoxyglucose. [c] Selective cytotoxicity against HT29 colon cancer cells under glucose-deprived conditions, as determined by MTT assay.[1] [d] Antimalarial activity (IC₅₀) against the K1 isolate of Plasmodium falciparum.[2] N/A: Data not available in the cited literature for this specific assay.

Key Structure-Activity Relationship Insights

The data reveals critical structural features that govern the antitumor activity of chlorophenyl biguanides:

  • Impact of Chlorine Substitution: The introduction of a single chlorine atom to the phenyl ring of phenformin generally enhances activity. Notably, substitution at the ortho position (Compound 1 ) provides a slight improvement in potency across all tested parameters compared to meta (Compound 2 ) and para (Compound 3 ) substitutions.[1]

  • Crucial Role of the Alkylene Linker: A dramatic increase in potency is observed when the ethylene linker -(CH₂)₂- is extended to a pentylene linker -(CH₂)₅-. The o-chlorophenyl derivative with a five-carbon linker (Compound 4 ) demonstrates the most potent activity, with an 8-fold increase in HIF-1 inhibition and a 9-fold increase in selective cytotoxicity compared to the parent phenformin.[1] This suggests that the hydrophobicity and conformational flexibility conferred by the longer linker are critical for optimal interaction with the biological target.

  • Dichlorophenyl Substitution: While comprehensive comparative data for various dichlorophenyl isomers in antitumor assays is limited, the established antimalarial drug Chlorproguanil features a 3,4-dichlorophenyl moiety. Its primary mechanism in malaria is the inhibition of dihydrofolate reductase (DHFR).[3] The SAR for antimalarial biguanides indicates that dihalogen substitution at the C3 and C4 positions of the aromatic ring yields potent drugs.[4]

Signaling Pathway and SAR Visualization

The antitumor effect of these biguanide derivatives is linked to their ability to disrupt cancer cell metabolism and stress responses. A key target is the HIF-1α signaling pathway, which is crucial for tumor adaptation to hypoxia. The following diagram illustrates the mechanism of action and summarizes the key structure-activity relationships.

Caption: Mechanism and SAR of dichlorophenyl biguanides in cancer.

Experimental Protocols

The following are detailed methodologies for the key experiments used to generate the data presented in this guide.

Selective Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the selective cytotoxicity of compounds under nutrient-deprived conditions.

  • Cell Seeding: Human colon cancer cells (e.g., HT29) are seeded into 96-well plates at a density of 3.0 x 10³ cells per well and cultured overnight to allow for attachment.

  • Compound Treatment: Cells are then treated with various concentrations of the test biguanide derivatives in either normal glucose-containing medium or a glucose-free medium. A vehicle control (e.g., DMSO) is run in parallel. The incubation period is typically 48 hours.

  • MTT Addition: After the treatment period, the medium is replaced with fresh normal medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan crystals formed by metabolically active cells.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined as the concentration of the compound that causes a 50% reduction in cell viability under glucose-deprived conditions.[1]

HIF-1α Inhibition Assay (Luciferase Reporter Assay)

This cell-based assay quantifies the transcriptional activity of HIF-1 to screen for inhibitors.

  • Cell Line: A stable cell line (e.g., HEK293) expressing a HIF-1-responsive luciferase reporter gene is used. This reporter construct contains multiple copies of a hypoxia response element (HRE) upstream of a luciferase gene.

  • Plating and Treatment: Cells are seeded in 96-well plates. After allowing for attachment, they are treated with various concentrations of the test compounds.

  • Hypoxic Induction: The plates are then incubated under hypoxic conditions (e.g., 1% O₂) for a period sufficient to induce HIF-1α stabilization and transcriptional activity (typically 16-24 hours).

  • Cell Lysis and Luciferase Assay: Following hypoxic incubation, the cells are lysed, and a luciferase assay reagent is added to the lysate. The resulting luminescence, which is proportional to the HIF-1 transcriptional activity, is measured using a luminometer.

  • Data Analysis: The luminescence signal from compound-treated cells is normalized to that of vehicle-treated control cells. The IC₅₀ value is calculated as the compound concentration that inhibits 50% of the hypoxia-induced luciferase activity.[1]

In Vitro Antiplasmodial Activity Assay ([³H]Hypoxanthine Incorporation)

This assay measures the proliferation of Plasmodium falciparum by quantifying the incorporation of a radiolabeled nucleic acid precursor.

  • Parasite Culture: A chloroquine-resistant (e.g., K1) or sensitive strain of P. falciparum is maintained in continuous culture in human erythrocytes using RPMI 1640 medium supplemented with human serum.

  • Assay Setup: In a 96-well microtiter plate, serial dilutions of the test compounds are added to wells containing a suspension of parasitized and uninfected erythrocytes (final hematocrit of 1%).

  • Incubation: The plates are incubated for 24 hours at 37°C in a low oxygen atmosphere (e.g., 4% CO₂).

  • Radiolabeling: [³H]hypoxanthine (1 µCi per well) is added to each well, and the plates are incubated for an additional 24 hours.

  • Harvesting and Scintillation Counting: The cells are harvested onto glass-fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined as the drug concentration that inhibits 50% of the [³H]hypoxanthine uptake compared to untreated control parasites.[2]

References

Assessing the Specificity of 1-(3,5-Dichlorophenyl)biguanide hydrochloride: A Proposed Research and Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there is a significant lack of publicly available data on the specific biological targets and overall selectivity of the compound 1-(3,5-Dichlorophenyl)biguanide hydrochloride. While the biguanide chemical class, which includes well-known drugs like metformin, is associated with a range of biological activities from antidiabetic to antimicrobial and anticancer, the specific activity profile of this dichlorophenyl-substituted analogue remains uncharacterized.

This guide outlines a proposed series of experiments to comprehensively assess the specificity of this compound. It further provides a framework for how the resulting data could be structured and presented in a comparative format to inform researchers and drug development professionals of its potential therapeutic applications and off-target liabilities.

Proposed Experimental Workflow for Specificity Profiling

To ascertain the biological targets and specificity of this compound, a multi-tiered experimental approach is recommended. This workflow is designed to first identify the primary target class and then to quantify the compound's selectivity against a broader panel of related and unrelated biomolecules.

G cluster_0 Tier 1: Broad Initial Screening cluster_1 Tier 2: Target Deconvolution & Primary Target Identification cluster_2 Tier 3: In-depth Specificity & Off-Target Profiling cluster_3 Tier 4: Comparative Analysis Broad Screening Initial Broad Panel Screening (e.g., GPCRs, Kinases, Ion Channels) Target ID Target Identification from Hits (e.g., Affinity Chromatography, Proteomics) Broad Screening->Target ID Identifies potential target classes Phenotypic Screening Cell-Based Phenotypic Assays (e.g., Proliferation, Metabolism) Phenotypic Screening->Target ID Provides functional context Dose-Response Dose-Response Assays on Putative Targets Target ID->Dose-Response Confirms primary targets Selectivity Panel Expanded Selectivity Profiling (Against related target families) Dose-Response->Selectivity Panel Quantifies potency (IC50/EC50) Cellular Target Engagement Cellular Thermal Shift Assay (CETSA) or NanoBRET Selectivity Panel->Cellular Target Engagement Validates intracellular target interaction Comparison Head-to-Head Comparison with Structurally or Functionally Related Compounds Cellular Target Engagement->Comparison G Compound 1-(3,5-Dichlorophenyl)biguanide HCl Mitochondria Mitochondrial Complex I Compound->Mitochondria Inhibits AMPK AMPK Mitochondria->AMPK Activates (via increased AMP/ATP ratio) ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits Glycolysis Glycolysis AMPK->Glycolysis Stimulates Fatty Acid Synthesis Fatty Acid Synthesis ACC->Fatty Acid Synthesis Decreased Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Decreased

A Comparative Analysis of Biguanide Toxicity Profiles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the toxicity profiles of three biguanide compounds: metformin, phenformin, and buformin. Aimed at researchers, scientists, and drug development professionals, this document synthesizes key toxicity data, details relevant experimental methodologies, and visualizes associated cellular pathways to facilitate an objective understanding of the relative safety of these compounds.

Executive Summary

Metformin, phenformin, and buformin are structurally related biguanide drugs historically used as oral antihyperglycemic agents. While metformin remains a first-line therapy for type 2 diabetes, phenformin and buformin have been largely withdrawn from most markets due to a significantly higher risk of severe adverse effects, most notably lactic acidosis. This guide will delve into the quantitative and qualitative differences in their toxicity, providing the necessary data and protocols for further research and development in this area.

Comparative Toxicity Data

The toxicity profiles of metformin, phenformin, and buformin are most significantly distinguished by their propensity to cause lactic acidosis and the severity of their gastrointestinal side effects. The following tables summarize key quantitative data to illustrate these differences.

Table 1: Acute Toxicity and Lactic Acidosis Incidence
ParameterMetforminPhenforminBuformin
Oral LD50 (rat) ~1000-3000 mg/kg938 mg/kg[1][2][3][4]300 mg/kg (oral, mouse)
Incidence of Lactic Acidosis (per 100,000 person-years) 2.4-9[5]40-64[5]Higher than metformin, but specific incidence rates are less documented.
EC50 for Lactic Acidosis (in rats, µM) 7344.97119
Table 2: Common Gastrointestinal Side Effects
Side EffectMetformin (Incidence)PhenforminBuformin
Diarrhea ~10-53%Commonly reportedCommonly reported
Nausea/Vomiting ~7-26%Commonly reportedCommonly reported
Abdominal Pain ~5-10%Commonly reportedCommonly reported
Bloating/Flatulence ~5-12%Commonly reportedCommonly reported
Anorexia CommonCommonCommon

Incidence for metformin varies depending on the study, dose, and formulation (immediate-release vs. extended-release).[7][10][11][12]

Key Signaling Pathways in Biguanide Toxicity

The primary mechanism underlying the therapeutic effect and toxicity of biguanides is the inhibition of mitochondrial respiratory chain complex I. This inhibition leads to a decrease in ATP production and an increase in the AMP:ATP ratio, subsequently activating AMP-activated protein kinase (AMPK). However, the varying potencies of these drugs in inhibiting complex I contribute to their different toxicity profiles. Phenformin is the most potent inhibitor, followed by buformin, and then metformin. This potent inhibition by phenformin and buformin is a key factor in their higher risk of causing lactic acidosis.

Comparative Biguanide Mechanism and Toxicity Pathway Metformin Metformin Mitochondrion Mitochondrion Metformin->Mitochondrion Enters Cell Phenformin Phenformin Phenformin->Mitochondrion Enters Cell Buformin Buformin Buformin->Mitochondrion Enters Cell ComplexI Mitochondrial Complex I Mitochondrion->ComplexI ATP_prod ATP Production ↓ ComplexI->ATP_prod Inhibition AMP_ratio AMP:ATP Ratio ↑ ATP_prod->AMP_ratio Glycolysis Anaerobic Glycolysis ↑ ATP_prod->Glycolysis AMPK AMPK Activation AMP_ratio->AMPK Gluconeogenesis Hepatic Gluconeogenesis ↓ AMPK->Gluconeogenesis Lactate Lactate Production ↑ Glycolysis->Lactate LacticAcidosis Lactic Acidosis Lactate->LacticAcidosis Accumulation

Comparative mechanism of action and toxicity pathway for biguanides.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments cited in the assessment of biguanide toxicity are provided below.

In Vivo Model of Biguanide-Induced Lactic Acidosis in Rats

This protocol is designed to establish a reproducible model of lactic acidosis in rats for pharmacological and physiological studies.

  • Animals: Male Wistar or Sprague-Dawley rats (200-250g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Drug Administration:

    • Prepare a fresh solution of the biguanide (e.g., phenformin hydrochloride) in sterile saline or water.

    • Administer the biguanide solution via oral gavage or intraperitoneal injection. Dosing will vary depending on the specific biguanide and the desired severity of lactic acidosis. For phenformin, a dose of 50-100 mg/kg can be used as a starting point.

  • Blood Sampling:

    • At predetermined time points (e.g., 1, 2, 4, and 6 hours post-administration), collect blood samples from the tail vein or via cardiac puncture under terminal anesthesia.

    • Use tubes containing an anticoagulant (e.g., EDTA or heparin) and a glycolysis inhibitor (e.g., sodium fluoride) to prevent ex vivo lactate production.

  • Lactate Measurement:

    • Immediately analyze whole blood or plasma for lactate concentration using a blood gas analyzer or a commercially available lactate assay kit.

    • Measure blood pH and bicarbonate levels to confirm metabolic acidosis.

  • Data Analysis: Compare blood lactate levels, pH, and bicarbonate between the biguanide-treated group and a vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).

In Vitro Lactate Production Assay

This assay measures the effect of biguanides on lactate production in cultured cells.

  • Cell Culture: Plate cells (e.g., HepG2 human hepatoma cells or primary hepatocytes) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Replace the culture medium with fresh medium containing various concentrations of the biguanide (e.g., metformin, phenformin, or buformin) or a vehicle control.

    • Incubate the cells for a specified period (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant for lactate measurement.

  • Lactate Measurement:

    • Use a commercially available colorimetric or fluorometric lactate assay kit.

    • Follow the manufacturer's instructions to measure the lactate concentration in the collected supernatants.

    • Normalize the lactate concentration to the total protein content or cell number in each well.

  • Data Analysis: Plot the lactate production against the biguanide concentration to determine the dose-response relationship.

Seahorse XF Cell Mito Stress Test

This assay assesses the impact of biguanides on mitochondrial respiration in real-time.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Assay Preparation:

    • Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

    • On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates like glucose, pyruvate, and glutamine.

    • Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes.

  • Compound Loading: Load the injection ports of the sensor cartridge with the following compounds:

    • Port A: Biguanide of interest or vehicle control.

    • Port B: Oligomycin (ATP synthase inhibitor).

    • Port C: FCCP (uncoupling agent).

    • Port D: Rotenone/antimycin A (Complex I and III inhibitors).

  • Assay Execution: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and run the Cell Mito Stress Test protocol.

  • Data Analysis: The instrument software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. Compare these parameters between biguanide-treated and control cells.

Seahorse XF Cell Mito Stress Test Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Seed Cells in XF Microplate Equilibrate_Plate Equilibrate Cell Plate Cell_Seeding->Equilibrate_Plate Hydrate_Cartridge Hydrate Sensor Cartridge Load_Compounds Load Compounds into Sensor Cartridge Hydrate_Cartridge->Load_Compounds Prepare_Medium Prepare Assay Medium Prepare_Medium->Equilibrate_Plate Run_Assay Run Seahorse XF Analyzer Equilibrate_Plate->Run_Assay Load_Compounds->Run_Assay Analyze_OCR Analyze Oxygen Consumption Rate (OCR) Run_Assay->Analyze_OCR Calculate_Parameters Calculate Mitochondrial Function Parameters Analyze_OCR->Calculate_Parameters Compare_Groups Compare Biguanide vs. Control Calculate_Parameters->Compare_Groups

Workflow for the Seahorse XF Cell Mito Stress Test.
MTT Assay for Cellular Cytotoxicity

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of biguanides.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing a range of concentrations of the biguanide to be tested. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each biguanide concentration relative to the vehicle control. Plot the cell viability against the log of the biguanide concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

Conclusion

The comparative analysis of metformin, phenformin, and buformin highlights a clear trade-off between potency and toxicity. While phenformin and buformin are more potent inhibitors of mitochondrial complex I, this increased potency is directly linked to a substantially higher risk of life-threatening lactic acidosis, leading to their withdrawal from widespread clinical use. Metformin, with its more favorable safety profile, remains the cornerstone of oral therapy for type 2 diabetes. The experimental protocols provided in this guide offer standardized methods for researchers to further investigate the nuanced mechanisms of biguanide toxicity and to aid in the development of safer and more effective metabolic modulators.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-(3,5-Dichlorophenyl)biguanide Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1-(3,5-Dichlorophenyl)biguanide hydrochloride, drawing from established safety data sheets to deliver clear and actionable instructions.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Ensure that all handling occurs in a well-ventilated area to avoid inhalation of any dust or aerosols.[1][2][3]

In the event of a spill, contain the material using an absorbent, non-combustible material such as sand or earth. Do not allow the chemical to enter drains or waterways.[4] The collected spillage should be treated as hazardous waste and disposed of according to the procedures outlined below.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to national and local regulations. The primary method of disposal is through an approved hazardous waste disposal plant.[1][2][5]

  • Container Management : Keep the compound in its original container where possible. Do not mix it with other waste materials. The container, even if empty, should be handled as if it contains the product.

  • Waste Classification : This material is classified as hazardous waste.[1][2] It is imperative to label the waste container clearly with the chemical name and any relevant hazard symbols.

  • Collection and Storage : Store the waste material in a designated, secure area away from incompatible materials. The storage area should be cool and well-ventilated.[1][2]

  • Engage a Licensed Waste Disposal Service : Contact a certified hazardous waste disposal company to arrange for the collection and transportation of the chemical waste. Ensure the service provider is knowledgeable and equipped to handle this type of compound.

  • Documentation : Maintain a record of the disposal process, including the name of the waste disposal company, the date of collection, and the quantity of waste disposed of.

Quantitative Data for Disposal

Currently, publicly available safety data sheets and documentation do not provide specific quantitative data, such as concentration limits for disposal or detailed experimental protocols for neutralization. The consistent recommendation is to treat the compound as hazardous waste and to entrust its disposal to a licensed professional service.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Start: Identify Waste This compound B Is the material in its original container? A->B C Yes B->C D No B->D F Store in a designated, secure, and well-ventilated hazardous waste area. E Transfer to a suitable, labeled, and sealed hazardous waste container. D->E E->F G Contact and schedule pickup with a licensed hazardous waste disposal service. F->G H Complete all required waste manifest and documentation. G->H I End: Waste has been safely and properly disposed of. H->I

Disposal Workflow for this compound.

References

Personal protective equipment for handling 1-(3,5-Dichlorophenyl)biguanide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(3,5-Dichlorophenyl)biguanide hydrochloride. The following procedures are based on established safety data for structurally similar guanidine compounds and are designed to ensure a safe laboratory environment.

Hazard Identification:

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is essential when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side shields or a face shield.[2][3]Protects against potential splashes and airborne particles that can cause serious eye irritation.[1][4]
Skin Protection Nitrile rubber gloves (minimum 0.11mm thickness) and a chemically resistant lab coat.[5]Prevents skin contact, which can cause irritation.[1][4] Gloves should be inspected before use and disposed of properly after handling.[5]
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.[2][5] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95) is recommended.[5]Minimizes inhalation of potentially harmful dust or aerosols.[1][4]
Footwear Closed-toe shoes, preferably chemical-resistant boots.[1]Protects feet from potential spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for minimizing exposure and ensuring safety.

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations.[2]

    • Verify that an eyewash station and safety shower are readily accessible.[2]

    • Prepare all necessary equipment and reagents before handling the compound.

    • Clearly label all containers with the chemical name and any associated hazards.[6]

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • Avoid the formation of dust and aerosols.[5]

    • Wash hands thoroughly after handling and before breaks.[1][3]

    • Do not eat, drink, or smoke in the handling area.[1][5]

  • Spill Response:

    • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][5]

    • Large Spills: Evacuate the area and alert the appropriate emergency response team.[1] Prevent the spilled material from entering drains or waterways.[1]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Get medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

As a halogenated organic compound, this compound must be disposed of as hazardous waste.

  • Waste Collection:

    • Collect waste in a designated, clearly labeled, and sealed container.[6]

    • Keep halogenated organic waste separate from non-halogenated waste streams to facilitate proper disposal.[7][8]

  • Disposal Procedure:

    • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[9]

Experimental Workflow

prep Preparation ppe Don PPE prep->ppe Ensure Safety Measures handling Chemical Handling in Fume Hood ppe->handling Proceed with Experiment decon Decontamination handling->decon After Experiment disposal Waste Disposal decon->disposal Segregate Waste doc Documentation disposal->doc Log Waste

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.